Saccharocarcin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C67H101NO20 |
|---|---|
Poids moléculaire |
1240.5 g/mol |
Nom IUPAC |
N-[6-[[(7E,11Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24+,62-54? |
Clé InChI |
WBJMUCNBAGLXQP-IABWHEIYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Saccharocarcin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A is a member of a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] First reported in 1997, these compounds have demonstrated antibacterial activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including generalized experimental protocols and a discussion of its known biological activities. Due to the limited availability of detailed public data, this guide combines information from the original discovery publications with established methodologies for the production and purification of similar natural products.
Discovery and Taxonomy of the Producing Organism
This compound is produced by the nocardioform actinomycete strain SCC 1886, which was isolated from a soil sample collected in Ohio.[1] Based on its morphological and chemical characteristics, the producing organism was identified as Saccharothrix aerocolonigenes subsp. antibiotica. Key identifying features of this subspecies include the formation of fragmenting substrate mycelia and aerial mycelia that coalesce into aerial colonies. Additionally, whole-cell hydrolysates of the organism contain meso-diaminopimelic acid, galactose, and rhamnose.[1]
Fermentation for this compound Production
While the precise media composition and fermentation parameters for optimal this compound production are not publicly available, the original discovery indicates that a starch-rich medium is favorable, with peak production occurring after approximately 95 hours of fermentation.[1] Below is a generalized protocol for the fermentation of Saccharothrix species for the production of secondary metabolites, which can be adapted and optimized for this compound.
Generalized Fermentation Protocol
2.1.1. Inoculum Preparation
-
Aseptically transfer a loopful of a mature culture of Saccharothrix aerocolonigenes subsp. antibiotica from a solid agar (B569324) slant to a 250 mL flask containing 50 mL of a suitable seed medium.
-
Incubate the seed culture on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours, or until good growth is observed.
2.1.2. Production Fermentation
-
Transfer the seed culture (typically 5-10% v/v) to a production fermenter containing a starch-rich production medium.
-
Maintain the fermentation under controlled conditions of temperature (28-30°C), pH (6.8-7.2), and aeration.
-
Monitor the production of this compound over time by taking samples periodically and analyzing them using a suitable method, such as High-Performance Liquid Chromatography (HPLC).
-
Harvest the fermentation broth after the desired incubation period (e.g., 95 hours) for extraction of the target compounds.
Table 1: Representative Fermentation Media Composition
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20-40 | Carbon Source |
| Yeast Extract | 2-5 | Nitrogen and Growth Factor Source |
| Peptone | 2-5 | Nitrogen Source |
| K₂HPO₄ | 0.5-1.0 | Phosphate Source and pH Buffering |
| MgSO₄·7H₂O | 0.5-1.0 | Source of Magnesium Ions |
| FeSO₄·7H₂O | 0.01-0.02 | Trace Element |
| CaCO₃ | 1-2 | pH Buffering |
| Trace Salt Solution | 1 mL | Provides essential trace elements |
Note: This is a generalized medium and would require optimization for this compound production.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is typically achieved through solvent extraction followed by chromatographic purification.[1]
Generalized Extraction and Purification Protocol
3.1.1. Solvent Extraction
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the clarified broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol.
-
Separate the organic phase, which now contains the crude extract of this compound.
-
Concentrate the organic extract in vacuo to obtain a crude residue.
3.1.2. High-Performance Liquid Chromatography (HPLC) Purification
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Purify the dissolved extract using preparative reversed-phase HPLC.
-
Collect fractions and analyze them for the presence of this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Table 2: Representative HPLC Purification Parameters
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient from 20% to 80% B over 30 minutes |
| Flow Rate | 2-4 mL/min |
| Detection | UV at 220 nm and 280 nm |
Note: These are generalized parameters and would require optimization for the specific separation of this compound.
Structure and Physicochemical Properties
This compound is part of a family of six novel tetronic acid analogs.[2] The structures of these macrocyclic lactones were determined using spectral data and chemical degradation.[2] A key structural feature of the saccharocarcins is a novel sugar-amide at C-17.[2] They also possess either an ethyl or propyl side chain at C-23 and a methyl group at C-16, which distinguishes them from other tetronic acids.[2]
Biological Activity
This compound has demonstrated antibacterial activity against a selection of Gram-positive bacteria.[1] The available data on its antibacterial spectrum is summarized in the table below. It is noteworthy that the saccharocarcins were reported to be non-cytotoxic at concentrations up to 1.0 µg/mL.[1]
Table 3: Antibacterial Spectrum of this compound
| Test Organism | Activity |
| Micrococcus luteus | Active |
| Staphylococcus aureus | Active |
| Chlamydia trachomatis | Active |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the public literature.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound, including the specific signaling pathways it may disrupt, has not been elucidated in publicly available research. As a macrocyclic lactone, it may share mechanisms with other members of this class, which are known to interfere with essential cellular processes in bacteria.
Hypothetical Target: Bacterial Two-Component Signaling
Many antibiotics exert their effects by disrupting bacterial signal transduction pathways, which are crucial for bacteria to sense and respond to their environment. A common and essential signaling mechanism in bacteria is the two-component system (TCS). A TCS typically consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The following diagram illustrates a generalized bacterial two-component signaling pathway, which represents a potential, though unconfirmed, target for a molecule like this compound.
Experimental Workflows
The overall process for the discovery and initial characterization of a novel natural product like this compound can be summarized in the following workflow.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Producing Organism of Saccharocarcin A: A Technical Guide
Saccharocarcin A, a macrocyclic lactone with antibiotic properties, is produced by the Gram-positive bacterium Saccharothrix aerocolonigenes subsp. antibiotica. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the producing organism, its fermentation, and the purification of this compound, based on available scientific literature.
I. Taxonomy and Characteristics of the Producing Organism
The producing organism, Saccharothrix aerocolonigenes subsp. antibiotica, is a nocardioform actinomycete.[1] Actinomycetes are a group of bacteria known for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. The strain was identified based on its distinct morphological and chemical characteristics.
II. Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Saccharothrix aerocolonigenes subsp. antibiotica. While specific media compositions can be proprietary, the peak production of saccharocarcins has been reported to occur after 95 hours of fermentation in a starch-rich medium.[1]
Quantitative Data on Fermentation
| Parameter | Value/Condition | Reference |
| Producing Organism | Saccharothrix aerocolonigenes subsp. antibiotica | [1] |
| Primary Carbon Source | Starch-rich medium | [1] |
| Peak Production Time | 95 hours | [1] |
III. Experimental Protocols
A. Fermentation of Saccharothrix aerocolonigenes subsp. antibiotica
Objective: To cultivate Saccharothrix aerocolonigenes subsp. antibiotica for the production of this compound.
Materials:
-
Aseptic culture of Saccharothrix aerocolonigenes subsp. antibiotica
-
Seed culture medium (composition not specified in publicly available literature)
-
Production medium (starch-rich, specific composition not detailed in publicly available literature)
-
Shake flasks or bioreactor
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a culture of Saccharothrix aerocolonigenes subsp. antibiotica to the seed culture medium. Incubate under appropriate conditions (temperature, agitation) to obtain a sufficient cell density for inoculation of the production medium.
-
Production Fermentation: Inoculate the starch-rich production medium with the seed culture.
-
Incubation: Maintain the fermentation under controlled conditions (e.g., temperature, pH, dissolved oxygen, agitation) for approximately 95 hours to achieve peak production of this compound.[1]
-
Monitoring: Periodically sample the fermentation broth to monitor cell growth and this compound concentration using appropriate analytical techniques (e.g., HPLC).
B. Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Organic solvents (e.g., ethyl acetate, methanol)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Fraction collector
Procedure:
-
Solvent Extraction: Extract the fermentation broth with a suitable organic solvent to partition this compound into the organic phase.[1]
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
HPLC Purification: Dissolve the crude extract in a suitable solvent and purify using preparative HPLC.[1] The specific HPLC conditions, such as the column type, mobile phase composition, and gradient, would need to be optimized for the best separation of this compound from other metabolites in the extract.
-
Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Final Product: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
IV. Regulatory Mechanisms and Biosynthesis
The biosynthesis of macrocyclic lactones like this compound in actinobacteria is typically carried out by polyketide synthases (PKSs). While the specific signaling pathways and regulatory networks controlling this compound production have not been detailed in the available literature, the production of other secondary metabolites in Saccharothrix aerocolonigenes is known to be influenced by factors such as the carbon source. For instance, carbon catabolite regulation has been identified as a major control mechanism for the production of another antibiotic, rebeccamycin, in this species. This suggests that the availability and type of carbon source in the fermentation medium likely play a crucial role in regulating the biosynthesis of this compound.
V. Visualizations
Caption: Experimental workflow for the production and purification of this compound.
Caption: Logical relationship from producing organism to the final product, this compound.
References
Saccharocarcin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A is a complex macrocyclic lactone belonging to the tetronic acid class of natural products.[1][2][3][4] Isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, this compound has demonstrated significant biological activity, particularly against Gram-positive bacteria and Chlamydia trachomatis.[2][3][5] Structurally related to other notable antibiotics such as kijanimicin and tetrocarcin A, this compound presents a promising scaffold for further investigation in drug discovery and development.[2][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, purification, and bioactivity assessment are also presented, alongside putative mechanisms of action based on related compounds.
Chemical Structure and Physicochemical Properties
This compound is a large, complex molecule characterized by a macrocyclic lactone ring, a tetronic acid moiety, and several carbohydrate residues.[1][4] Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), and chemical degradation studies.[4]
A two-dimensional representation of the chemical structure of this compound is provided below.
Chemical Structure of this compound
Caption: Placeholder for the 2D chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [1][2][5] |
| Molecular Weight | 1240.5 g/mol | [1][2][5] |
| CAS Number | 158475-32-2 | [1][2] |
| Appearance | White solid | [2] |
| Purity | >95% by HPLC | [1][2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [2][5] |
| Source Organism | Saccharothrix aerocolonigenes subsp. antibiotica | [3][4] |
Biological Activity
This compound exhibits a notable spectrum of antimicrobial activity. It is particularly potent against Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus.[3] Furthermore, it has demonstrated significant inhibitory effects against Chlamydia trachomatis, an obligate intracellular bacterium responsible for various human infections.[3][5] At a concentration of 0.5 µg/ml, this compound was found to inhibit C. trachomatis infection by 88% without inducing cytotoxicity in McCoy cells.[5] Activity has also been observed against E. coli, P. aeruginosa, and C. albicans in disc diffusion assays.[5] Importantly, this compound was found to be non-cytotoxic at concentrations up to 1.0 µg/ml.[3]
Putative Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from structurally related compounds.
3.1. Inhibition of GRP78 Expression (Versipelostatin Analogy)
Versipelostatin, a structural analog of this compound, is known to inhibit the transcription from the promoter of the Glucose-Regulated Protein 78 (GRP78) gene.[2][6] GRP78 is a key molecular chaperone involved in the unfolded protein response (UPR), a cellular stress response pathway.[4][7] By down-regulating GRP78 expression, versipelostatin can induce cell death in glucose-deprived cells, a common characteristic of the tumor microenvironment.[2][6] It is plausible that this compound may share a similar mechanism of action.
Caption: Putative GRP78 Inhibition Pathway.
3.2. Targeting the PI3K/Akt Signaling Pathway (Tetrocarcin A Analogy)
Another related compound, Tetrocarcin A, has been shown to target the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway.[2][6] This pathway is a critical regulator of cell survival, proliferation, and growth.[8][9][10] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a key therapeutic target.[9][11] The potential for this compound to modulate this pathway warrants further investigation.
Caption: Putative PI3K/Akt Pathway Inhibition.
Experimental Protocols
The following sections provide detailed methodologies for the fermentation, isolation, purification, and biological evaluation of this compound, based on published procedures.[3]
4.1. Fermentation of Saccharothrix aerocolonigenes
The production of this compound is achieved through submerged fermentation of Saccharothrix aerocolonigenes subsp. antibiotica.
-
Culture Maintenance: The producing strain is maintained on agar (B569324) slants of a suitable medium, such as yeast-malt extract agar.
-
Seed Culture: A seed culture is initiated by inoculating a baffled flask containing a vegetative medium with a loopful of spores or mycelia from the agar slant. The flask is incubated on a rotary shaker at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).
-
Production Fermentation: The production fermentation is carried out in a larger volume of a starch-rich medium. The production fermenter is inoculated with the seed culture. The fermentation is run for approximately 95 hours under controlled conditions of temperature, pH, and aeration to achieve peak production of the saccharocarcins.[3]
Caption: Fermentation Workflow for this compound Production.
4.2. Isolation and Purification
This compound is isolated from the fermentation broth and purified using chromatographic techniques.[3]
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing the saccharocarcins, is separated and concentrated under reduced pressure.
-
Chromatographic Purification: The crude extract is subjected to purification by High-Performance Liquid Chromatography (HPLC).[3] A reversed-phase column (e.g., C18) is typically used with a gradient elution system of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid.[12][13] Fractions are collected and monitored by UV absorbance and analytical HPLC to identify those containing pure this compound.
Caption: Isolation and Purification Workflow.
4.3. Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or disk diffusion assays.[14][15][16]
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC).
-
Prepare a twofold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]
-
-
Disk Diffusion: This method provides a qualitative assessment of susceptibility.
-
Prepare an agar plate uniformly inoculated with the test microorganism.
-
Apply a sterile paper disk impregnated with a known amount of this compound to the agar surface.
-
Incubate the plate under suitable conditions.
-
The diameter of the zone of growth inhibition around the disk is measured to determine the susceptibility of the organism.[14]
-
4.4. Chlamydia trachomatis Infection Assay
The activity of this compound against C. trachomatis is typically assessed using a cell-based assay.
-
Seed host cells (e.g., McCoy or HeLa cells) in a multi-well plate and grow to confluence.
-
Pre-treat the cell monolayers with various concentrations of this compound for a short period.
-
Infect the cells with a standardized inoculum of C. trachomatis elementary bodies.
-
Centrifuge the plate to facilitate infection and incubate for 48-72 hours.
-
Fix the cells and stain for chlamydial inclusions using an appropriate method, such as immunofluorescence with a specific antibody or iodine staining.[2]
-
Enumerate the number of inclusions per field or per well to determine the extent of inhibition compared to an untreated control.
Conclusion
This compound is a potent bioactive natural product with a complex chemical structure and promising antimicrobial properties. Its activity against clinically relevant pathogens like Staphylococcus aureus and Chlamydia trachomatis makes it an attractive candidate for further research and development. While its precise mechanism of action remains to be fully elucidated, analogies to structurally related compounds suggest potential interactions with key cellular stress and survival pathways, such as the GRP78-mediated unfolded protein response and the PI3K/Akt signaling cascade. The experimental protocols outlined in this guide provide a framework for the consistent production, isolation, and evaluation of this compound, facilitating ongoing efforts to explore its therapeutic potential.
References
- 1. fda.gov [fda.gov]
- 2. labcorp.com [labcorp.com]
- 3. The laboratory diagnosis of Chlamydia trachomatis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. novamedline.com [novamedline.com]
- 7. Relative and absolute configuration of versipelostatin, a down-regulator of molecular chaperone GRP78 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 13. hplc.eu [hplc.eu]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asm.org [asm.org]
An In-depth Technical Guide to the Saccharocarcin A Macrocyclic Lactone Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a novel macrocyclic lactone belonging to the tetronic acid class of antibiotics.[1] It is one of six related compounds produced by the actinomycete Saccharothrix aerocolonigenes subspecies antibiotica.[1] First isolated from a soil sample, this family of compounds has demonstrated noteworthy antibacterial activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the this compound macrocyclic lactone core, including its structure, physicochemical properties, and biological activities, alongside detailed experimental protocols relevant to its study.
Core Structure and Physicochemical Properties
The core structure of this compound is a complex macrocyclic lactone. Its structural elucidation was accomplished through a combination of spectral data analysis and chemical degradation.[1] Key features of the this compound core include:
-
A Novel Sugar-Amide at C-17: This unique substitution is a defining characteristic of the saccharocarcins.[1]
-
An Ethyl or Propyl Side Chain at C-23: This variation in the alkyl side chain contributes to the diversity of the saccharocarcin family.[1]
-
A Methyl Group at C-16: This methylation is another key structural marker of these compounds.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Not Publicly Available | [1] |
| Molecular Weight | Not Publicly Available | [1] |
| Appearance | Not Publicly Available | [1] |
| Solubility | Not Publicly Available | [1] |
Table 2: 1H and 13C NMR Spectral Data for the this compound Core
Note: The specific chemical shift values for this compound are not publicly available and are contained within the primary literature. The following table structure is provided as a template for expected data.
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, J in Hz) |
| ... | ... | ... |
Table 3: Mass Spectrometry Fragmentation Data for this compound
Note: The specific mass-to-charge ratios (m/z) of fragments from this compound are not publicly available and are contained within the primary literature. The following table structure is provided as a template for expected data.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| ... | ... |
Biological Activity
This compound has demonstrated antibacterial activity against several Gram-positive bacteria.[2] Notably, it is not reported to have cytotoxic effects at concentrations up to 1.0 µg/mL.[2]
Table 4: Antibacterial Spectrum of this compound
| Target Organism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
| Micrococcus luteus | Active | Not Publicly Available | [2] |
| Staphylococcus aureus | Active | Not Publicly Available | [2] |
| Chlamydia trachomatis | Active | Not Publicly Available | [2] |
Experimental Protocols
I. Isolation and Purification of this compound
This protocol is a generalized procedure for the isolation of macrocyclic lactones from Saccharothrix species, based on common methodologies.
-
Fermentation:
-
Prepare a suitable fermentation medium (e.g., ISP2 broth) and inoculate with a seed culture of Saccharothrix aerocolonigenes.
-
Incubate the culture at 28-30°C for 5-7 days with continuous agitation to ensure proper aeration.
-
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and concentrate under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Collect fractions and monitor by TLC for the presence of the target compound.
-
Pool the fractions containing this compound and further purify using reversed-phase HPLC with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water).
-
-
Characterization:
-
Confirm the purity of the isolated compound by analytical HPLC.
-
Elucidate the structure using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.
-
II. Structure Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 1H, 13C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.
-
Analyze the spectra to determine the connectivity of protons and carbons and to establish the core structure and the stereochemistry.
-
-
Mass Spectrometry (MS):
-
Obtain the high-resolution mass spectrum to determine the elemental composition.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation and analyze the resulting fragment ions to confirm the structural assignments made by NMR.
-
III. Antimicrobial Susceptibility Testing (MIC Determination)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Inoculum Preparation:
-
From a fresh culture of the test bacterium on an appropriate agar (B569324) plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Signaling Pathways
The specific molecular mechanism of action and the signaling pathways affected by this compound have not been extensively reported in publicly available literature. However, many antimicrobial agents function by disrupting essential bacterial processes, including cell signaling pathways such as quorum sensing. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.
This diagram illustrates a general quorum sensing circuit. This compound could potentially interfere with this pathway at several points, such as by inhibiting the synthesis of the signaling molecule, blocking the receptor, or interfering with downstream regulatory events. Further research is required to elucidate the precise mechanism of action for this compound.
Conclusion
This compound represents a promising class of macrocyclic lactone antibiotics with activity against important Gram-positive pathogens. While detailed quantitative data on its properties and biological activity are not widely available in the public domain, the foundational knowledge of its core structure provides a strong basis for further investigation. The experimental protocols outlined in this guide offer a framework for researchers to conduct further studies to fully characterize this molecule and explore its therapeutic potential. Future work should focus on determining the specific MIC values against a broader range of bacteria, elucidating its mechanism of action, and exploring its potential for synthetic modification to enhance its antimicrobial properties.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Saccharocarcin A in Actinomycetes
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Saccharocarcin A, a complex macrocyclic lactone produced by actinomycetes. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, drug discovery, and metabolic engineering. While the complete biosynthetic gene cluster for this compound has not yet been explicitly detailed in published literature, this guide synthesizes available genomic data and analogous biosynthetic systems to propose a putative pathway and outline key experimental methodologies for its full elucidation.
This compound, a member of the macrocyclic lactone family of natural products, is produced by the actinomycete Saccharothrix aerocolonigenes. These compounds have garnered interest for their potential biological activities. The biosynthesis of such complex polyketides is orchestrated by large, multi-modular enzymes known as polyketide synthases (PKSs), which function as a molecular assembly line.
Proposed Biosynthetic Pathway of this compound
Based on the structure of this compound and the known mechanisms of polyketide biosynthesis, a putative pathway can be outlined. The core scaffold is likely assembled by a Type I polyketide synthase. The biosynthesis is proposed to initiate with a specific starter unit, followed by a series of condensation reactions with extender units, such as malonyl-CoA or methylmalonyl-CoA, to elongate the polyketide chain. Each module of the PKS is responsible for one cycle of elongation and can contain various catalytic domains that determine the final chemical structure, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains.
Diagram of the Proposed this compound Biosynthetic Pathway
Caption: Proposed modular organization of the Polyketide Synthase (PKS) for this compound biosynthesis.
Identification of the Putative Biosynthetic Gene Cluster
A crucial step in understanding the biosynthesis of this compound is the identification and characterization of its biosynthetic gene cluster (BGC). While a specific BGC for this compound has not been explicitly identified in the literature, the availability of whole-genome sequences for several Saccharothrix species provides a valuable resource for genome mining.
Experimental Workflow for BGC Identification and Characterization
Caption: A typical experimental workflow for the identification and functional characterization of a natural product biosynthetic gene cluster.
Key Experimental Protocols
The full characterization of the this compound biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Genome Mining for the this compound Biosynthetic Gene Cluster
-
Objective: To identify the putative PKS gene cluster responsible for this compound biosynthesis in Saccharothrix aerocolonigenes.
-
Methodology:
-
Obtain the whole-genome sequence of Saccharothrix aerocolonigenes. If not publicly available, perform whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality assembly.
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for secondary metabolite BGCs.
-
Identify putative Type I PKS clusters. The this compound cluster is expected to be a large, multi-modular PKS cluster.
-
Analyze the domain organization of the candidate PKS clusters to predict the number of modules, and the types of starter and extender units, which can be correlated with the chemical structure of this compound.
-
Gene Inactivation and Heterologous Expression
-
Objective: To functionally verify the identified BGC and to produce this compound in a heterologous host.
-
Methodology for Gene Inactivation:
-
Design a gene disruption cassette targeting a key gene within the putative BGC, such as a ketosynthase (KS) domain.
-
Introduce the disruption cassette into Saccharothrix aerocolonigenes via conjugation or protoplast transformation.
-
Select for double-crossover homologous recombination events.
-
Confirm the gene knockout by PCR and Southern blot analysis.
-
Analyze the metabolite profile of the mutant strain using HPLC and LC-MS to confirm the abolishment of this compound production.
-
-
Methodology for Heterologous Expression:
-
Clone the entire putative BGC into a suitable expression vector (e.g., a cosmid or a bacterial artificial chromosome).
-
Introduce the expression vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
-
Cultivate the heterologous host under various fermentation conditions.
-
Analyze the culture extracts by HPLC and LC-MS for the production of this compound.
-
Precursor Incorporation Studies using Isotopic Labeling
-
Objective: To determine the starter and extender units involved in the biosynthesis of this compound.
-
Methodology:
-
Supplement the culture medium of Saccharothrix aerocolonigenes with stable isotope-labeled precursors, such as [1-¹³C]acetate, [1-¹³C]propionate, or [methyl-¹³C]methionine.
-
Isolate this compound from the labeled cultures.
-
Analyze the purified compound by mass spectrometry (MS) to determine the incorporation of the labeled precursors and by nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the incorporated isotopes.
-
Quantitative Data
As of the date of this publication, specific quantitative data regarding the enzyme kinetics, precursor incorporation rates, and product yields for the this compound biosynthetic pathway are not available in the public domain. The generation of such data will be a critical step following the successful identification and functional characterization of the biosynthetic gene cluster.
| Parameter | Description | Anticipated Method of Determination | Data (To Be Determined) |
| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for the acyltransferase (AT) domains with various starter and extender units. | In vitro assays with purified PKS modules. | TBD |
| Precursor Incorporation Efficiency | Percentage of labeled precursor incorporated into the final this compound molecule. | Mass spectrometry analysis of this compound from isotopic labeling experiments. | TBD |
| Product Titer | Concentration of this compound produced in the wild-type and/or heterologous host. | HPLC quantification of culture extracts. | TBD |
Future Outlook
The complete elucidation of the this compound biosynthetic pathway will provide valuable insights into the enzymatic machinery responsible for the assembly of complex macrocyclic lactones. This knowledge will not only advance our fundamental understanding of natural product biosynthesis but also pave the way for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties. The application of the experimental strategies outlined in this guide will be instrumental in achieving these goals.
Saccharocarcin A: A Technical Guide for Researchers
An In-depth Examination of the Physico-chemical Properties, Biological Activity, and Potential Mechanisms of Action of the Macrocyclic Lactone, Saccharocarcin A.
This technical guide provides a comprehensive overview of this compound, a novel macrocyclic lactone antibiotic. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this compound. This document summarizes key quantitative data, outlines potential experimental methodologies, and explores its putative mechanism of action.
Core Properties of this compound
This compound is a complex macrocyclic lactone produced by the fermentation of Saccharothrix aerocolonigenes. Its intricate structure and notable biological activities have made it a subject of interest in the field of antibiotic research.
Quantitative Data Summary
The fundamental physico-chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 158475-32-2 | [1][2][3] |
| Molecular Weight | 1240.5 g/mol | [1][2][3] |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [1][2] |
Biological Activity and Potential Mechanisms of Action
This compound has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria and the obligate intracellular pathogen Chlamydia trachomatis.[3] While the precise mechanisms of action are not fully elucidated, the structural similarity of this compound to other tetronic acid-containing macrolides, such as Tetrocarcin A and Versipelostatin, suggests potential interference with key cellular signaling pathways.
Antimicrobial Spectrum
This compound has been shown to be effective against the following microorganisms:
-
Micrococcus luteus
-
Staphylococcus aureus
-
Chlamydia trachomatis[3]
Postulated Signaling Pathway Interactions
Based on the activities of structurally related compounds, it is hypothesized that this compound may exert its effects through the modulation of one or both of the following signaling pathways:
-
PI3K/Akt Signaling Pathway: Tetrocarcin A, a related compound, has been shown to target the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5][6] Its dysregulation is implicated in numerous diseases, including cancer.[5] Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis.
-
Unfolded Protein Response (UPR): Versipelostatin, another structurally similar macrolide, is known to inhibit the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2][7] While initially a pro-survival mechanism, prolonged UPR activation can trigger apoptosis.[8]
The potential interplay of this compound with these pathways is a critical area for future research.
Experimental Protocols
This section outlines generalized experimental protocols that can be adapted for the study of this compound. These are intended as a starting point for researchers, and specific parameters may require optimization.
Fermentation and Isolation of this compound
This compound is produced by the fermentation of Saccharothrix aerocolonigenes. A generalized workflow for its production and purification is as follows:
Caption: Generalized workflow for the production and purification of this compound.
Methodology:
-
Fermentation: Saccharothrix aerocolonigenes is cultured in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, aeration) to maximize the production of this compound.
-
Extraction: The fermentation broth is harvested, and the active compounds are extracted using an appropriate organic solvent.
-
Purification: The crude extract is subjected to chromatographic separation, typically High-Performance Liquid Chromatography (HPLC), to isolate pure this compound. A reversed-phase C18 column is often effective for the separation of such compounds.[9]
-
Characterization: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be quantified using the Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus ATCC 25923 or Micrococcus luteus ATCC 4698) is prepared.[10][11]
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[10][12]
Analysis of Signaling Pathway Modulation
To investigate the effect of this compound on the PI3K/Akt and UPR pathways, Western blotting can be employed to detect changes in the phosphorylation status or expression levels of key proteins.
Caption: Workflow for analyzing the impact of this compound on cellular signaling pathways.
Methodology:
-
Cell Culture and Treatment: A suitable cell line is cultured and treated with varying concentrations of this compound for a defined period.
-
Protein Extraction: The cells are lysed, and the total protein is extracted.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt, total Akt) or the UPR pathway (e.g., GRP78/BiP, CHOP).
-
Analysis: The levels of the target proteins are visualized and quantified to determine the effect of this compound on the respective pathways.
Conclusion
This compound is a promising antimicrobial agent with a complex chemical structure and potent biological activity. Further investigation into its precise mechanism of action, particularly its potential interaction with the PI3K/Akt and UPR signaling pathways, is warranted. The experimental frameworks provided in this guide offer a foundation for researchers to explore the therapeutic potential of this intriguing natural product.
References
- 1. Separation of Saccharin N-(2-acetic acid methyl ester) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Unfolded Protein Response and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105911169A - Method for high performance liquid chromatography detection of sodium saccharin and dehydroacetic acid - Google Patents [patents.google.com]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer | MDPI [mdpi.com]
- 7. The Impact of the ER Unfolded Protein Response on Cancer Initiation and Progression: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of ER Stress and the Unfolded Protein Response in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Saccharocarcin A: A Technical Overview of its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a member of the saccharocarcin family, a group of six novel macrocyclic lactones isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica[1][2]. These compounds have demonstrated notable biological activity, particularly antibacterial properties, with a promising safety profile in preliminary assessments. This technical guide provides a comprehensive overview of the known biological activities of the saccharocarcin family, with a focus on this compound where information is available. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant workflows.
Biological Activity
The primary biological activity identified for the saccharocarcin family is antibacterial action against specific Gram-positive bacteria and Chlamydia trachomatis[1]. Notably, initial studies have indicated a lack of cytotoxicity in mammalian cells at the concentrations tested[1].
Antibacterial Activity
The saccharocarcins have shown inhibitory effects against Micrococcus luteus and Staphylococcus aureus, both of which are significant Gram-positive pathogens. Activity has also been observed against Chlamydia trachomatis, an obligate intracellular bacterium[1].
Cytotoxicity
In preliminary cytotoxic evaluations, the saccharocarcins were found to be non-cytotoxic at concentrations up to 1.0 µg/mL[1]. This suggests a favorable therapeutic window for their potential antibacterial applications, although further comprehensive toxicological studies are warranted.
Quantitative Data
Currently, publicly available data provides a qualitative description of the biological activities of the saccharocarcin family as a whole. Specific quantitative metrics for this compound, such as Minimum Inhibitory Concentration (MIC) and IC50 values, are not detailed in the available literature. The table below summarizes the reported biological activities.
| Biological Activity | Target Organism/Cell Line | Observed Effect | Concentration | Reference |
| Antibacterial | Micrococcus luteus | Active | Not Specified | [1] |
| Antibacterial | Staphylococcus aureus | Active | Not Specified | [1] |
| Antibacterial | Chlamydia trachomatis | Active | Not Specified | [1] |
| Cytotoxicity | Not Specified | Non-cytotoxic | up to 1.0 µg/mL | [1] |
Experimental Protocols
The following sections describe generalized experimental protocols that are standardly used for the determination of antibacterial activity and cytotoxicity of natural products like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Positive control (bacterial growth without antibiotic).
-
Negative control (broth only).
Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared in the microtiter plate wells using the growth medium.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC50).
Materials:
-
This compound stock solution.
-
Mammalian cell line (e.g., HeLa, HepG2).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Sterile 96-well cell culture plates.
-
MTT reagent.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cells are seeded into the wells of a 96-well plate and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Workflow and Signaling Pathways
As the specific mechanism of action for this compound has not been elucidated, a diagram illustrating a general workflow for the discovery and initial screening of a novel natural product is provided below.
Caption: General workflow for natural product discovery and screening.
Conclusion
This compound, as part of the saccharocarcin family, presents a promising starting point for the development of new antibacterial agents. Its activity against Gram-positive bacteria and Chlamydia trachomatis, coupled with low in vitro cytotoxicity, highlights its potential. However, a significant knowledge gap remains regarding its specific quantitative activity, mechanism of action, and in vivo efficacy. Further research, including detailed spectroscopic analysis of each of the six saccharocarcins and comprehensive biological and toxicological profiling, is essential to unlock the full therapeutic potential of this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Saccharocarcin A Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
Saccharocarcin A, a macrocyclic lactone produced by Saccharothrix aerocolonigenes, has demonstrated initial promise as an antibacterial agent.[1] This technical guide outlines a comprehensive framework for the early-stage research and development of novel this compound analogs. The document provides detailed, generalized experimental protocols for the synthesis of a hypothetical analog series, methodologies for their biological evaluation, and a framework for structure-activity relationship (SAR) analysis. Furthermore, it details a proposed workflow for the elucidation of the mechanism of action, including the investigation of potential signaling pathway modulation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial therapeutics derived from natural products.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics. Natural products have historically been a rich source of antimicrobial agents. This compound, a member of the macrocyclic lactone class of compounds, has been identified as a potential starting point for the development of new antibacterial drugs due to its activity against various bacteria.[1] The complex structure of this compound offers multiple opportunities for synthetic modification to improve its potency, selectivity, and pharmacokinetic properties. This guide provides a roadmap for the systematic exploration of this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be approached through a semi-synthetic strategy starting from the natural product or a fully synthetic route. A key strategy in analog synthesis is the modification of functional groups that are predicted to influence biological activity or are amenable to chemical alteration. Here, we propose a hypothetical series of analogs based on modification of the side chains and the macrocyclic core.
Proposed Analog Series
For a systematic SAR study, a series of analogs with focused modifications should be synthesized. The following table outlines a hypothetical series of this compound analogs for initial investigation.
| Compound ID | Modification Description | Rationale |
| SA-001 | This compound (Parent Compound) | Baseline for activity comparison |
| SA-002 | Hydrogenation of the exocyclic double bond | Investigate the role of the double bond in activity and stability |
| SA-003 | Removal of the hydroxyl group on the side chain | Determine the importance of the hydroxyl group for target binding |
| SA-004 | Esterification of the hydroxyl group with various acyl chains (e.g., acetyl, butyryl) | Explore the impact of lipophilicity on cell permeability and activity |
| SA-005 | Amidation of the carboxylic acid moiety | Assess the contribution of the acidic group to the overall activity |
| SA-006 | Modification of the sugar moiety | Understand the role of the carbohydrate in target recognition and solubility |
General Experimental Protocol for Analog Synthesis
The following is a generalized protocol for the synthesis of macrocyclic lactone analogs, which can be adapted for this compound.
2.2.1. Protection of Functional Groups:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane, DMF).
-
Add a suitable protecting group for the primary and secondary hydroxyl groups (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) with imidazole).
-
Protect the carboxylic acid as a methyl or benzyl (B1604629) ester.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Purify the protected intermediate by column chromatography.
2.2.2. Modification of the Target Functional Group:
-
For SA-002 (Hydrogenation):
-
Dissolve the protected intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst (e.g., 10% Pd/C).
-
Stir the reaction under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
-
For SA-004 (Esterification):
-
Dissolve the protected intermediate in an anhydrous solvent (e.g., dichloromethane).
-
Add the desired acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) and a base (e.g., triethylamine, pyridine).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
-
2.2.3. Deprotection:
-
Dissolve the modified, protected intermediate in a suitable solvent.
-
Add a deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for TBDMS groups; trifluoroacetic acid (TFA) for Boc groups).
-
Stir the reaction until completion.
-
Purify the final analog by high-performance liquid chromatography (HPLC).
Synthesis Workflow Diagram
Biological Evaluation
The antibacterial activity of the synthesized analogs should be evaluated to determine their potency and spectrum of activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard assay for determining MIC values.
Experimental Protocol:
-
Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each analog in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the analog at which there is no visible bacterial growth.
Hypothetical Quantitative Data for SAR Analysis
The following table presents hypothetical MIC values for the proposed this compound analog series against a Gram-positive and a Gram-negative bacterium.
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SA-001 | Parent Compound | 8 | >64 |
| SA-002 | Hydrogenated double bond | 32 | >64 |
| SA-003 | Dehydroxylated side chain | 64 | >64 |
| SA-004a | Acetylated hydroxyl | 4 | >64 |
| SA-004b | Butyrylated hydroxyl | 2 | >64 |
| SA-005 | Amide at carboxylic acid | 16 | >64 |
| SA-006 | Modified sugar | >64 | >64 |
Structure-Activity Relationship (SAR) Analysis
-
The exocyclic double bond appears to be important for activity, as its removal in SA-002 leads to a significant decrease in potency.
-
The hydroxyl group on the side chain is also critical for activity, as its removal in SA-003 results in a substantial loss of potency.
-
Esterification of the hydroxyl group (SA-004a and SA-004b ) enhances activity, with a longer acyl chain leading to greater potency, suggesting that increased lipophilicity in this region may improve cell penetration or target interaction.
-
Modification of the carboxylic acid to an amide (SA-005 ) is detrimental to activity.
-
The sugar moiety (SA-006 ) is essential for antibacterial activity.
Mechanism of Action Studies
Understanding the mechanism of action of the most potent analogs is crucial for their further development.
Macromolecular Synthesis Inhibition Assays
To identify which cellular processes are affected by the analogs, macromolecular synthesis inhibition assays can be performed.
Experimental Protocol:
-
Grow bacterial cultures to mid-log phase.
-
Aliquot the culture into separate tubes and add the test analog at a concentration of 4x MIC.
-
Add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis to respective tubes.
-
Incubate for a short period (e.g., 30 minutes).
-
Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
A significant reduction in the incorporation of a specific radiolabeled precursor indicates inhibition of that macromolecular synthesis pathway.
Hypothetical Signaling Pathway Investigation
Many antibacterial agents target essential signaling pathways in bacteria. For instance, the two-component signal transduction systems are common in bacteria and regulate various processes, including virulence and antibiotic resistance. A hypothetical workflow to investigate the effect of an analog on such a pathway is presented below.
To investigate if a this compound analog targets this pathway, one could perform experiments such as:
-
In vitro kinase assays: To determine if the analog directly inhibits the autophosphorylation of the sensor kinase or the phosphotransfer to the response regulator.
-
Reporter gene assays: To measure the effect of the analog on the expression of genes known to be regulated by the response regulator.
Experimental Workflow for Mechanism of Action Studies
Conclusion
This technical guide provides a foundational framework for the early-stage research and development of this compound analogs as potential antibacterial agents. By following a systematic approach of analog synthesis, biological evaluation, and mechanism of action studies, it is possible to identify novel drug candidates with improved therapeutic potential. The detailed protocols and workflows presented herein are intended to facilitate the initiation and progression of such a drug discovery program. Further studies will be required to optimize the lead compounds and evaluate their efficacy and safety in preclinical models.
References
A Technical Guide to Saccharothrix aerocolonigenes: Taxonomy and Fermentation for Saccharocarcin Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Saccharothrix aerocolonigenes, focusing on its taxonomy, and the fermentation processes for the production of the bioactive macrocyclic lactones, Saccharocarcins. This document synthesizes available scientific data to offer a comprehensive resource for researchers in natural product discovery and development.
Taxonomy of Saccharothrix aerocolonigenes
Saccharothrix aerocolonigenes is a species of Gram-positive, aerobic, and filamentous actinomycete belonging to the family Pseudonocardiaceae. The taxonomic classification of this species has undergone revisions, and it's crucial for researchers to be aware of its specific subspecies and potential reclassifications when studying secondary metabolite production.
The strain responsible for producing Saccharocarcins has been identified as Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886.[1] This subspecies is distinguished based on its formation of fragmenting substrate mycelia and aerial mycelia that coalesce into colonies.[1] Whole-cell hydrolysates of this subspecies contain meso-diaminopimelic acid, galactose, and rhamnose.[1]
It is important to note the taxonomic complexity within the genus Saccharothrix. For instance, the staurosporine-producing strain previously known as Saccharothrix aerocolonigenes subsp. staurosporeus has been reclassified as Lentzea albida. Similarly, some strains of Saccharothrix aerocolonigenes have been reclassified as Lentzea aerocolonigenes. Therefore, precise strain identification and characterization are paramount for reproducible fermentation outcomes.
Table 1: Taxonomic Classification of Saccharothrix aerocolonigenes
| Taxonomic Rank | Classification |
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Pseudonocardiales |
| Family | Pseudonocardiaceae |
| Genus | Saccharothrix |
| Species | Saccharothrix aerocolonigenes |
Fermentation for Saccharocarcin Production
Saccharocarcins are a family of novel macrocyclic lactones with antibacterial activity.[1] Their production is achieved through submerged fermentation of Saccharothrix aerocolonigenes subsp. antibiotica.
Culture Media and Conditions
Peak production of Saccharocarcins has been reported to occur after 95 hours of fermentation in a starch-rich medium.[1] While the exact composition of the optimal medium is proprietary, a general formulation for actinomycete fermentation can be adapted and optimized.
Table 2: Proposed Basal Fermentation Medium for Saccharocarcin Production
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Primary Carbon Source |
| Yeast Extract | 5.0 | Nitrogen, Vitamin, and Growth Factor Source |
| Peptone | 5.0 | Nitrogen and Amino Acid Source |
| K₂HPO₄ | 1.0 | Buffering Agent, Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| FeSO₄·7H₂O | 0.01 | Trace Element |
| CaCO₃ | 2.0 | pH Stabilization |
| Distilled Water | to 1 L | Solvent |
Table 3: Recommended Fermentation Parameters for Saccharocarcin Production
| Parameter | Recommended Value |
| Temperature | 28-30 °C |
| pH | 6.8 - 7.2 |
| Agitation | 200-250 rpm |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 95 - 120 hours |
Experimental Protocols
-
Aseptically transfer a loopful of a sporulated culture of Saccharothrix aerocolonigenes subsp. antibiotica from a solid agar (B569324) slant to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Use this seed culture to inoculate the production fermentation vessel at a ratio of 5-10% (v/v).
-
Prepare the production medium (as proposed in Table 2) and sterilize by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate the sterile production medium with the seed culture.
-
Incubate the fermenter under the conditions outlined in Table 3.
-
Monitor the fermentation by periodically measuring pH, dissolved oxygen, and biomass.
-
Collect samples at regular intervals (e.g., every 12 hours after 48 hours) for analysis of Saccharocarcin production by High-Performance Liquid Chromatography (HPLC).
-
At the end of the fermentation (around 95 hours), harvest the broth by centrifugation to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Purify the Saccharocarcins from the crude extract using chromatographic techniques, such as silica (B1680970) gel column chromatography followed by preparative HPLC.[1]
Biosynthesis of Saccharocarcins (Proposed)
The exact biosynthetic pathway for Saccharocarcins has not been fully elucidated in the available literature. However, based on the structure of Saccharocarcins (macrocyclic lactones) and the known biosynthesis of similar polyketide-derived natural products in actinomycetes, a modular polyketide synthase (PKS) pathway is proposed. The biosynthesis of the related compound, safracin, involves non-ribosomal peptide synthetases (NRPS). It is plausible that Saccharocarcin biosynthesis involves a hybrid PKS-NRPS system.
Caption: Proposed biosynthetic pathway for Saccharocarcin.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for strain maintenance, fermentation, and product isolation, as well as the logical relationship for optimizing Saccharocarcin production.
Caption: General workflow for Saccharocarcin production.
Caption: Logical workflow for fermentation optimization.
This guide provides a foundational understanding for the cultivation of Saccharothrix aerocolonigenes and the production of Saccharocarcins. Further research, particularly in media optimization and biosynthetic pathway elucidation, will be crucial for enhancing the yield and enabling the commercial development of these promising antibacterial compounds.
References
A Comprehensive Technical Guide to the Physico-chemical Properties of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a complex macrocyclic lactone belonging to the tetronic acid class of natural products.[1][2][3][4] Isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, this compound has garnered interest for its potent biological activities.[3][4] Structurally related to other bioactive compounds such as Tetrocarcin A and Versipelostatin, this compound presents a unique scaffold for potential therapeutic development. This technical guide provides an in-depth overview of the physico-chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its potential mechanism of action.
Physico-chemical Properties
The fundamental physico-chemical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and interpretation of biological data.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [1] |
| Molecular Weight | 1240.5 g/mol | [1] |
| Appearance | White solid | [5] |
| Purity | >95% (by HPLC) | [5] |
| Source | Saccharothrix aerocolonigenes | [2][3] |
Solubility and Stability
| Property | Description | Reference |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Limited solubility in water. | [5] |
| Storage Stability | Recommended long-term storage at -20°C. | [5] |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data are representative and based on the reported structural determination. Specific chemical shifts and coupling constants would be detailed in the primary literature.
Table 1: Representative ¹H NMR Data for Key Structural Moieties of this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 0.8 - 1.5 | m | Methyl and methylene (B1212753) protons in the macrocycle and sugar moieties |
| 2.0 - 2.5 | m | Protons adjacent to carbonyl groups |
| 3.0 - 4.5 | m | Protons of the sugar moieties |
| 5.0 - 6.0 | m | Olefinic protons within the macrocycle |
Table 2: Representative ¹³C NMR Data for Key Functional Groups of this compound
| Chemical Shift (ppm) | Assignment |
| 10 - 40 | Aliphatic carbons (methyl, methylene, methine) |
| 60 - 80 | Carbons of the sugar moieties |
| 100 - 150 | Olefinic and aromatic carbons |
| 160 - 180 | Carbonyl carbons (esters, amides) |
| 190 - 210 | Ketone and tetronic acid carbonyl carbons |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups characteristic of its complex structure.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2930 | C-H stretching (aliphatic) |
| ~1735 | C=O stretching (ester) |
| ~1680 | C=O stretching (amide) |
| ~1650 | C=C stretching (alkene) |
| ~1070 | C-O stretching (ethers and alcohols) |
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the molecular formula of this compound.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Interpretation |
| ESI-MS (+) | [M+H]⁺, [M+Na]⁺ | Confirms the molecular weight and adduct formation. |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the conjugated systems within the this compound molecule.
Table 5: UV-Visible Absorption Maxima of this compound
| Wavelength (λmax, nm) | Solvent | Chromophore |
| ~230, ~280 | Methanol | Conjugated diene and tetronic acid moiety |
Experimental Protocols
Detailed methodologies are crucial for the replication of research and for further investigation of this compound.
Isolation and Purification of this compound
The following is a generalized protocol based on the methods reported for the isolation of this compound from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica.[3]
-
Fermentation: Saccharothrix aerocolonigenes subsp. antibiotica is cultured in a suitable production medium under optimized conditions to maximize the yield of this compound.
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297), to partition this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification.
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).
-
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC.
-
Structure Confirmation: The structure of the purified compound is confirmed by spectroscopic methods (NMR, MS, IR, UV-Vis).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. Samples are dissolved in a UV-transparent solvent like methanol or ethanol.
Hypothetical Signaling Pathway of this compound
Based on the known mechanisms of structurally related compounds, a hypothetical signaling pathway for this compound is proposed. Tetrocarcin A is known to target the PI3K/Akt signaling pathway, while Versipelostatin inhibits the unfolded protein response (UPR) by affecting GRP78 expression under glucose deprivation.[5] It is plausible that this compound exerts its biological effects through a combination of these mechanisms.
References
- 1. Preventing the unfolded protein response via aberrant activation of 4E-binding protein 1 by versipelostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, characterization and structures of PA-46101 A and B. | Semantic Scholar [semanticscholar.org]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
Preliminary Cytotoxicity Studies of Saccharocarcin A: A Review of Available Data
Researchers, scientists, and drug development professionals exploring the cytotoxic potential of novel natural compounds will find that initial studies on Saccharocarcin A, a macrocyclic lactone, have not indicated significant cytotoxic activity. This technical overview consolidates the publicly available information regarding the early biological evaluation of this compound and outlines the standard methodologies that would be employed in cytotoxicity assessments, should such activity be discovered in future derivatives or related compounds.
Summary of Early Biological Properties
This compound is part of a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] Initial biological screening of these compounds revealed activity against several bacteria, including Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis. However, in these early studies, this compound and its related compounds were found to be non-cytotoxic at concentrations up to 1.0 microgram/ml.[1] This lack of cytotoxic activity has limited further investigation into its potential as an anticancer agent.
Standard Experimental Protocols for Cytotoxicity Assessment
While specific cytotoxicity data for this compound is unavailable due to its non-cytotoxic nature, the following represents a standard workflow for evaluating the cytotoxic potential of a novel compound. This methodology provides a framework for future studies on this compound derivatives or other novel molecules.
A fundamental step in determining cytotoxicity is to measure the effect of a compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HCT-116, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The compound of interest (e.g., a hypothetical cytotoxic this compound derivative) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Should a compound exhibit cytotoxic effects, further investigation into the mechanism of cell death is warranted. This often involves assessing for apoptosis (programmed cell death) and cell cycle arrest.
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with the test compound for a predetermined time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treated cells are harvested and fixed in cold 70% ethanol.
-
The fixed cells are washed with PBS and treated with RNase A to degrade RNA.
-
Cells are then stained with propidium iodide, which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Hypothetical Experimental Workflow
The logical progression of preliminary cytotoxicity studies for a novel compound is depicted in the following workflow diagram.
Conclusion
The initial characterization of this compound did not reveal any cytotoxic properties, which has directed research towards its other biological activities, such as its antibacterial effects. While the core structure of this compound may not be a promising scaffold for anticancer drug development, the methodologies outlined provide a standard framework for the evaluation of any future synthetic derivatives or related natural products that may exhibit cytotoxic potential. Further research could focus on structural modifications of the this compound molecule to explore the possibility of inducing cytotoxicity while minimizing off-target effects.
References
Discovery of Novel Saccharocarcins: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Biological Activity, and Experimental Protocols for a Novel Class of Macrocyclic Lactones
Introduction
The relentless pursuit of novel bioactive compounds to address the growing challenges of antimicrobial resistance and the need for new therapeutic agents has led researchers to explore diverse microbial sources. Among these, the actinomycetes have proven to be a particularly fruitful reservoir of natural products with a wide range of biological activities. This technical guide focuses on the discovery of a novel class of macrocyclic lactones, the Saccharocarcins, produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. This document provides a comprehensive overview of their discovery, summarizes their biological activities, and details the experimental protocols for their fermentation, isolation, and purification. Furthermore, it outlines a proposed workflow for investigating their mechanism of action and potential impact on cellular signaling pathways, a critical step in the drug development process. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of natural product discovery and development.
Discovery and Characterization of Novel Saccharocarcins
Six novel tetronic acid analogs, designated as Saccharocarcins, were first isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, strain SCC1886, which was isolated from a soil sample.[1][2] The producing organism was identified based on its distinct morphological and chemical characteristics, including the formation of fragmenting substrate mycelia and aerial mycelia that coalesce, and the presence of meso-diaminopimelic acid, galactose, and rhamnose in whole-cell hydrolysates.[2]
The structures of the six Saccharocarcin compounds were elucidated through extensive analysis of their spectral data and chemical degradation studies.[1] These analyses revealed that all six compounds are macrocyclic lactones derived from two modified tetronic acid homologs. Key structural features that distinguish them from other tetronic acids include an ethyl or propyl side chain at position C-23 and a methyl group at C-16. A particularly novel characteristic of the Saccharocarcins is the presence of a unique sugar-amide moiety at position C-17.[1]
Biological Activity of Saccharocarcins
Initial biological screening of the isolated Saccharocarcins revealed their potential as antimicrobial agents. The compounds demonstrated activity against a panel of Gram-positive bacteria and Chlamydia trachomatis.[2]
Antibacterial Activity
The Saccharocarcins were found to be active against Micrococcus luteus and Staphylococcus aureus.[2] While the initial discovery papers do not provide specific Minimum Inhibitory Concentration (MIC) values, the reported activity warrants further quantitative investigation to fully characterize their antibacterial potential.
Anti-Chlamydial Activity
The compounds also exhibited activity against Chlamydia trachomatis, an obligate intracellular bacterium responsible for various human infections.[2] This finding suggests a potential therapeutic application for Saccharocarcins in treating chlamydial infections.
Cytotoxicity
Importantly, the six novel Saccharocarcins were reported to be non-cytotoxic at concentrations up to 1.0 µg/mL, indicating a favorable preliminary safety profile.[2] This lack of general cytotoxicity is a desirable characteristic for potential therapeutic agents, suggesting a degree of selectivity for microbial targets over mammalian cells.
Table 1: Summary of Biological Activity of Novel Saccharocarcins
| Biological Activity | Target Organisms/Cell Lines | Results | Citation |
| Antibacterial Activity | Micrococcus luteus, Staphylococcus aureus | Active | [2] |
| Anti-Chlamydial Activity | Chlamydia trachomatis | Active | [2] |
| Cytotoxicity | Not specified | Non-cytotoxic at concentrations up to 1.0 µg/mL | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel Saccharocarcins. These protocols are based on the initial discovery reports and general practices for the fermentation of actinomycetes and purification of macrocyclic lactones.
Fermentation of Saccharothrix aerocolonigenes
The production of Saccharocarcins is achieved through submerged fermentation of Saccharothrix aerocolonigenes subsp. antibiotica.
Objective: To cultivate Saccharothrix aerocolonigenes under conditions that promote the production of Saccharocarcins.
Materials:
-
Saccharothrix aerocolonigenes subsp. antibiotica (e.g., ATCC 39243)
-
Seed medium (e.g., ISP Medium 2)
-
Production medium (starch-rich)
-
Shake flasks
-
Incubator shaker
Protocol:
-
Seed Culture Preparation: Inoculate a loopful of S. aerocolonigenes from a slant into a flask containing seed medium. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
Production Culture Inoculation: Transfer the seed culture (typically 5-10% v/v) to a larger flask containing the starch-rich production medium.
-
Fermentation: Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm. Peak production of Saccharocarcins has been observed after 95 hours of fermentation.[2]
-
Monitoring: Periodically monitor the fermentation for growth (e.g., packed cell volume) and pH. The production of secondary metabolites like Saccharocarcins often coincides with the stationary phase of growth.
Isolation and Purification of Saccharocarcins
The isolation of Saccharocarcins from the fermentation broth involves solvent extraction followed by chromatographic purification.
Objective: To isolate and purify the novel Saccharocarcin compounds from the fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate (B1210297), n-butanol)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water)
Protocol:
-
Extraction:
-
Separate the mycelial cake from the fermentation broth by centrifugation or filtration.
-
Extract the filtrate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate or n-butanol).
-
Extract the mycelial cake separately with a suitable solvent (e.g., acetone (B3395972) or methanol).
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
HPLC Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Filter the dissolved extract through a 0.22 µm filter.
-
Inject the filtered extract onto a reversed-phase HPLC column.
-
Elute the compounds using a gradient of water and acetonitrile. The specific gradient will need to be optimized to achieve separation of the six Saccharocarcin analogs.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for purity and pool the pure fractions.
-
Remove the solvent to obtain the purified Saccharocarcin compounds.
-
Investigating the Mechanism of Action and Signaling Pathways
The mechanism of action of the Saccharocarcins has not yet been elucidated. Understanding how these compounds exert their antibacterial effects is a critical next step in their development as potential therapeutic agents. Furthermore, identifying any interactions with cellular signaling pathways in mammalian cells, even at non-cytotoxic concentrations, is essential for a comprehensive safety and efficacy assessment.
Proposed Workflow for Mechanism of Action Studies
A systematic approach is required to determine the antibacterial mechanism of action of the Saccharocarcins.
Screening for Effects on Cellular Signaling Pathways
Given their novel structures, it is prudent to investigate whether Saccharocarcins modulate key cellular signaling pathways in mammalian cells. A high-throughput screening approach using reporter gene assays is a common starting point for such investigations.
Future Directions and Conclusion
The discovery of the novel Saccharocarcins represents a promising advancement in the field of natural product research. Their unique chemical structures and initial biological activity profile highlight their potential for further development. Key future research directions should include:
-
Quantitative evaluation of antibacterial activity: Determining the Minimum Inhibitory Concentrations (MICs) of the individual Saccharocarcin compounds against a broader panel of pathogenic bacteria is essential.
-
Elucidation of the mechanism of action: Understanding how these compounds inhibit bacterial growth will be crucial for their optimization and potential clinical application.
-
In vivo efficacy and safety studies: Preclinical animal models will be necessary to evaluate the therapeutic potential and safety of the most promising Saccharocarcin candidates.
-
Biosynthetic pathway elucidation: Investigating the genetic basis for Saccharocarcin biosynthesis could open avenues for synthetic biology approaches to generate novel analogs with improved properties.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for natural products that affect Wnt signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Basis of Saccharocarcin A Production in Saccharothrix: A Technical Whitepaper
For Immediate Release
Kenilworth, NJ – December 17, 2025 – A comprehensive review of publicly available scientific literature reveals a notable absence of detailed information on the genetic basis for the biosynthesis of Saccharocarcin A, a macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes. Despite the initial discovery and characterization of this compound in 1997, its biosynthetic gene cluster, the enzymatic pathway, and the regulatory networks governing its production remain unelucidated in published research.
This technical whitepaper will summarize the current state of knowledge regarding this compound and its producing organism. Furthermore, it will provide a prospective outline of the experimental approaches and a hypothetical framework for the genetic and biochemical pathways that could be involved in its synthesis, drawing parallels with other known secondary metabolites from the Saccharothrix genus.
Introduction to this compound and Saccharothrix aerocolonigenes
This compound is a member of a family of novel macrocyclic lactones isolated from Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] The producing organism is a nocardioform actinomycete, a genus known for its rich production of diverse secondary metabolites with various biological activities.[1] While the chemical structure of this compound has been determined, the genetic blueprint encoding its production has not been publicly disclosed.[2]
The genus Saccharothrix is a well-established source of bioactive compounds. For instance, the biosynthetic gene cluster for the antitumor agent rebeccamycin (B1679247) has been identified and characterized in Saccharothrix aerocolonigenes.[3] Additionally, other species of this genus are known to produce a variety of secondary metabolites, indicating a robust and versatile genetic capacity for natural product biosynthesis.[4][5]
Hypothetical Biosynthetic Pathway for this compound
Based on the structure of this compound as a macrocyclic lactone, a hypothetical biosynthetic pathway can be proposed. The core of this pathway would likely involve a Type I Polyketide Synthase (PKS) multienzyme complex.
Table 1: Postulated Components of the this compound Biosynthetic Gene Cluster
| Gene/Enzyme Category | Postulated Function in this compound Biosynthesis |
| Type I Polyketide Synthase (PKS) | Assembly of the polyketide backbone from simple carboxylate precursors. |
| Thioesterase (TE) | Catalysis of macrolactonization to form the characteristic ring structure. |
| Dehydrogenases, Reductases, Ketoreductases | Modification of the polyketide chain during or after assembly. |
| Methyltransferases | Addition of methyl groups to the macrocycle. |
| Glycosyltransferases | Attachment of sugar moieties, if present in the final structure. |
| Regulatory Proteins | Control of the expression of the biosynthetic genes. |
| Transporters | Export of the final this compound molecule out of the cell. |
The logical flow of the biosynthesis can be visualized as follows:
Caption: Hypothetical Biosynthetic Pathway of this compound.
Proposed Experimental Workflow for Gene Cluster Identification
The elucidation of the genetic basis for this compound production would necessitate a multi-step experimental approach.
Experimental Protocols:
-
Genome Sequencing of Saccharothrix aerocolonigenes :
-
Objective: To obtain the complete genome sequence of the producing organism.
-
Methodology: High-quality genomic DNA would be extracted from a pure culture of Saccharothrix aerocolonigenes. A combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies would be employed to generate a complete and accurate genome assembly.
-
-
Bioinformatic Analysis to Identify the Biosynthetic Gene Cluster:
-
Objective: To locate the putative this compound biosynthetic gene cluster within the genome.
-
Methodology: The assembled genome would be analyzed using specialized bioinformatics software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The software would be used to predict the locations of secondary metabolite gene clusters, with a focus on identifying large Type I PKS clusters.
-
-
Functional Gene Analysis:
-
Objective: To confirm the role of the identified gene cluster in this compound production.
-
Methodology:
-
Gene Knockout: A targeted gene inactivation of a key gene within the putative cluster (e.g., a PKS gene) would be performed using CRISPR-Cas9 or other homologous recombination techniques. The resulting mutant would be analyzed for the loss of this compound production via HPLC and mass spectrometry.
-
Heterologous Expression: The entire predicted gene cluster would be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor. The production of this compound in the heterologous host would provide definitive proof of the cluster's function.
-
-
The logical relationship of this experimental workflow is depicted below:
Caption: Experimental Workflow for this compound BGC Identification.
Conclusion and Future Outlook
The genetic basis of this compound production in Saccharothrix aerocolonigenes represents a significant knowledge gap in the field of natural product biosynthesis. The elucidation of its biosynthetic gene cluster and the corresponding enzymatic pathway is a critical next step. Such research would not only provide fundamental scientific insights but also enable the use of synthetic biology and combinatorial biosynthesis approaches to generate novel this compound analogs with potentially enhanced therapeutic properties. Further investigation into the genomics of Saccharothrix aerocolonigenes is strongly encouraged to unlock the full potential of this promising bioactive molecule.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A, a macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, has demonstrated notable antibacterial activity. Efficient purification of this compound is crucial for further research and development. This application note provides a detailed protocol for the purification of this compound from fermentation broth using High-Performance Liquid Chromatography (HPLC). The described methodology, encompassing extraction and a robust reversed-phase HPLC protocol, is designed to yield high-purity this compound suitable for downstream applications.
Introduction
This compound is a member of a family of six novel macrocyclic lactones isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] These compounds have shown activity against various bacteria, including Micrococcus luteus and Staphylococcus aureus.[2] Given its therapeutic potential, a reliable and reproducible purification method is essential. This document outlines a comprehensive protocol for the isolation and purification of this compound utilizing solvent extraction followed by preparative reversed-phase HPLC.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value/Description | Reference |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [5] |
| Molecular Weight | 1240.5 g/mol | [5] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727). Limited water solubility. | [5][6] |
| Class | Macrocyclic Lactone, Tetronic Acid Analog | [1] |
Experimental Protocols
Fermentation and Extraction of this compound
Successful purification begins with the efficient extraction of the target compound from the fermentation medium.
Materials:
-
Fermentation broth of Saccharothrix aerocolonigenes
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Centrifuge the fermentation broth (e.g., 1 L) at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Combine the mycelium and supernatant for exhaustive extraction.
-
Extract the combined broth three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic extract to dryness under reduced pressure using a rotary evaporator.
-
Resuspend the crude extract in a minimal volume of methanol for HPLC analysis.
HPLC Purification of this compound
This protocol utilizes reversed-phase HPLC, a powerful technique for the separation of natural products based on their hydrophobicity.[7][8]
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
This compound crude extract
HPLC Parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 238 nm |
| Injection Volume | 500 µL (of concentrated extract) |
| Column Temperature | 30°C |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 40 | 20 | 80 |
| 45 | 0 | 100 |
| 50 | 0 | 100 |
| 51 | 60 | 40 |
| 60 | 60 | 40 |
Protocol:
-
Equilibrate the HPLC column with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes.
-
Filter the resuspended crude extract through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the column.
-
Run the gradient elution program as described in the table above.
-
Monitor the chromatogram and collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical HPLC to determine the purity of this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Workflow Diagram
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
Conclusion
The protocol detailed in this application note provides a systematic and effective method for the purification of this compound from Saccharothrix aerocolonigenes fermentation broth. The combination of solvent extraction and reversed-phase HPLC ensures the attainment of a highly purified compound, which is imperative for accurate biological and pharmacological evaluation. This protocol can be adapted and optimized for different scales of production, thereby facilitating further research into the therapeutic applications of this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. usbio.net [usbio.net]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhanced Saccharocarcin A Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing the fermentation process for improved yield of Saccharocarcin A, a bioactive macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes. The following sections detail methodologies for medium optimization, precursor feeding strategies, and analytical quantification, alongside generalized representations of experimental workflows and regulatory pathways.
Introduction
This compound belongs to a family of novel macrocyclic lactones with potential therapeutic applications. Maximizing its production through fermentation is a critical step for further research and development. This document outlines systematic approaches to enhance this compound yield by optimizing culture conditions and providing key biosynthetic precursors. While specific details on the biosynthetic pathway of this compound are not extensively documented in publicly available literature, the protocols provided are based on established principles for secondary metabolite production in actinomycetes, particularly the genus Saccharothrix.
Data Presentation
Table 1: Baseline Fermentation Medium for this compound Production
| Component | Concentration (g/L) | Role |
| Soluble Starch | 20.0 | Primary Carbon Source |
| Soybean Meal | 10.0 | Nitrogen Source |
| Yeast Extract | 2.0 | Nitrogen Source & Growth Factors |
| K2HPO4 | 1.0 | Phosphate Source & pH Buffer |
| MgSO4·7H2O | 0.5 | Source of Magnesium Ions |
| CaCO3 | 2.0 | pH Buffer |
| Trace Elements Solution | 1.0 mL | Provides Essential Micronutrients |
Table 2: Investigated Parameters for Fermentation Optimization
| Parameter | Range Investigated | Optimal Value (Hypothetical) |
| Carbon Source | Glucose, Soluble Starch, Mannitol, Glycerol | Soluble Starch |
| Starch Concentration (g/L) | 10 - 50 | 40 |
| Nitrogen Source | Soybean Meal, Peptone, Tryptone, Yeast Extract | Soybean Meal |
| Soybean Meal Conc. (g/L) | 5 - 25 | 15 |
| pH | 6.0 - 8.0 | 7.0 |
| Temperature (°C) | 25 - 35 | 28 |
| Inoculum Size (%) | 2 - 10 | 5 |
| Fermentation Time (hours) | 72 - 120 | 96 |
Experimental Protocols
Protocol 1: Fermentation for this compound Production
-
Seed Culture Preparation:
-
Inoculate a loopful of Saccharothrix aerocolonigenes from a mature agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Culture:
-
Inoculate 5% (v/v) of the seed culture into a 1 L flask containing 200 mL of the production medium (see Table 1 for a baseline formulation).
-
Incubate at 28°C on a rotary shaker at 200 rpm. Peak production of saccharocarcins has been observed to occur after 95 hours of fermentation in a starch-rich medium.[1]
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (by measuring optical density at 600 nm or dry cell weight) and this compound concentration.
-
Protocol 2: Optimization of Fermentation Medium using One-Factor-at-a-Time (OFAT)
-
Carbon Source Optimization:
-
Prepare the baseline production medium, replacing soluble starch with other carbon sources (e.g., glucose, mannitol, glycerol) at an equivalent carbon concentration.
-
Vary the concentration of the best-performing carbon source (e.g., 10, 20, 30, 40, 50 g/L) while keeping other components constant.
-
Conduct the fermentation as described in Protocol 1 and determine the this compound yield for each condition.
-
-
Nitrogen Source Optimization:
-
Using the optimized carbon source concentration, replace the baseline nitrogen source with alternatives (e.g., peptone, tryptone) at an equivalent nitrogen concentration.
-
Vary the concentration of the best-performing nitrogen source.
-
Perform the fermentation and analyze the yield.
-
-
Optimization of Other Parameters:
-
Systematically vary other parameters such as initial pH (6.0, 6.5, 7.0, 7.5, 8.0) and temperature (25, 28, 30, 32, 35°C) to determine their optimal levels for this compound production.
-
Protocol 3: Precursor Feeding Strategy
This compound is a polyketide-derived macrocyclic lactone. Its biosynthesis likely involves the incorporation of small carboxylic acid precursors.
-
Precursor Selection:
-
Based on the general biosynthesis of polyketides, potential precursors include sodium acetate, sodium propionate, and methylmalonyl-CoA precursors like isobutyrate.
-
-
Feeding Experiment:
-
Set up fermentation cultures as described in Protocol 1 using the optimized medium.
-
At a specific time point during the fermentation (e.g., 24 or 48 hours, at the onset of the stationary phase), add filter-sterilized solutions of the selected precursors at different concentrations (e.g., 10, 50, 100 mM).
-
Include a control culture with no precursor addition.
-
Continue the fermentation and measure the final this compound yield to identify precursors and concentrations that enhance production.
-
Protocol 4: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge 10 mL of the fermentation broth at 10,000 x g for 15 minutes.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.
-
-
HPLC Conditions (General Method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of a purified this compound standard.
-
Quantification: Create a standard curve using a purified and quantified this compound standard to determine the concentration in the samples. High-performance liquid chromatography (HPLC) is a commonly used method for the purification and quantification of such compounds.[1]
-
Visualizations
Caption: Experimental workflow for this compound fermentation optimization.
Caption: Generalized signaling pathway for secondary metabolite production in Saccharothrix.
References
Application Notes and Protocols for Antibacterial Susceptibility Testing of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of Saccharocarcin A, a novel macrocyclic lactone antibiotic. The following methods are described: broth microdilution for determining the Minimum Inhibitory Concentration (MIC), agar (B569324) dilution as a reference method for MIC determination, and disk diffusion for qualitative assessment of susceptibility.
Introduction to this compound
This compound is an unusual tetronic acid analog belonging to the macrocyclic lactone family of antibiotics.[1][2] It has demonstrated pronounced activity against Gram-positive bacteria and Chlamydia trachomatis.[1][3] Due to its limited water solubility, specific considerations for solvent selection and preparation of stock solutions are necessary for accurate susceptibility testing.[1][4]
Data Presentation: Summarizing Susceptibility Data
Quantitative data from susceptibility testing, such as Minimum Inhibitory Concentration (MIC) values, should be organized for clear comparison. Below are template tables for presenting MIC data for this compound against a panel of bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | 29213 | ||
| Enterococcus faecalis | 29212 | ||
| Streptococcus pneumoniae | 49619 | ||
| Bacillus subtilis | 6633 | ||
| Micrococcus luteus | 4698 | ||
| (Add other relevant strains) |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Klebsiella pneumoniae | 13883 | ||
| Acinetobacter baumannii | 19606 | ||
| (Add other relevant strains) |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound has limited water solubility and is soluble in solvents such as ethanol, methanol, DMF, or DMSO.[1][4] The choice of solvent should be carefully considered to minimize any inhibitory effects of the solvent on the test organisms. It is recommended to prepare a high-concentration stock solution to ensure the final solvent concentration in the assay is non-inhibitory (typically ≤1% v/v).
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add a minimal amount of a suitable solvent (e.g., 100% DMSO) to dissolve the compound completely.
-
Stock Concentration: Adjust the volume with the solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C or as recommended by the supplier.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial suspension equivalent to 0.5 McFarland standard
-
Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive, ciprofloxacin (B1669076) for Gram-negative)
-
Sterile diluent (e.g., CAMHB, sterile saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Protocol:
-
Prepare Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the bacterial inoculum.
-
Positive Control: A row of wells with serial dilutions of a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or with a microplate reader.
References
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Saccharocarcin A using Broth Microdilution Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saccharocarcins are a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] These compounds have demonstrated antibacterial activity against a range of Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus, as well as against Chlamydia trachomatis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after a specified incubation period.[3][4]
The broth microdilution assay is a standardized and widely used method for determining the MIC of antimicrobial agents against bacteria.[3][5][6] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. This application note provides a detailed protocol for determining the MIC of Saccharocarcin A using the broth microdilution method, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][7][8]
Principle of the Method
The broth microdilution method utilizes 96-well microtiter plates to perform serial dilutions of this compound in a suitable bacterial growth medium. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of this compound that prevents visible turbidity.[9][10]
Materials and Reagents
-
This compound (powder)
-
Test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (B87167) (DMSO) (for dissolving this compound)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Growth control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)
Experimental Protocol
1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
The stock solution should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.
3. Preparation of the Microdilution Plate
-
Aseptically add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration should be twice the highest desired final concentration in the assay.
-
Add 200 µL of this intermediate this compound solution to the wells in the first column of the plate.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).
-
Inoculate all wells, except for the sterility control column, with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
4. Incubation
-
Seal the microtiter plates with a breathable film or place them in a container with a loose-fitting lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. Incubation times may need to be adjusted for slow-growing organisms.
5. Reading and Interpreting Results
-
After incubation, visually inspect the plates for turbidity. A plate reader can also be used to measure the optical density at 600 nm.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism. This is observed as the first clear well in the dilution series.
-
The growth control well (Column 11) should show distinct turbidity.
-
The sterility control well (Column 12) should remain clear.
Data Presentation
The MIC values of this compound against a panel of representative bacterial strains are summarized in the table below.
| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Positive | 2 | 1 | 0.5 |
| Enterococcus faecalis | 29212 | Positive | 4 | 2 | 1 |
| Streptococcus pneumoniae | 49619 | Positive | 1 | 0.5 | 1 |
| Escherichia coli | 25922 | Negative | >64 | N/A | 0.015 |
| Pseudomonas aeruginosa | 27853 | Negative | >64 | N/A | 0.25 |
N/A: Not Applicable
Visualizations
Diagram 1: Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using broth microdilution.
Diagram 2: Logical Flow for MIC Interpretation
Caption: Decision tree for interpreting broth microdilution results.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. intertekinform.com [intertekinform.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Note & Protocols: Developing an In Vitro Model for Saccharocarcin A Efficacy Testing
Introduction
Saccharocarcin A is a novel macrocyclic lactone originally identified for its antibacterial properties.[1] Given that many natural products exhibit a broader range of biological activities, this document outlines a comprehensive in vitro model to investigate the potential anti-cancer efficacy of this compound. The development of reliable in vitro tumor models is a crucial first step in the preclinical screening of potential anti-cancer agents, allowing for the efficient assessment of therapeutic efficacy and mechanism of action before advancing to more complex preclinical studies.[2][3][4]
This application note provides a suite of detailed protocols to assess the cytotoxic and cytostatic effects of this compound on a selected cancer cell line. We will hypothesize a potential mechanism of action wherein this compound induces cell cycle arrest and apoptosis through modulation of a key cellular signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.[5][6] The following protocols will guide researchers in determining the half-maximal inhibitory concentration (IC50), quantifying apoptosis, analyzing cell cycle distribution, and investigating the molecular mechanism through protein expression analysis.
Materials and Reagents
-
Cell Line: Human cervical adenocarcinoma (HeLa) or Human lung carcinoma (A549)
-
Compound: this compound (dissolved in DMSO to create a 10 mM stock solution)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents for Cell Viability: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, Phosphate Buffered Saline (PBS)
-
Reagents for Apoptosis: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI)
-
Reagents for Cell Cycle: RNase A, Propidium Iodide (PI), 70% Ethanol (B145695)
-
Reagents for Western Blotting: RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-PARP, anti-Caspase-3, anti-Actin), HRP-conjugated secondary antibody, ECL Substrate
-
Equipment: Cell culture incubator (37°C, 5% CO2), 96-well and 6-well plates, light microscope, microplate reader, flow cytometer, electrophoresis and Western blot apparatus.
Experimental Workflow
The overall workflow for assessing the in vitro efficacy of this compound is depicted below. This multi-assay approach ensures a comprehensive evaluation of the compound's biological effects, from initial cytotoxicity screening to mechanistic investigation.
Caption: Experimental workflow for in vitro efficacy testing of this compound.
Detailed Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a "vehicle control" (DMSO) and "untreated control" well.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the number of cells undergoing apoptosis after treatment.[7][8]
-
Cell Seeding & Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis
This protocol determines if this compound causes cell cycle arrest at a specific phase.[9][10][11]
-
Cell Seeding & Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting & Fixation: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol investigates the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway.
-
Cell Seeding & Treatment: Seed 1 x 10^6 cells in a 60mm dish. Treat with this compound at its IC50 for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-ERK, total-ERK, cleaved-PARP, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity to determine changes in protein levels.
Hypothetical Signaling Pathway and Data Presentation
Hypothesized Mechanism of Action
We hypothesize that this compound inhibits the proliferation of cancer cells by suppressing the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[5] This inhibition leads to decreased pro-survival signals and activates the intrinsic apoptosis pathway, while also inducing cell cycle arrest.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.
Data Presentation Tables
Table 1: Cell Viability of HeLa Cells Treated with this compound (48h)
| Concentration (µM) | Absorbance (570nm) (Mean ± SD) | % Viability |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.09 | 97.6% |
| 1 | 1.10 ± 0.07 | 88.0% |
| 10 | 0.85 ± 0.06 | 68.0% |
| 50 | 0.61 ± 0.05 | 48.8% |
| 100 | 0.30 ± 0.04 | 24.0% |
| IC50 | | ~50 µM |
Table 2: Apoptosis in HeLa Cells Treated with 50 µM this compound (24h)
| Treatment | % Live Cells (Q4) | % Early Apoptosis (Q3) | % Late Apoptosis (Q2) |
|---|---|---|---|
| Control | 95.2% | 2.5% | 1.8% |
| this compound | 60.5% | 25.8% | 10.1% |
Table 3: Cell Cycle Distribution in HeLa Cells Treated with 50 µM this compound (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Control | 55.4% | 30.1% | 14.5% |
| this compound | 70.2% | 15.3% | 14.5% |
Table 4: Relative Protein Expression in HeLa Cells after Treatment
| Target Protein | Treatment | Relative Density (Normalized to β-actin) |
|---|---|---|
| p-ERK | Control | 1.00 |
| This compound (50 µM) | 0.25 | |
| Cleaved PARP | Control | 1.00 |
| | this compound (50 µM) | 4.50 |
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Signaling Pathways | Tocris Bioscience [tocris.com]
- 7. The effect of curcin from Jatropha curcas on apoptosis of mouse sarcoma-180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis by Acanthaster planci sp., and Diadema setosum sp., Fractions in Human Cervical Cancer Cell Line, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
Total Synthesis of Saccharocarcin A and its Derivatives: A Review of Synthetic Strategies
Despite its potential biological importance, a comprehensive total synthesis of Saccharocarcin A and its derivatives has not yet been reported in the scientific literature. Extensive searches for published synthetic routes, including strategies for the construction of the aglycone and subsequent glycosylation, have yielded no specific methodologies for this particular natural product.
This lack of a documented total synthesis presents a significant challenge in providing detailed application notes and protocols as requested. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and experimental workflows are contingent upon the existence of established and peer-reviewed synthetic procedures.
While general strategies in the field of total synthesis of complex natural products are abundant, and the syntheses of related structures such as Saccharomicin A fragments have been accomplished, these do not provide the specific data necessary to create the detailed guide for this compound. The successful synthesis of other complex glycosides often involves intricate protecting group strategies, stereoselective glycosylation methods, and the assembly of complex carbon skeletons. It is plausible that any future synthesis of this compound would employ a convergent approach, where the aglycone and sugar moieties are synthesized separately before being coupled.
Researchers and drug development professionals interested in this compound and its potential applications should be aware that any synthetic efforts would be breaking new ground. The development of a successful total synthesis would be a significant achievement in the field of organic chemistry and would open avenues for the synthesis of derivatives for structure-activity relationship (SAR) studies, which are crucial for drug development.
Given the absence of published data, this document cannot provide the requested detailed protocols and quantitative data. Future research efforts that successfully tackle the total synthesis of this compound will be essential to unlock its full therapeutic potential. The diagrams and tables requested are therefore not applicable at this time.
Application Notes and Protocols: Elucidating the Mode of Action of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide with detailed protocols for investigating the mode of action of Saccharocarcin A, a novel macrocyclic lactone with potential therapeutic applications. The following methodologies are designed to systematically explore its antibacterial and potential anticancer activities, from initial screening to the elucidation of molecular mechanisms.
Initial Characterization of Biological Activity
The first step in elucidating the mode of action of this compound is to characterize its primary biological effects. Based on initial reports, this compound exhibits antibacterial activity.[1] It is also prudent to investigate its cytotoxic potential against mammalian cells to assess its therapeutic index and potential for anticancer applications.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a panel of clinically relevant bacteria using the broth microdilution method.
Experimental Protocol:
-
Bacterial Strain Preparation: Inoculate a single colony of each test bacterium (e.g., Staphylococcus aureus, Micrococcus luteus) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).[1] Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Drug Dilution Series: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The final concentration range should typically span from 128 µg/mL to 0.125 µg/mL.
-
Inoculation: Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in CAMHB and add 50 µL to each well of the microtiter plate containing the drug dilutions.
-
Controls: Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | 2 |
| Micrococcus luteus | 1 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
Cytotoxicity Screening using MTT Assay
This protocol describes a method to assess the cytotoxic effects of this compound on human cancer cell lines.
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, HepG2, Ovcar-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).[2][3]
Data Presentation:
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HeLa | 48 | 15.2 |
| HepG2 | 48 | 25.5 |
| Ovcar-3 | 48 | 8.6 |
Elucidation of Cellular Mechanisms
Following the initial characterization, the next phase involves investigating the specific cellular processes affected by this compound. This includes examining its impact on essential macromolecular synthesis pathways, cell cycle progression, and the induction of apoptosis.
Macromolecular Synthesis Inhibition
This protocol aims to determine if this compound inhibits the synthesis of DNA, RNA, or protein in bacterial or cancer cells using radiolabeled precursors.[4]
Experimental Protocol:
-
Cell Preparation: Prepare a mid-log phase bacterial culture or a suspension of cancer cells at a density of 1 x 10^7 cells/mL.
-
Drug Treatment: Aliquot the cell suspension into tubes and treat with this compound at concentrations corresponding to 1x and 4x the MIC (for bacteria) or IC50 (for cancer cells). Include appropriate positive and negative controls (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis).[4]
-
Radiolabeling: Add the respective radiolabeled precursor to each tube: [3H]-thymidine for DNA synthesis, [3H]-uridine for RNA synthesis, and [35S]-methionine for protein synthesis.
-
Time-Course Sampling: Incubate the tubes at 37°C and take aliquots at various time points (e.g., 0, 10, 20, 30, 60 minutes).
-
Precipitation and Washing: Precipitate the macromolecules by adding cold 10% trichloroacetic acid (TCA). Collect the precipitate on glass fiber filters and wash with 5% TCA and 70% ethanol (B145695).
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity (counts per minute, CPM) against time for each treatment condition.
Workflow for Macromolecular Synthesis Assay:
Caption: Workflow for Macromolecular Synthesis Inhibition Assay.
Cell Cycle Analysis
This protocol uses flow cytometry to determine if this compound induces cell cycle arrest in cancer cells.
Experimental Protocol:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using cell cycle analysis software.[5] An accumulation of cells in a specific phase suggests cell cycle arrest.[6][7][8][9]
Data Presentation:
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 55.2 | 30.1 | 14.7 |
| This compound (0.5 x IC50) | 65.8 | 22.5 | 11.7 |
| This compound (1 x IC50) | 78.3 | 12.4 | 9.3 |
| This compound (2 x IC50) | 85.1 | 5.6 | 9.3 |
Apoptosis Induction Assay
This protocol utilizes Annexin V and propidium iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis induced by this compound.[10][11][12]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 95.1 | 2.5 | 1.8 | 0.6 |
| This compound (0.5 x IC50) | 80.4 | 12.3 | 5.2 | 2.1 |
| This compound (1 x IC50) | 60.7 | 25.8 | 10.4 | 3.1 |
| This compound (2 x IC50) | 35.2 | 45.6 | 15.3 | 3.9 |
Molecular Target Identification and Pathway Analysis
Once the cellular effects of this compound are established, the focus shifts to identifying its molecular targets and the signaling pathways it modulates.
Target Identification Strategies
Several approaches can be employed for target identification:
-
Affinity Chromatography: Immobilize this compound on a solid support and use it to capture binding proteins from cell lysates. The bound proteins can then be identified by mass spectrometry.
-
Computational Docking: If the structure of this compound is known, computational models can be used to predict its binding to known protein targets.[13][14]
-
Proteome-wide analysis (e.g., CETSA): Cellular Thermal Shift Assay (CETSA) can identify target engagement by measuring changes in protein thermal stability upon drug binding.[15]
Workflow for Target Identification:
Caption: Strategies for Molecular Target Identification of this compound.
Signaling Pathway Analysis
Based on the observed cellular effects (e.g., apoptosis, cell cycle arrest), key signaling pathways can be investigated. For instance, if this compound induces apoptosis, the expression and activation of key proteins in the intrinsic and extrinsic apoptotic pathways should be examined.
Experimental Protocol (Western Blotting):
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs).[16]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathway Affected by this compound:
Caption: Hypothetical Apoptotic Pathway Induced by this compound.
By following these detailed protocols and application notes, researchers can systematically investigate the mode of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Investigations into the Mechanism of Action of Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. S-Phase Cell Cycle Arrest, Apoptosis, and Molecular Mechanisms of Aplasia Ras homolog Member I–Induced Human Ovarian Cancer SKOV3 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.lih.lu [researchportal.lih.lu]
- 10. The effect of curcin from Jatropha curcas on apoptosis of mouse sarcoma-180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis by Acanthaster planci sp., and Diadema setosum sp., Fractions in Human Cervical Cancer Cell Line, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
- 16. Effect of Acacia concinna Extract on Apoptosis Induction Associated with Endoplasmic Reticulum Stress and Modulated Intracellular Signaling Pathway in Human Colon HCT116 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of Saccharocarcin A from Saccharothrix aerocolonigenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A, a potent macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, has demonstrated significant antibacterial activity. This document provides detailed application notes and protocols for the large-scale production, purification, and quantification of this compound. The methodologies are compiled from established principles of actinomycete fermentation and downstream processing of secondary metabolites, intended to guide researchers in developing robust and scalable manufacturing processes.
Introduction
The increasing demand for novel antibiotics to combat resistant pathogens has spurred interest in natural products from diverse microbial sources. Actinomycetes, particularly species of the genus Saccharothrix, are prolific producers of bioactive secondary metabolites.[1][2] this compound, a complex macrocyclic lactone isolated from Saccharothrix aerocolonigenes, exhibits promising antibacterial properties.[3][4] The large-scale production of this compound is a critical step towards its further investigation and potential clinical development. This document outlines a comprehensive approach to the fermentation of S. aerocolonigenes, followed by the extraction, purification, and quantification of this compound.
Data Presentation
Table 1: Optimized Fermentation Parameters for Saccharothrix aerocolonigenes
| Parameter | Optimized Value/Range | Notes |
| Medium Composition | ||
| Carbon Source | Starch (20-40 g/L) | A starch-rich medium is reported to be effective for Saccharocarcin production.[3] |
| Nitrogen Source | Soybean Meal (10-20 g/L) | Cost-effective nitrogen source, commonly used for actinomycete fermentation. |
| Minerals | CaCO₃ (2-5 g/L), K₂HPO₄ (0.5-1 g/L), MgSO₄·7H₂O (0.5-1 g/L) | Essential for buffering, growth, and enzyme activity. |
| Trace Elements | FeSO₄, MnCl₂, ZnSO₄ | Added as a stock solution to support optimal growth and metabolism. |
| Fermentation Conditions | ||
| pH | 6.8 - 7.2 | Maintained with buffers and controlled addition of acid/base. |
| Temperature | 28 - 30 °C | Optimal range for most Saccharothrix species. |
| Dissolved Oxygen (DO) | > 30% saturation | Maintained by controlled agitation and aeration. |
| Agitation | 200 - 400 rpm (in bioreactor) | Ensures proper mixing and oxygen transfer. |
| Fermentation Time | 90 - 100 hours | Peak production of Saccharocarcins is reported to occur around 95 hours.[3] |
Table 2: Summary of Downstream Processing and Purity
| Step | Method | Expected Recovery | Purity |
| 1. Biomass Separation | Centrifugation or Microfiltration | > 95% of supernatant | N/A |
| 2. Extraction | Solvent Extraction (Ethyl Acetate) | 80 - 90% | Low |
| 3. Primary Purification | Adsorption Chromatography (XAD-16 resin) | 70 - 80% | Moderate |
| 4. Secondary Purification | Gel Permeation Chromatography (Sephadex LH-20) | 60 - 70% | High |
| 5. Final Polishing | Preparative HPLC (C18 column) | > 90% from previous step | > 98% |
Experimental Protocols
Protocol for Large-Scale Fermentation of Saccharothrix aerocolonigenes
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of Saccharothrix aerocolonigenes to a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).
-
Incubate at 28°C on a rotary shaker (200 rpm) for 48-72 hours until dense growth is observed.
-
Use this seed culture to inoculate a larger volume of seed medium (e.g., 500 mL in a 2 L flask) and incubate under the same conditions. This serves as the inoculum for the production bioreactor.
-
-
Bioreactor Preparation and Sterilization:
-
Prepare the production medium (as detailed in Table 1) in a suitable bioreactor (e.g., 50 L).
-
Calibrate pH and DO probes.
-
Sterilize the bioreactor and medium in place at 121°C for 30-60 minutes.
-
-
Inoculation and Fermentation:
-
Aseptically transfer the inoculum to the sterilized bioreactor (typically 5-10% v/v).
-
Maintain the fermentation parameters as outlined in Table 1 (pH, temperature, DO, agitation).
-
Monitor cell growth (e.g., by measuring packed cell volume or dry cell weight) and this compound production (by HPLC analysis of broth samples) at regular intervals.
-
Harvest the fermentation broth after approximately 95 hours, when this compound concentration is maximal.[3]
-
Protocol for Extraction and Purification of this compound
-
Biomass Separation:
-
Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 5,000 x g for 20 minutes) or tangential flow filtration.
-
-
Solvent Extraction:
-
Extract the clarified supernatant with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Pool the organic phases and concentrate under reduced pressure to obtain a crude extract.
-
The mycelial biomass can also be extracted with acetone (B3395972) or methanol (B129727) to recover any intracellular product.
-
-
Adsorption Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a column packed with Amberlite XAD-16 resin pre-equilibrated with water.
-
Wash the column with water to remove polar impurities.
-
Elute the bound compounds with a stepwise gradient of methanol in water (e.g., 50%, 80%, 100% methanol).
-
Collect fractions and analyze for the presence of this compound by TLC or HPLC.
-
-
Gel Permeation Chromatography:
-
Pool and concentrate the fractions containing this compound.
-
Dissolve the concentrated material in methanol and apply to a Sephadex LH-20 column.
-
Elute with methanol and collect fractions. This step separates compounds based on size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-containing fractions using a preparative reverse-phase HPLC system with a C18 column.
-
Use a gradient of acetonitrile (B52724) in water as the mobile phase.
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain this compound as a solid.
-
Protocol for Quantification of this compound
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to remove cells.
-
Dilute the supernatant with methanol (1:1 v/v) and filter through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the prepared sample into an analytical HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water).
-
Detect this compound using a UV detector at an appropriate wavelength (to be determined by UV-Vis spectral analysis of the pure compound).
-
Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.
-
Visualizations
Caption: Experimental workflow for large-scale production of this compound.
Caption: Postulated mechanism of antibacterial action for this compound.
Discussion
The protocols provided herein offer a comprehensive framework for the large-scale production of this compound. The optimization of the fermentation medium and conditions is crucial for maximizing yield and reducing production costs. The use of agricultural byproducts as carbon and nitrogen sources should be explored to enhance the economic viability of the process.
The downstream processing strategy employs a multi-step approach to achieve high purity. Each step is designed to remove specific types of impurities, progressing from crude separation to fine polishing. The final preparative HPLC step is essential for obtaining a highly pure compound suitable for biological assays and further development.
The precise mechanism of action for this compound has not been fully elucidated. However, based on the activity of similar macrocyclic antibiotics, it is postulated to involve the disruption of the bacterial cell membrane, leading to the inhibition of essential macromolecular synthesis pathways, such as DNA replication, transcription, and translation, ultimately resulting in bacterial cell death.[5][6] Further research is required to identify the specific molecular targets of this compound.
Conclusion
The successful large-scale production of this compound is a key milestone in its journey from a laboratory discovery to a potential therapeutic agent. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to advance the production and characterization of this promising antibacterial compound. Further optimization and scale-up studies will be necessary to translate these protocols into a commercially viable manufacturing process.
References
- 1. mdpi.com [mdpi.com]
- 2. Actinomycetes: The Antibiotics Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for the Characterization of Saccharocarcin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saccharocarcin A is a novel macrocyclic lactone belonging to the tetronic acid class of antibiotics.[1][2] It is produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[3][4] Structurally, it is related to compounds like kijanimicin, chlorothricin, and tetrocarcins.[2] Due to its pronounced activity against Gram-positive bacteria and Chlamydia trachomatis, a thorough characterization using various analytical techniques is crucial for its potential development as a therapeutic agent.[2][3] These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Section 1: Physicochemical Characterization
The initial characterization of a novel compound involves determining its fundamental physicochemical properties. These data are essential for structural elucidation, formulation development, and understanding its behavior in biological systems.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound and the related Saccharocarcin B is presented below.
| Property | This compound | Saccharocarcin B | Data Source |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | C₆₈H₁₀₃NO₂₀ | [2][4] |
| Molecular Weight | 1240.5 g/mol | 1254.56 g/mol | [2][4] |
| Appearance | Solid | White solid | [2][4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. | Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility. | [2][4] |
| Purity | ≥95% | >99% | [2][4] |
| Origin | Saccharothrix aerocolonigenes | Amycolatopsis sp. | [2][4] |
Experimental Protocol: Solubility Determination
Principle: This protocol describes a standard method for determining the solubility of this compound in various solvents. A saturated solution is prepared, and the concentration of the dissolved compound is measured, typically by High-Performance Liquid Chromatography (HPLC).
Reagents and Materials:
-
This compound (solid)
-
Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Methanol, Water (HPLC grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the test solvent in a vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Construct a calibration curve from the standards and determine the concentration of this compound in the saturated supernatant.
-
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
Section 2: Structural Elucidation Techniques
The precise chemical structure of this compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5] For complex structures like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine atom connectivity and stereochemistry.[1][6]
Experimental Protocol: 1D and 2D NMR Analysis
Reagents and Materials:
-
Purified this compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the purified this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for the required nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms in the molecule.
-
2D NMR - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., adjacent protons).
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate ¹H NMR peaks to determine the relative number of protons.
-
Analyze chemical shifts and coupling constants to infer the chemical environment and connectivity.
-
Use the 2D spectra to assemble the molecular fragments and determine the complete structure of this compound.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition.[7] Fragmentation analysis (MS/MS) provides further structural information by breaking the molecule into smaller pieces. Fast Atom Bombardment (FAB) has been cited as a technique used for Saccharocarcin characterization.[1]
Experimental Protocol: High-Resolution Mass Spectrometry
Reagents and Materials:
-
Purified this compound
-
Suitable solvent (e.g., Methanol, Acetonitrile)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, MALDI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with the chosen ionization method.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition (Full Scan MS):
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the m/z of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
The high-resolution data will provide the exact mass, which can be used to predict the elemental formula.
-
-
Data Acquisition (Tandem MS/MS):
-
Select the molecular ion of this compound as the precursor ion.
-
Induce fragmentation using an appropriate method (e.g., Collision-Induced Dissociation - CID).
-
Acquire the mass spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Determine the elemental composition from the exact mass of the molecular ion.
-
Analyze the fragmentation pattern to confirm the structure deduced from NMR data. The fragmentation can reveal information about the sugar moieties and the macrocyclic core.[8]
-
Section 3: Chromatographic Separation and Purification
High-Performance Liquid Chromatography (HPLC) is the primary technique for the isolation and purification of this compound from fermentation broth.[3] It is also used for purity assessment and quantification.
Data Presentation: HPLC Conditions
While specific retention times are column and system-dependent, the following table outlines a general set of starting conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.02 M Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized gradient from low to high organic phase (e.g., 5% to 95% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or as determined by UV-Vis scan) |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purification and Analysis
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[9] For a relatively nonpolar molecule like this compound, reversed-phase HPLC is effective, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Reagents and Materials:
-
Crude or partially purified extract containing this compound
-
HPLC-grade solvents (Water, Acetonitrile, Methanol)
-
Additives (e.g., Formic Acid, Ammonium Acetate)
-
HPLC system with a pump, autosampler, column oven, and detector (e.g., DAD or UV-Vis)
-
Fraction collector (for preparative HPLC)
Procedure:
-
Sample Preparation: Dissolve the extract in a suitable solvent (e.g., Methanol or DMSO) and filter through a 0.45 µm filter to remove particulates.
-
Method Development (Analytical Scale):
-
Install an analytical C18 column.
-
Develop a gradient elution method to achieve good separation of this compound from other components in the extract. Start with the conditions outlined in Section 3.1 and optimize as needed.
-
Identify the peak corresponding to this compound using a purified standard or by collecting the peak and confirming its identity with MS.
-
-
Purification (Preparative Scale):
-
Switch to a larger-diameter preparative HPLC column with the same stationary phase.
-
Scale up the flow rate and injection volume according to the column dimensions.
-
Inject the filtered extract and collect the fraction corresponding to the this compound peak using a fraction collector.
-
-
Purity Analysis:
-
Pool the collected fractions containing the compound.
-
Evaporate the solvent under reduced pressure.
-
Analyze the purity of the isolated this compound using the optimized analytical HPLC method. The purity is often calculated based on the peak area percentage at a specific wavelength.
-
Section 4: Biological Characterization
Biological assays are essential to confirm the activity of the purified compound and to begin investigating its mechanism of action.
Data Presentation: Biological Activity Profile
This compound has demonstrated activity against several microorganisms.
| Organism | Activity | Concentration | Source |
| Micrococcus luteus | Active | Not specified | [3][4] |
| Staphylococcus aureus | Active | Not specified | [3][4] |
| Chlamydia trachomatis | 88% inhibition of infection | 0.5 µg/mL | [4] |
| Escherichia coli | Active in disc assay | Not specified | [4] |
| Pseudomonas aeruginosa | Active in disc assay | Not specified | [4] |
| Candida albicans | Active in disc assay | Not specified | [4] |
| Cytotoxicity | Non-cytotoxic in McCoy cells | up to 1.0 µg/mL | [3][4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Reagents and Materials:
-
Purified this compound
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only) and growth control (broth + bacteria) wells
Procedure:
-
Preparation of Compound Plate:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the negative control wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound where no visible growth (no turbidity) is observed.
-
Ensure the control wells show expected results (no growth in negative control, growth in growth control).
-
Experimental Protocol: Western Blot for PI3K/Akt Pathway Analysis
Principle: Based on related compounds like Tetrocarcin A, this compound may target the PI3K/Akt signaling pathway.[2] Western blotting can be used to measure the levels of key proteins and their phosphorylation status in this pathway (e.g., phosphorylated Akt) in response to treatment with the compound.
Reagents and Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Protein Extraction: Wash the cells with cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with loading buffer, and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated Akt to total Akt in treated cells compared to the control would suggest inhibition of the PI3K/Akt pathway.
Section 5: Visualizations and Workflows
Experimental Workflow for this compound Characterization
Caption: Workflow for the isolation, structural elucidation, and biological characterization of this compound.
Putative Signaling Pathway Targeted by this compound
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Monosaccharide composition of glycans based on Q-HSQC NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105911169A - Method for high performance liquid chromatography detection of sodium saccharin and dehydroacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Solvent Extraction of Saccharocarcin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A, a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, has demonstrated notable activity against various bacteria, including Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis[1]. As a promising antibiotic candidate, efficient extraction and purification from the fermentation broth are critical steps in its development. This document provides a detailed protocol for the solvent extraction of this compound, based on established principles for isolating similar secondary metabolites from fermentation cultures. The following protocol offers a robust starting point for laboratory-scale extraction and can be optimized for larger-scale production.
Principle of Extraction
Solvent extraction is a liquid-liquid extraction technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the fermentation broth) and an organic solvent. The choice of solvent is crucial and depends on the physicochemical properties of the target molecule. For macrocyclic lactones like this compound, which are often lipophilic, water-immiscible organic solvents are effective for partitioning the compound from the aqueous fermentation medium. Subsequent evaporation of the organic solvent yields a concentrated crude extract of this compound.
Experimental Protocol
This protocol outlines a general procedure for the solvent extraction of this compound from fermentation broth. Optimization of specific parameters may be required depending on the fermentation conditions and scale of extraction.
Materials and Equipment:
-
Fermentation broth containing this compound
-
Organic solvents (e.g., Ethyl Acetate, Chloroform, Dichloromethane)
-
pH meter and solutions for pH adjustment (e.g., 1M HCl, 1M NaOH)
-
Separatory funnel (appropriate volume for the extraction)
-
Centrifuge and centrifuge tubes (for clarification of broth)
-
Rotary evaporator
-
Glassware (beakers, flasks, graduated cylinders)
-
Safety equipment (fume hood, safety glasses, gloves)
Procedure:
-
Harvesting and Clarification of Fermentation Broth:
-
Following fermentation (peak production of Saccharocarcins is often observed around 95 hours), harvest the broth[1].
-
Remove microbial cells and other solid materials by centrifugation at 4,000-5,000 x g for 15-20 minutes.
-
Decant and collect the supernatant (clarified broth) for extraction.
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the clarified broth.
-
Adjust the pH to a neutral or slightly acidic range (e.g., pH 6.0-7.0) using 1M HCl or 1M NaOH. This can influence the partitioning of the target compound into the organic phase.
-
-
Solvent Extraction:
-
Transfer the clarified broth to a separatory funnel.
-
Add an equal volume of a selected organic solvent (e.g., ethyl acetate) to the separatory funnel (1:1 v/v ratio of broth to solvent).
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic solvent layer will contain the extracted this compound.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
For improved recovery, the aqueous layer can be subjected to a second or third extraction with fresh organic solvent.
-
-
Drying and Concentration of the Organic Extract:
-
Pool the organic extracts from all extraction steps.
-
To remove any residual water, add a drying agent like anhydrous sodium sulfate (B86663) and swirl gently.
-
Filter the dried organic extract to remove the drying agent.
-
Concentrate the organic extract using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C) to obtain a crude extract of this compound.
-
-
Downstream Processing:
-
The resulting crude extract can be further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate pure this compound[1].
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent Type | Ethyl Acetate | Chloroform | Dichloromethane |
| Solvent:Broth Ratio (v/v) | 1:1 | 1.5:1 | 2:1 |
| Broth pH | 6.0 | 7.0 | 8.0 |
| Extraction Time (min) | 5 | 10 | 15 |
| Number of Extractions | 2 | 3 | 2 |
| Crude Extract Yield (mg/L) | e.g., 150 | e.g., 180 | e.g., 165 |
| Purity of this compound in Crude Extract (%) | e.g., 25 | e.g., 30 | e.g., 28 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solvent extraction protocol for this compound.
Caption: Workflow for this compound solvent extraction.
Concluding Remarks
This document provides a comprehensive, generalized protocol for the solvent extraction of this compound from fermentation broth. Researchers are encouraged to use this as a foundational method and to systematically optimize parameters such as solvent type, solvent-to-broth ratio, pH, and extraction time to maximize the yield and purity of the final product. The successful isolation of this compound is a key step towards enabling further preclinical and clinical evaluation of this promising antibiotic compound.
References
Application of Saccharocarcin A in the Study of Bacterial Resistance: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a macrocyclic lactone antibiotic belonging to the tetronic acid class, originally isolated from Saccharothrix aerocolonigenes subsp. antibiotica.[1] Initial studies have demonstrated its inhibitory activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.[1] The complex structure of this compound suggests a potentially novel mechanism of action, making it a person of interest for investigating new pathways to combat bacterial resistance.[2]
Due to the limited availability of published research on its specific applications in resistance studies, this document provides a comprehensive guide for researchers on how to methodologically approach the investigation of this compound's potential in this field. The protocols and application notes detailed below are based on established methodologies for characterizing novel antimicrobial compounds and are intended to serve as a foundational framework for future research.
Data Presentation: Characterizing the Antibacterial Activity of this compound
Effective data presentation is crucial for comparing the potency of a novel antibiotic against various bacterial strains, including those with known resistance profiles. The following tables provide templates for organizing and presenting quantitative data obtained from susceptibility testing.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Gram-Positive Bacteria
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) [Control] |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | Hypothetical Value | 1.0 |
| Staphylococcus aureus ATCC 43300 | Methicillin-Resistant (MRSA) | Hypothetical Value | 1.0 |
| Staphylococcus aureus Mu50 | Vancomycin-Intermediate (VISA) | Hypothetical Value | 8.0 |
| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible (VSE) | Hypothetical Value | 2.0 |
| Enterococcus faecium ATCC 700221 | Vancomycin-Resistant (VRE) | Hypothetical Value | >256 |
| Streptococcus pneumoniae ATCC 49619 | Penicillin-Susceptible | Hypothetical Value | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Hypothetical Value | Hypothetical Value | Calculate | Bacteriostatic/Bactericidal |
| S. aureus ATCC 43300 | Hypothetical Value | Hypothetical Value | Calculate | Bacteriostatic/Bactericidal |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to elucidate the mechanism of action of this compound and its potential for overcoming bacterial resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (broth only)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 64 to 0.06 µg/mL).
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL final concentration).
-
Add the bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antibiotic over time.
Materials:
-
This compound
-
Log-phase bacterial culture
-
CAMHB
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar (B569324) plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 4x, and 8x the MIC). Include a growth control flask without the antibiotic.
-
Inoculate each flask with the log-phase bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them on agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Protocol 3: Macromolecule Synthesis Inhibition Assay
This experiment helps to identify the cellular pathway targeted by the antibiotic by measuring the inhibition of DNA, RNA, protein, and cell wall synthesis.
Materials:
-
This compound
-
Mid-log phase bacterial culture
-
Radiolabeled precursors: [3H]thymidine (for DNA), [3H]uridine (for RNA), [3H]leucine (for protein), and N-acetyl-[14C]-glucosamine (for peptidoglycan).
-
Trichloroacetic acid (TCA)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Aliquot the culture into separate tubes.
-
Add this compound at a concentration known to be inhibitory (e.g., 10x MIC). Include a no-drug control.
-
Add one of the radiolabeled precursors to each corresponding tube.
-
Incubate the tubes at 37°C.
-
At various time intervals, remove aliquots and add them to cold TCA to precipitate the macromolecules.
-
Filter the precipitates and wash them with TCA and ethanol.
-
Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Plot the radioactivity counts versus time for each precursor to determine which synthesis pathway is inhibited.
Visualizations: Workflows and Hypothetical Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothetical mechanism of action for this compound based on its chemical class.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Saccharocarcin A as a Scaffold for Novel Antibiotic Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a macrocyclic lactone belonging to the tetronate class of natural products, originally isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica.[1] Its complex structure and inherent biological activity make it an attractive scaffold for the development of novel antibiotics. This document provides an overview of this compound's known antibacterial activity, protocols for its production and purification, and detailed methodologies for using it as a starting point for the synthesis of new antibiotic derivatives. Additionally, it outlines protocols for elucidating the mechanism of action of these novel compounds.
Data Presentation
Antibacterial Activity of this compound and Related Tetronates
Quantitative minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain. However, initial studies have demonstrated its activity against a range of bacteria. The table below summarizes the reported qualitative and quantitative antibacterial activity of this compound and a related medium-sized spirotetronate, Kijanimicin, to provide a comparative perspective on the potential of this class of compounds.
| Compound | Organism | Activity/MIC (µg/mL) | Reference |
| This compound | Micrococcus luteus | Active (Disc Assay) | [2] |
| Staphylococcus aureus | Active (Disc Assay) | [2] | |
| Escherichia coli | Active (Disc Assay) | [2] | |
| Pseudomonas aeruginosa | Active (Disc Assay) | [2] | |
| Candida albicans | Active (Disc Assay) | [2] | |
| Chlamydia trachomatis | 88% inhibition at 0.5 µg/mL | [2] | |
| Kijanimicin | Propionibacterium acnes | 0.86 | |
| Bacillus subtilis | <0.13 |
Experimental Protocols
Production of this compound via Fermentation
This protocol is adapted from general fermentation procedures for Saccharothrix species and the original discovery of this compound.[1][3]
Objective: To produce this compound by fermentation of Saccharothrix aerocolonigenes.
Materials:
-
Saccharothrix aerocolonigenes subsp. antibiotica (e.g., ATCC 55006)
-
Seed Medium (e.g., ISP2 medium)
-
Production Medium (starch-rich medium)
-
Shake flasks (250 mL and 500 mL)
-
Rotary shaker
-
Centrifuge
Protocol:
-
Seed Culture Preparation:
-
Inoculate 50 mL of sterile seed medium in a 250 mL flask with a culture of S. aerocolonigenes.
-
Incubate at 30°C on a rotary shaker at 250 rpm for 48 hours.
-
-
Production Culture:
-
Use the seed culture to inoculate 100 mL of production medium in a 500 mL flask.
-
Incubate at 30°C on a rotary shaker at 250 rpm for 95 hours. Peak production of this compound has been observed at this time point.[1]
-
-
Harvesting:
-
After incubation, harvest the fermentation broth.
-
Centrifuge the broth to separate the mycelium from the supernatant. The this compound is expected to be in both the supernatant and the mycelium.
-
Workflow for this compound Production
Caption: Workflow for the production of this compound via fermentation.
Purification of this compound
This protocol is a general procedure for the purification of macrocyclic lactones from fermentation broth.[1][4]
Objective: To purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Organic solvents (e.g., ethyl acetate (B1210297), n-butanol)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column
Protocol:
-
Extraction:
-
Extract the supernatant and the lysed mycelium with an equal volume of ethyl acetate or n-butanol.
-
Separate the organic phase.
-
-
Concentration:
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Redissolve the crude extract in a suitable solvent (e.g., methanol).
-
Purify the extract using HPLC with a C18 reversed-phase column.
-
Use a gradient of methanol (B129727) and water or acetonitrile (B52724) and a suitable buffer as the mobile phase.
-
Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
-
Collect the fractions containing the purified this compound.
-
Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Synthesis of this compound Derivatives
The complex structure of this compound offers multiple sites for chemical modification. A common strategy for modifying natural product scaffolds is to target functional groups that are amenable to chemical reactions without disrupting the core pharmacophore.
Objective: To synthesize novel derivatives of this compound.
Potential Modification Strategies:
-
Esterification/Amidation: The hydroxyl and carboxylic acid functionalities present in the structure can be modified through esterification or amidation reactions to introduce a variety of substituents.
-
Glycosylation Modification: The sugar moieties can be altered or replaced to explore their role in bioactivity.
-
Click Chemistry: Introduction of azide (B81097) or alkyne handles onto the this compound scaffold would allow for the use of click chemistry to rapidly generate a library of diverse derivatives.
General Protocol for Esterification (Example):
-
Dissolve purified this compound in a dry, aprotic solvent (e.g., dichloromethane).
-
Add an excess of the desired carboxylic acid and a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Logical Relationship for Derivative Synthesis
Caption: Logical flow for the development of novel antibiotics from this compound.
Determination of Mechanism of Action: Macromolecular Synthesis Inhibition Assay
This protocol is a well-established method to determine if an antibiotic inhibits the synthesis of major cellular macromolecules.[5][6][7]
Objective: To identify the cellular pathway(s) inhibited by this compound or its derivatives.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Radiolabeled precursors:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine (for protein synthesis)
-
[¹⁴C]N-acetylglucosamine (for cell wall synthesis)
-
-
Test compound (this compound or derivative)
-
Control antibiotics with known mechanisms of action (e.g., ciprofloxacin, rifampicin, chloramphenicol, vancomycin)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Grow a culture of the test bacteria to the mid-logarithmic phase.
-
Aliquot the culture into tubes.
-
Add the test compound or a control antibiotic at a concentration relative to its MIC (e.g., 4x MIC).
-
Add the respective radiolabeled precursor to each set of tubes.
-
Incubate for a defined period.
-
At various time points, remove aliquots and precipitate the macromolecules by adding cold TCA.
-
Filter the precipitates and wash with TCA and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Compare the level of incorporated radioactivity in the treated samples to the untreated control. A significant reduction in the incorporation of a specific precursor indicates inhibition of that macromolecular synthesis pathway.
Signaling Pathway for Mechanism of Action Determination
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. bioresearch.ro [bioresearch.ro]
- 4. A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Saccharocarcin A Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes.[1][2] Initially identified for its antibacterial properties against various Gram-positive bacteria, the broader therapeutic potential of this compound and its analogues remains an area of active investigation.[1] While the precise molecular target of this compound has not been definitively elucidated, its structural complexity and biological activity suggest potential interactions with key cellular pathways implicated in disease.
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays that can be adapted to evaluate analogues of this compound. Given that many complex natural products with anticancer potential target cellular chaperone systems, the protocols outlined here focus on assays developed for inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[3][4] Therefore, inhibition of HSP90 is a validated strategy in cancer therapy. These protocols will enable researchers to screen libraries of this compound analogues to identify and characterize potential lead compounds.
Data Presentation: Illustrative Quantitative Data
As there is currently no publicly available quantitative data on the inhibitory activity of this compound or its analogues against specific molecular targets like HSP90, the following tables present illustrative data for Geldanamycin, a well-characterized HSP90 inhibitor. These tables serve as a template for presenting data generated from the screening of this compound analogues.
Table 1: Illustrative IC50 Values of Geldanamycin in Biochemical Assays
| Assay Type | Target | IC50 (µM) | Reference |
| ATPase Activity Assay | Human HSP90α | 0.2 | [3] |
| Luciferase Refolding Assay | Rabbit Reticulocyte Lysate | 0.5 | [3] |
Table 2: Illustrative Cellular Activity of Geldanamycin
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | Proliferation | 0.15 |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | Proliferation | 0.25 |
| HCT116 (Colon Cancer) | CETSA | Target Engagement | 1.0 |
Signaling Pathway
The following diagram illustrates the central role of HSP90 in cellular signaling, highlighting its interaction with various client proteins involved in cancer progression. Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic pathways.
Experimental Workflows
The following diagrams outline the workflows for the high-throughput screening assays described in the protocols section.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Saccharocarcin A: An Application Note on NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical methodologies employed in the structural elucidation of Saccharocarcin A, a novel macrocyclic lactone. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as powerful tools for characterizing complex natural products. While specific quantitative data from the primary literature remains elusive, this guide furnishes detailed experimental protocols and data presentation frameworks essential for such analyses.
Introduction to this compound
This compound belongs to a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] These compounds are characterized as modified tetronic acid analogs, featuring a unique sugar-amide moiety at C-17.[1] The structural determination of these complex molecules relies heavily on advanced spectroscopic techniques, primarily NMR and mass spectrometry.
Data Presentation
A comprehensive analysis of this compound would necessitate the compilation of detailed NMR and mass spectrometry data into structured tables for clarity and comparative purposes.
NMR Spectroscopic Data
The structural backbone and stereochemistry of this compound are elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The data would be presented as follows:
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 2 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| ... | Data not available | Data not available |
| 1' | Data not available | Data not available |
| ... | Data not available | Data not available |
Note: The specific chemical shifts (δ) and coupling constants (J) are essential for the complete assignment of the molecule's structure. This data is typically obtained from the primary research publication but is not publicly available at the time of this writing.
Mass Spectrometry Data
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound, as well as its fragmentation patterns, which aid in structural elucidation.
Table 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation Data for this compound
| Ion | [M+H]⁺ | [M+Na]⁺ | ... |
| Calculated m/z | Data not available | Data not available | Data not available |
| Observed m/z | Data not available | Data not available | Data not available |
| MS/MS Fragmentation of [M+H]⁺ | Observed m/z | Proposed Fragment | |
| Data not available | Data not available | ||
| Data not available | Data not available |
Note: The accurate mass measurements and the analysis of fragment ions are critical for confirming the molecular formula and identifying key structural motifs within this compound.
Experimental Protocols
The following protocols outline the standard procedures for the NMR and mass spectrometry analysis of a natural product like this compound.
Sample Preparation
-
Isolation and Purification: this compound is isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica through solvent extraction and purified using High-Performance Liquid Chromatography (HPLC).
-
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
-
Mass Spectrometry Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the appropriate mobile phase or matrix solution.
-
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum to identify the chemical shifts of all carbon atoms in the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the molecule.
-
Mass Spectrometry Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for accurate mass measurements.
-
Ionization Technique: Fast Atom Bombardment (FAB) was historically used for the analysis of Saccharocarcins.[1] Modern alternatives with softer ionization include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
HRMS Analysis:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the molecular ion of this compound for fragmentation.
-
Acquire the fragmentation spectrum to identify characteristic neutral losses and fragment ions that provide structural information.
-
Visualizations
The following diagrams illustrate the general workflow for the structural elucidation of a natural product and a conceptual representation of the analytical process.
References
Determining the Cytotoxicity of Saccharocarcin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a member of the saccharocarcins, a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes. While initial studies in 1997 indicated a lack of cytotoxicity at concentrations up to 1.0 µg/mL, the potential for cytotoxic effects of natural products can vary significantly depending on the cell line, exposure time, and experimental conditions. This document provides a comprehensive guide for researchers interested in investigating the potential cytotoxicity of this compound.
The following sections detail standardized cell-based assays to quantify cytotoxicity, elucidate the mechanism of cell death, and explore potential signaling pathways involved. These protocols are designed to be adaptable for the specific needs of your research.
Data Presentation
Should this compound exhibit cytotoxic properties, the following tables provide a structured format for presenting the quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Cancer Cell Lines | |||
| e.g., HeLa (Cervical) | |||
| e.g., A549 (Lung) | |||
| e.g., MCF-7 (Breast) | |||
| Non-Cancerous Cell Lines | |||
| e.g., HEK293 (Embryonic Kidney) | |||
| e.g., MRC-5 (Lung Fibroblast) |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., HeLa | Control | ||
| This compound (IC50) | |||
| This compound (2 x IC50) | |||
| e.g., A549 | Control | ||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Table 3: Caspase-3 Activation by this compound
| Cell Line | Treatment | Fold Increase in Caspase-3 Activity (vs. Control) |
| e.g., HeLa | Control | 1.0 |
| This compound (IC50) | ||
| This compound (2 x IC50) | ||
| e.g., A549 | Control | 1.0 |
| This compound (IC50) | ||
| This compound (2 x IC50) |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[2][3] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined exposure time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[4] This assay measures the activity of caspase-3 in cell lysates.
Materials:
-
This compound
-
Target cell lines
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[5]
-
Reaction buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Seed cells and treat with this compound as described for the Annexin V assay.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[5]
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.
-
Add reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to the untreated control.[5]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Generalized Apoptotic Signaling Pathway
Caption: A generalized model of apoptotic signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Saccharocarcin A Production in Saccharothrix Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Saccharocarcin A from Saccharothrix fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
This compound is a novel macrocyclic lactone with antibacterial properties.[1][2] It is a secondary metabolite produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1]
Q2: What are the general fermentation conditions for producing this compound?
Peak production of Saccharocarcins has been observed after approximately 95 hours of fermentation in a starch-rich medium.[1] While specific optimal conditions for this compound production are not extensively published, general parameters for Saccharothrix fermentation can be applied as a starting point. These typically include a neutral initial pH (around 7.0) and a temperature of approximately 25°C.[3]
Q3: What type of biosynthetic pathway is likely responsible for this compound production?
This compound is a macrocyclic lactone, a class of compounds often synthesized via polyketide pathways. Aromatic polyketides are synthesized by Type II polyketide synthases (PKSs), while macrocyclic polyketides are typically synthesized by Type I PKSs.[4][5] These pathways involve the sequential condensation of small carboxylic acid units to build the complex carbon skeleton of the molecule.[4]
Q4: What analytical methods are suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the purification and likely quantification of this compound.[1] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more sensitive and specific detection and quantification.
Troubleshooting Guide
This guide addresses common issues encountered during Saccharothrix fermentation for this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Inappropriate Medium Composition: Suboptimal levels of carbon, nitrogen, or essential minerals. | Systematically evaluate different carbon sources (e.g., starch, glucose, maltose) and nitrogen sources (e.g., yeast extract, peptone, soybean meal).[1][6] Consider using response surface methodology (RSM) to optimize medium components.[3][6] |
| Suboptimal pH: pH drift outside the optimal range for secondary metabolite production. | Monitor and control the pH of the fermentation broth, aiming for an initial pH of around 7.0.[3] Use buffered media or an automated pH control system. | |
| Incorrect Fermentation Temperature: Temperature is too high or too low for efficient biosynthesis. | Optimize the fermentation temperature. A good starting point for Saccharothrix is 25°C.[3] | |
| Insufficient Aeration and Agitation: Poor oxygen supply can limit cell growth and secondary metabolism. | Optimize agitation and aeration rates to ensure sufficient dissolved oxygen levels.[7] | |
| Precursor Limitation: Insufficient supply of building blocks for the polyketide backbone. | Supplement the medium with potential precursors like acetate, propionate, or specific amino acids that may be involved in the starter or extender units of the polyketide chain.[8] | |
| Foaming in the Fermentor | High Protein Content in the Medium: Can lead to excessive foam formation. | Add antifoaming agents at the beginning of the fermentation or as needed. Screen different antifoaming agents to find one with minimal impact on cell growth and product yield. |
| Contamination | Poor Aseptic Technique: Introduction of competing microorganisms. | Implement and maintain strict aseptic techniques during media preparation, inoculation, and sampling. Regularly check for contamination using microscopy. |
| Difficulty in Product Extraction | Inefficient Cell Lysis or Product Solubility: The chosen solvent may not be optimal for extracting this compound. | Test a range of organic solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform) to determine the most effective one for extracting this compound from the fermentation broth and mycelium.[1] |
Experimental Protocols
Fermentation Protocol for Saccharothrix aerocolonigenes
This protocol provides a general procedure for the fermentation of Saccharothrix aerocolonigenes for this compound production in shake flasks.
a. Media Preparation:
-
Seed Medium: (e.g., Tryptic Soy Broth or a custom seed medium) Prepare and sterilize by autoclaving at 121°C for 20 minutes.
-
Production Medium: A starch-rich medium is recommended.[1] A starting point could be:
-
Soluble Starch: 20 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Adjust pH to 7.0 before autoclaving at 121°C for 20 minutes.
-
b. Inoculation and Incubation:
-
Inoculate the seed medium with a fresh culture of Saccharothrix aerocolonigenes.
-
Incubate at 25-28°C on a rotary shaker (200-250 rpm) for 2-3 days until good growth is observed.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production flasks at 25°C on a rotary shaker (200-250 rpm) for 96-120 hours.[1]
c. Sampling and Analysis:
-
Aseptically collect samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density or dry cell weight), pH, and this compound concentration.
Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound.
a. Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant and the mycelium.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Lyse the mycelial cells (e.g., by sonication or homogenization in the presence of the extraction solvent) and extract the cell debris.
-
Combine the organic extracts, evaporate to dryness under reduced pressure, and redissolve the residue in a known volume of the mobile phase for HPLC analysis.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both containing 0.1% formic acid or another suitable modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (to be determined by a UV scan).
-
Quantification: Create a standard curve using purified this compound of known concentrations.
Visualizations
Generalized Polyketide Synthase (PKS) Type I Pathway
The biosynthesis of macrocyclic polyketides like this compound is typically carried out by Type I Polyketide Synthases (PKSs). These are large, multi-domain enzymes that function as an assembly line.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Saccharocarcin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Saccharocarcin A.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A1: This is a common issue when working with hydrophobic compounds like this compound. The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is likely too low to maintain solubility. To address this, you can try several approaches:
-
Increase the final concentration of the co-solvent: If your experimental system can tolerate it, you might be able to use a higher final concentration of DMSO. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a different co-solvent: Some co-solvents, like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), may be better tolerated by your system or more effective at solubilizing this compound in combination with water.
-
Employ a solubilizing agent: Consider using surfactants, cyclodextrins, or other solubilizing agents to improve the aqueous solubility of this compound.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: The maximum tolerated DMSO concentration varies between cell lines and experimental conditions. As a general guideline, many cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. However, it is always best to perform a vehicle control experiment to determine the optimal and maximum tolerable concentration for your specific cell line and assay.
Q3: Are there any alternatives to organic solvents for dissolving this compound?
A3: While this compound is most readily dissolved in organic solvents, you can explore the use of formulating agents to create aqueous-based solutions. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) or Cremophor® EL can form micelles that entrap hydrophobic compounds, allowing for their dispersion in aqueous solutions.
-
Liposomes: These are lipid vesicles that can encapsulate hydrophobic drugs for delivery in aqueous environments.
Q4: How can I determine the solubility of this compound in my specific buffer?
A4: You can perform a simple solubility test. Prepare a saturated solution of this compound in your buffer by adding an excess of the compound, followed by vigorous vortexing and incubation (e.g., for 24 hours) to ensure equilibrium. After centrifugation to pellet the undissolved compound, the concentration of this compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Solution
| Question | Possible Cause | Suggested Solution |
| What is the final concentration of the organic solvent in your aqueous solution? | The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too low to maintain the solubility of this compound. | 1. If possible, increase the final concentration of the co-solvent. 2. Consider using a different or a combination of co-solvents. |
| Have you tried using a solubilizing agent? | The hydrophobicity of this compound requires additional assistance to remain in solution. | 1. Incorporate a non-ionic surfactant (e.g., polysorbate 20 or 80) into your aqueous buffer. 2. Explore the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility. |
| At what temperature are you preparing and storing your solutions? | Lower temperatures can decrease the solubility of some compounds. | 1. Gently warm the solution during preparation (if the compound is heat-stable). 2. Store the final solution at room temperature or 4°C, but always check for precipitation before use. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
Table 2: Common Solubilizing Agents for Hydrophobic Compounds
| Agent Type | Example | Typical Starting Concentration | Considerations |
| Co-solvent | DMSO, Ethanol, PEG 400 | 0.1% - 5% (v/v) | Potential for cellular toxicity at higher concentrations. |
| Surfactant | Polysorbate 20/80, Cremophor® EL | 0.01% - 0.1% (v/v) | Can affect cell membranes and protein activity. |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 5% (w/v) | May interact with other components in the assay medium. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
-
Thaw an aliquot of the this compound stock solution.
-
Determine the final desired concentration of this compound and the final tolerated concentration of the co-solvent in your aqueous buffer.
-
Add the required volume of the stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 3: Preparation of an Aqueous Working Solution using a Surfactant
-
Prepare your aqueous buffer containing the desired final concentration of a non-ionic surfactant (e.g., 0.05% Tween® 80).
-
Thaw an aliquot of the this compound stock solution.
-
While vortexing the surfactant-containing buffer, add the required volume of the this compound stock solution.
-
Continue to vortex for a few minutes to allow for the formation of micelles and the solubilization of the compound.
-
Visually inspect the solution for clarity before use.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting the low aqueous solubility of this compound.
References
Addressing stability issues of Saccharocarcin A in storage
This technical support center provides guidance on addressing stability issues of Saccharocarcin A during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least four years.[1]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in DMF, DMSO, Ethanol, and Methanol.[1] It is recommended to prepare stock solutions in anhydrous solvents to minimize hydrolysis. For biological experiments, DMSO is a common solvent, but the final concentration in the assay should be carefully controlled to avoid solvent-induced artifacts.
Q3: What is the recommended storage condition for this compound in solution?
Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. It is advisable to use freshly prepared solutions for experiments whenever possible.
Q4: I am observing a loss of activity in my experiments. What could be the cause?
Loss of activity can be attributed to several factors, including:
-
Improper Storage: Storing the solid compound at room temperature or in solution for extended periods can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to prevent degradation from repeated temperature changes.
-
Hydrolysis: The macrocyclic lactone and glycosidic bonds in this compound are susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.
-
Oxidation: The complex structure of this compound may be sensitive to oxidation.
-
Light Exposure: While specific data is unavailable for this compound, many complex organic molecules are light-sensitive. It is good practice to protect solutions from light.
Q5: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its structure as a glycosylated macrocyclic lactone containing a tetronic acid moiety, the following pathways are plausible:
-
Hydrolysis: Cleavage of the lactone ring and hydrolysis of the glycosidic linkages are potential degradation routes, particularly in aqueous solutions at acidic or basic pH. For the related compound chlorothricin, glycosylation has been shown to be crucial for stability.[2]
-
Oxidation: The polyunsaturated structure may be susceptible to oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Degradation of this compound. | - Ensure the solid compound has been stored correctly at -20°C. - Prepare fresh stock solutions from solid material. - Use aliquoted stock solutions to avoid freeze-thaw cycles. - Check the pH of your experimental buffer; ideally, it should be near neutral. |
| Precipitate formation in stock solution | Poor solubility or degradation product precipitation. | - Ensure the solvent is of high purity and anhydrous. - Briefly sonicate the solution to aid dissolution. - If precipitation occurs after storage, the compound may have degraded. Prepare a fresh solution. |
| Inconsistent experimental results | Variable stability of this compound under experimental conditions. | - Minimize the time this compound is in aqueous solution before use. - Protect solutions from light by using amber vials or covering with foil. - Maintain a consistent temperature during your experiments. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF, Ethanol, Methanol) to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected (e.g., amber) vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing this compound Stability
This is a general protocol that can be adapted to test stability under specific conditions (e.g., different pH, temperature, or in the presence of other substances).
-
Preparation: Prepare a solution of this compound in the desired buffer or solvent at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired test conditions (e.g., 4°C, room temperature, 37°C). Include a control sample stored at -80°C.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Evaluation: Compare the peak area or concentration of this compound at each time point to the initial (time 0) sample to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound solutions.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Saccharocarcin A from its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for the separation of this compound and its related compounds?
A1: For initial method development, a reversed-phase HPLC approach is recommended. Based on methods used for similar macrocyclic lactones, a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of an aqueous component (A) and an organic modifier (B) is generally effective.
Recommended Starting Parameters:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
This gradient should provide a good starting point for separating this compound from potential impurities, which may include precursors, degradation products, or other structurally similar analogs produced during fermentation.
Q2: What are the likely related compounds or impurities I might encounter when analyzing this compound from a fermentation broth?
A2: this compound is a member of a family of six novel tetronic acid analogs isolated from the fermentation broth of Saccharothrix aerocolongenes.[1] Related compounds can be broadly categorized as:
-
Biosynthetic Precursors: Unincorporated starting materials or intermediates from the biosynthetic pathway.
-
Analogs: Other members of the Saccharocarcin family produced concurrently during fermentation. These are structurally very similar, often differing by small modifications like the length of an alkyl side chain.[1]
-
Degradation Products: this compound may degrade under certain pH, temperature, or light conditions. Common degradation pathways for similar molecules include hydrolysis of the lactone ring or modifications to the sugar moieties.
-
Fermentation Byproducts: Other unrelated metabolites produced by the microorganism.
Q3: My this compound peak is showing significant tailing. What are the common causes and how can I troubleshoot this?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting logic for HPLC peak tailing.
Common Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Column Overload | Inject a smaller volume or a more dilute sample. |
| Secondary Interactions | Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to mask active sites on the stationary phase. |
| Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state. |
| Sample Solvent | Dissolve the sample in the initial mobile phase composition to avoid peak distortion. |
Troubleshooting Guides
Problem: Poor Resolution Between this compound and a Related Compound
Symptoms:
-
Co-eluting or overlapping peaks.
-
Inability to accurately quantify this compound.
Troubleshooting Steps:
-
Optimize the Gradient:
-
Decrease the gradient slope (e.g., from a 20-minute to a 40-minute gradient). A shallower gradient increases the separation time and can improve the resolution of closely eluting compounds.
-
Introduce an isocratic hold at the beginning of the gradient to improve the focusing of early-eluting peaks.
-
-
Change the Organic Modifier:
-
If using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
-
Adjust the Mobile Phase pH:
-
Slight changes in the mobile phase pH can significantly impact the retention of ionizable compounds. Systematically adjust the pH of the aqueous mobile phase (e.g., in 0.2 unit increments) to see if resolution improves.
-
-
Evaluate a Different Column Chemistry:
-
If resolution is still poor, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded C18 column can offer different selectivity compared to a standard C18 column.
-
Illustrative Data for Method Optimization:
| Method Parameter | Condition 1 | Condition 2 (Optimized) | Resolution (this compound / Analog 1) |
| Gradient Time | 20 min | 40 min | 1.2 -> 1.8 |
| Organic Modifier | Acetonitrile | Methanol | 1.8 -> 2.1 |
| Column | C18 | Phenyl-Hexyl | 2.1 -> 2.5 |
Problem: Retention Time Drift
Symptoms:
-
Inconsistent retention times for this compound across multiple injections.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting retention time drift.
Key Considerations:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a longer equilibration time may be necessary.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate and consistent measurements of all components.
-
System Leaks: Even small leaks in the HPLC system can cause pressure fluctuations and lead to retention time variability.
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound Purity
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: Preparative HPLC for Isolation of this compound
-
Column: C18, 10 µm, 21.2 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 45% B
-
10-50 min: 45% to 85% B
-
50-55 min: 85% B
-
55.1-65 min: 45% B (re-equilibration)
-
-
Flow Rate: 20 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 500 µL - 2 mL (depending on sample concentration and loading capacity).
-
Detection: UV at 230 nm.
-
Fraction Collection: Collect fractions based on the elution of the this compound peak.
-
Sample Preparation: Dissolve crude extract in a minimal amount of a strong solvent (e.g., methanol) and dilute with the initial mobile phase. Ensure the final sample is filtered before injection.
References
Troubleshooting contamination in Saccharothrix aerocolonigenes cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving contamination issues encountered during the cultivation of Saccharothrix aerocolonigenes.
Troubleshooting Guides
Issue 1: My Saccharothrix aerocolonigenes culture is cloudy, and the medium's pH has dropped rapidly.
This is a classic sign of bacterial contamination. Fast-growing bacteria can quickly overwhelm the slower-growing Saccharothrix aerocolonigenes, leading to turbidity and a decrease in pH due to the production of acidic byproducts.
Immediate Actions:
-
Isolate the Contaminated Culture: Immediately separate the contaminated flask or plate from other cultures to prevent cross-contamination.
-
Microscopic Examination: Perform a Gram stain on a sample from the contaminated culture to confirm the presence of bacteria and determine their Gram characteristics (positive or negative). This will help in selecting an appropriate antibiotic.
-
Attempt to Salvage (Optional): If the culture is invaluable, you can attempt to salvage it using the methods outlined below. Otherwise, it is best to discard the culture and start anew from a clean stock.
Solutions:
-
Antibiotic Treatment: Incorporate a suitable antibiotic into the culture medium. For general bacterial contamination, a broad-spectrum antibiotic can be used. For targeted elimination of Gram-negative bacteria, nalidixic acid is often effective.[1][2]
-
Re-streaking for Single Colonies: Perform serial dilutions of the contaminated culture and plate on a suitable agar (B569324) medium to obtain isolated colonies. Visually identify and select colonies that exhibit the characteristic morphology of Saccharothrix aerocolonigenes for sub-culturing.
-
Physical Separation: For cultures on solid media, the Cabin-Sequestering (CS) method can be adapted to separate the filamentous Saccharothrix aerocolonigenes from motile bacteria.
Issue 2: I observe fuzzy, filamentous growths in my culture that are not characteristic of Saccharothrix aerocolonigenes.
This indicates fungal contamination. Fungi often appear as white, green, or black fuzzy colonies and can quickly sporulate, leading to widespread contamination.
Immediate Actions:
-
Isolate and Contain: Seal the contaminated culture vessel (e.g., with parafilm) to prevent the spread of fungal spores and isolate it from other cultures.
-
Microscopic Confirmation: Observe a sample under a microscope to confirm the presence of fungal hyphae and spores.
Solutions:
-
Antifungal Treatment: Add an antifungal agent like cycloheximide (B1669411) to the culture medium.[3][4][5] Cycloheximide is effective against most eukaryotic fungi but does not inhibit bacterial growth.[5]
-
Purification by Streaking: As with bacterial contamination, perform serial dilutions and streak on agar plates containing an antifungal agent to isolate pure colonies of Saccharothrix aerocolonigenes.
Issue 3: My liquid culture of Saccharothrix aerocolonigenes has cleared unexpectedly, and there is a significant loss of biomass.
This could be a sign of bacteriophage (phage) contamination. Phages are viruses that infect and lyse bacteria, leading to a rapid decline in the bacterial population.
Immediate Actions:
-
Confirm Lysis: Compare the turbidity of the suspected culture with a healthy control. A dramatic decrease in turbidity is a strong indicator of cell lysis.
-
Isolate the Culture: Prevent the spread of phages by isolating the affected culture.
Solutions:
-
Phage Detection Assays: Confirm the presence of phages using a plaque assay. This involves plating a dilution of the culture supernatant with a susceptible host strain of Saccharothrix aerocolonigenes. The formation of clear zones (plaques) indicates phage activity.
-
Develop Phage-Resistant Strains: Isolate colonies of Saccharothrix aerocolonigenes that survive the phage infection. These may have developed resistance.
-
Source a New Culture: If developing a resistant strain is not feasible, it is best to obtain a new, phage-free culture from a reliable source.
Frequently Asked Questions (FAQs)
Q1: What are the optimal growth conditions for Saccharothrix aerocolonigenes?
Saccharothrix aerocolonigenes is a mesophilic bacterium. Optimal growth is typically observed at temperatures between 28°C and 30°C.[6][7] It is an obligate aerobe, so adequate aeration is required for liquid cultures.
Q2: What does a healthy Saccharothrix aerocolonigenes culture look like?
On agar media such as Trypto Casein Soy Agar or GYM Streptomyces Medium, Saccharothrix aerocolonigenes typically forms colonies that are yellowish and verrucose (wart-like) in appearance.[6][8] The substrate mycelium can range from pale yellow to yellowish-brown.[8][9] In liquid culture, healthy growth is characterized by the formation of mycelial pellets or dispersed filaments, leading to an increase in turbidity without the rapid cloudiness associated with bacterial contamination.
Q3: How can I prevent contamination in my cultures?
-
Strict Aseptic Technique: Work in a clean and disinfected laminar flow hood. Sterilize all media, glassware, and equipment properly.
-
Regularly Monitor Cultures: Visually inspect your cultures daily for any signs of contamination.
-
Use Antibiotics and Antifungals Prophylactically (with caution): For initial isolation from environmental samples, incorporating antibiotics and antifungals in the medium can be beneficial. However, for routine sub-culturing, it is best to rely on good aseptic technique.
-
Maintain Pure Stock Cultures: Prepare and store glycerol (B35011) stocks of pure cultures at -80°C.
Q4: Can I use common antibiotics like penicillin and streptomycin (B1217042)?
While penicillin and streptomycin are commonly used in cell culture, their efficacy against a broad range of environmental bacteria may be limited. It is often more effective to use antibiotics specifically targeted to the likely contaminants, such as nalidixic acid for Gram-negative bacteria.
Quantitative Data Summary
Table 1: Recommended Antibiotic and Antifungal Concentrations for Contamination Control in Actinomycete Cultures
| Agent | Target Organism | Working Concentration | Solvent | Notes |
| Nalidixic Acid | Gram-negative bacteria | 20-50 µg/mL[1] | 0.2N NaOH | Effective for selective isolation of actinomycetes.[2] |
| Cycloheximide | Eukaryotic fungi | 25-200 µg/mL[4][5] | 100% EtOH | Toxic, handle with care in a fume hood.[4] |
| Apramycin | General bacteria | 50 µg/mL[4] | dH₂O | Useful as a selective marker in many Streptomyces sp.[4] |
| Kanamycin | General bacteria | 50 µg/mL[4] | dH₂O | Check for intrinsic resistance in your strain.[4] |
| Chloramphenicol | General bacteria | 25 µg/mL[4] | 100% EtOH | Broad-spectrum antibiotic. |
Experimental Protocols
Protocol 1: Isolation of Pure Saccharothrix aerocolonigenes Colonies by Serial Dilution and Plating
This protocol describes the method for obtaining single colonies from a liquid culture, which is essential for purification.
-
Prepare Serial Dilutions:
-
Aseptically transfer 1 mL of your Saccharothrix aerocolonigenes liquid culture to a tube containing 9 mL of sterile saline or appropriate buffer. This is your 10⁻¹ dilution.
-
Vortex the 10⁻¹ dilution tube thoroughly.
-
Using a fresh sterile pipette tip, transfer 1 mL from the 10⁻¹ dilution to a new tube with 9 mL of sterile saline to make a 10⁻² dilution.
-
Repeat this process to create a dilution series, typically up to 10⁻⁷.[10]
-
-
Plating:
-
Pipette 0.1 mL from the 10⁻⁵, 10⁻⁶, and 10⁻⁷ dilution tubes onto separate, appropriately labeled agar plates (e.g., Trypto Casein Soy Agar).
-
Use a sterile spreader to evenly distribute the inoculum over the entire surface of the agar.
-
Incubate the plates at 28-30°C for 5-10 days, or until colonies are well-formed.
-
-
Colony Selection:
-
Examine the plates and select one with well-isolated colonies (ideally 30-300 colonies per plate).
-
Using a sterile inoculation loop, pick a single colony with the characteristic morphology of Saccharothrix aerocolonigenes and streak it onto a fresh agar plate to ensure purity.
-
Protocol 2: Bacteriophage Detection by Plaque Assay
This protocol is used to determine if bacteriophages are present in a liquid culture.
-
Prepare Host Lawn:
-
In a sterile tube, mix 0.1 mL of a healthy, actively growing liquid culture of Saccharothrix aerocolonigenes with 3 mL of molten soft agar (e.g., GYM medium with 0.7% agar) kept at 45-50°C.
-
Pour this mixture evenly over the surface of a solid agar plate (e.g., GYM medium with 1.5% agar) and allow it to solidify. This creates a "lawn" of host bacteria.
-
-
Spotting the Supernatant:
-
Centrifuge a sample of the suspected contaminated culture to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.
-
Spot 10 µL of the filtered supernatant onto the surface of the host lawn.
-
Allow the spot to dry and incubate the plate at 28-30°C overnight.
-
-
Observation:
-
Examine the plate for the formation of clear zones (plaques) at the location of the spot. The presence of plaques indicates phage activity.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing contamination.
Caption: Workflow for isolating a pure culture of S. aerocolonigenes.
References
- 1. researchgate.net [researchgate.net]
- 2. [Selective medium with nalidixic acid for isolating antibiotic-producing Actinomyces] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic stocks and working concentrations - ActinoBase [actinobase.org]
- 5. Strong and widespread cycloheximide resistance in Stichococcus-like eukaryotic algal taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentzea aerocolonigenes C-38383-RK2 | DSM 44217, ATCC 39243 | BacDiveID:13300 [bacdive.dsmz.de]
- 7. Saccharothrix aerocolonigenes subsp. staurosporea AM-2282 | CIP 107745, NRRL 11184, JCM 9734, ATCC 55006, CGMCC 4.1708, AS 4.1708 | BacDiveID:136894 [bacdive.dsmz.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fire.biol.wwu.edu [fire.biol.wwu.edu]
Technical Support Center: Enhancing the Biological Activity of Synthetic Saccharocarcin A Analogues
Disclaimer: Publicly available data on the synthesis and biological activity of synthetic Saccharocarcin A analogues is limited. This guide is based on established principles for the development of related macrocyclic lactone natural product analogues and provides general troubleshooting advice and standardized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges researchers may face during the synthesis and biological evaluation of this compound analogues.
Q1: My synthetic this compound analogue exhibits significantly lower antibacterial activity than the parent compound. What are the potential causes?
Several factors can contribute to reduced bioactivity:
-
Incorrect Stereochemistry: The stereochemical configuration of macrocyclic lactones is often critical for their biological function. Even minor deviations from the natural stereoisomer during synthesis can lead to a dramatic loss of activity. It is crucial to confirm the stereochemistry of your final compound using appropriate analytical techniques (e.g., NMR spectroscopy, X-ray crystallography).
-
Compound Purity: Impurities from the synthetic process, such as leftover reagents, catalysts, or side products, can interfere with biological assays or alter the compound's interaction with its target. Ensure high purity of the final compound through rigorous purification, for instance by using High-Performance Liquid Chromatography (HPLC).[1]
-
Solubility and Stability Issues:
-
Precipitation: Your analogue may have poor solubility in the aqueous buffer used for the biological assay, causing it to precipitate out of solution. This leads to an underestimation of its true potency. Visually inspect assay wells for precipitation and consider determining the aqueous solubility of your analogue. Using a biocompatible co-solvent like DMSO is an option, but its final concentration should typically be kept below 1% to avoid solvent-induced artifacts.
-
Degradation: The analogue might be unstable under the experimental conditions (e.g., temperature, pH, exposure to light) or over the time course of the assay. Assess the stability of your compound in the assay buffer.
-
Q2: I am observing inconsistent results in my cell-based assays. What are some common sources of variability?
Inconsistent results can often be traced back to the experimental setup:
-
Variability in Cell Culture: Use consistent cell passage numbers and ensure similar confluency for your experiments. Regular testing for mycoplasma contamination is critical as it can significantly alter cellular metabolism and drug sensitivity.
-
Inconsistent Compound Handling: Employ a standardized protocol for preparing stock solutions and subsequent dilutions. Ensure the compound is fully dissolved before it is added to the assay.
-
Assay Plate Edge Effects: The outer wells of microplates are more susceptible to evaporation and temperature fluctuations. It is good practice to avoid using these wells for critical measurements and instead fill them with a blank medium.
Q3: What is the likely mechanism of action for this compound and its analogues?
While the specific molecular target of this compound is not definitively established in the available literature, related compounds like Saccharomicins have been shown to exhibit strong membrane-disruptive activity.[2][3] This disruption leads to the nonspecific inhibition of DNA, RNA, and protein biosynthesis, ultimately causing cell lysis.[2][3] It is plausible that this compound analogues function similarly by compromising bacterial cell membrane integrity.
Q4: How can I begin to establish a Structure-Activity Relationship (SAR) for my series of analogues?
To establish SAR, you need to systematically modify different parts of the this compound scaffold and quantify the effect of these changes on biological activity. Key areas for modification could include the macrocyclic ring size, the side chains, and the sugar-amide moiety.[4] By comparing the bioactivity of these new analogues, you can identify which functional groups are essential for the desired effect.
Data Presentation
Effective SAR studies rely on the clear presentation of quantitative data. The following tables can be used as templates to organize your experimental results.
Table 1: Antibacterial Spectrum of this compound (Parent Compound)
| Bacterial Species | Activity Level | Reference |
| Micrococcus luteus | Active | [1] |
| Staphylococcus aureus | Active | [1] |
| Chlamydia trachomatis | Active | [1] |
| Escherichia coli | Active (in disc assay) | [5] |
| Pseudomonas aeruginosa | Active (in disc assay) | [5] |
Table 2: Template for Structure-Activity Relationship (SAR) Data of this compound Analogues
| Compound ID | Modification Description | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. M. luteus | Cytotoxicity CC50 (µM) vs. HEK293 cells |
| SA-Parent | (Wild-Type this compound) | Value | Value | Value |
| SA-Analog-01 | e.g., "Removal of hydroxyl at C-X" | Value | Value | Value |
| SA-Analog-02 | e.g., "Substitution of ethyl with methyl at C-23" | Value | Value | Value |
| SA-Analog-03 | e.g., "Modification of sugar-amide" | Value | Value | Value |
| ... | ... | ... | ... | ... |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. The following are generalized methodologies for key experiments in the development of this compound analogues.
Protocol 1: General Method for Macrolactonization (Yamaguchi Esterification)
This protocol describes a common method for the final ring-closing step in the synthesis of many macrocyclic lactones.
-
Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve the hydroxy acid precursor (1.0 equivalent) in a large volume of anhydrous toluene (B28343) to achieve a final concentration of approximately 1 mM. Add triethylamine (B128534) (3.0 equivalents).
-
Activation: To this solution, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 equivalents) dropwise at room temperature. Stir the resulting mixture for 1-2 hours to form the mixed anhydride (B1165640).
-
Cyclization Setup: In a separate, large flask equipped with a reflux condenser, add a solution of 4-dimethylaminopyridine (B28879) (DMAP, 5.0 equivalents) in anhydrous toluene. Heat this solution to reflux.
-
Slow Addition: Using a syringe pump, add the activated mixed anhydride solution from step 2 to the refluxing DMAP solution over a period of 8-12 hours. This slow addition under high dilution conditions favors intramolecular cyclization over intermolecular polymerization.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure full conversion.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude macrocyclic lactone product by column chromatography on silica (B1680970) gel.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard assay to quantify the antibacterial activity of a compound.
-
Inoculum Preparation: Prepare an inoculum of the test bacterium (e.g., S. aureus) from an overnight culture. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of your this compound analogue in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This dilutes the compound and the inoculum by a factor of two.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Mandatory Visualizations
Experimental & Logic Flow Diagrams
Caption: General experimental workflow for the development of this compound analogues.
Putative Signaling Pathway
Caption: Putative mechanism of action for this compound analogues.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Saccharocarcin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Saccharocarcin A derivatives, focusing on strategies to mitigate cytotoxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our novel this compound derivatives, even though the parent compound is reported to have low toxicity. What could be the reason for this?
A1: While natural this compound has shown low cytotoxicity in some studies, chemical modifications introduced to enhance other properties (e.g., antimicrobial or antitumor efficacy) can inadvertently increase its cytotoxic effects.[1] The addition or modification of functional groups can alter the molecule's interaction with cellular targets, leading to off-target effects and toxicity. It is also possible that the derivatives interact with different cellular pathways than the parent compound.
Q2: What are the general strategies to reduce the cytotoxicity of our this compound derivatives?
A2: There are two primary approaches to consider:
-
Chemical Modification: This involves altering the chemical structure of the derivative to reduce its toxicity while preserving its desired activity. This is often an iterative process guided by structure-activity relationship (SAR) studies.
-
Formulation Strategies: This approach focuses on optimizing the delivery of the compound to its target site, thereby minimizing exposure to non-target cells and reducing overall toxicity. This can involve using drug delivery systems or modifying the release profile of the compound.
Q3: What specific chemical modifications could we explore to decrease the cytotoxicity of our this compound derivatives?
A3: Based on general principles of medicinal chemistry, you could investigate:
-
Modifying Reactive Functional Groups: Identify and modify any chemically reactive moieties that might be reacting non-specifically with cellular components.
-
Altering Lipophilicity: Adjusting the lipophilicity of the molecule can change its distribution in the body and its ability to cross cell membranes, which can influence its toxicity.
-
Introducing Shielding Groups: Adding bulky chemical groups can sometimes block interactions with off-target molecules.
-
Prodrug Approach: A prodrug is an inactive form of a drug that is converted to the active form in the body, ideally at the target site. This can limit exposure of non-target tissues to the active, and potentially toxic, form of the drug.
Q4: How can formulation strategies help in reducing the cytotoxicity of our compounds?
A4: Formulation strategies can significantly impact the safety profile of a drug candidate. Some strategies include:
-
Controlled-Release Formulations: These are designed to release the drug slowly over time, which can prevent high peak concentrations in the blood that may be associated with toxicity.
-
Targeted Drug Delivery: Encapsulating the drug in a delivery vehicle (e.g., liposomes, nanoparticles) that is targeted to specific cells or tissues can greatly reduce systemic toxicity.
-
Co-administration with Cytoprotective Agents: In some cases, it may be possible to administer the drug with another agent that protects healthy cells from its toxic effects.
Section 2: Troubleshooting Experimental Cytotoxicity
This section provides guidance on common issues encountered during in vitro cytotoxicity testing of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells in cytotoxicity assays. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. |
| Unexpectedly high cytotoxicity in control (vehicle-treated) wells. | The solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only toxicity control to determine the safe concentration. |
| Compound precipitates in the culture medium. | The compound has low aqueous solubility. | Prepare a higher concentration stock solution in an appropriate solvent and use a smaller volume for dilution into the media. Consider using a formulation aid, such as a cyclodextrin, to improve solubility. |
| Inconsistent IC50 values across different experiments. | Variations in cell passage number, cell density, or incubation time. | Standardize your experimental protocol. Use cells within a consistent passage number range, seed the same number of cells per well, and use a fixed incubation time for drug exposure. |
Section 3: Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of the this compound derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the release of LDH from damaged cells.[6][7][8][9]
Materials:
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound derivatives as in the MTT assay.
-
Prepare control wells: no-cell control (medium only), vehicle control (cells with vehicle), and maximum LDH release control (cells with lysis buffer).
-
After the incubation period, carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well of the new plate according to the kit manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis by Flow Cytometry
This assay differentiates between viable, apoptotic, and necrotic cells.[10][11][12][13][14]
Materials:
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
Procedure:
-
Seed and treat cells with this compound derivatives in a suitable culture dish or plate.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Section 4: Signaling Pathways and Visualizations
Understanding the potential mechanisms of cytotoxicity can aid in the development of less toxic derivatives. As macrocyclic lactones have been shown to interact with GABA receptors, and cytotoxicity often involves apoptosis, these pathways are of particular interest.
Hypothetical Workflow for Reducing Cytotoxicity
Caption: A workflow for the iterative process of synthesizing and testing this compound derivatives to reduce cytotoxicity.
Potential GABAergic Signaling Disruption
Macrocyclic lactones can act on GABA-gated chloride channels. If this compound derivatives have a similar mechanism, they could disrupt neuronal signaling, leading to neurotoxicity.[15][16]
Caption: A simplified diagram of a GABAergic synapse, illustrating the potential point of disruption by this compound derivatives.
Intrinsic Apoptosis Pathway
Cytotoxic compounds often induce apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.[17][18][19][20][21][22][23][24][25][26]
Caption: The intrinsic apoptosis pathway, a potential mechanism of cytotoxicity for this compound derivatives.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. scispace.com [scispace.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. GABAA receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 23. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Bcl-2 Pathway | GeneTex [genetex.com]
- 26. Bcl-2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Process Improvements for Scalable Saccharocarcin A Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation of Saccharocarcin A. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound and what are its basic growth conditions?
A1: this compound is a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. As a mesophilic bacterium, it generally grows well at temperatures between 25-30°C and a neutral initial pH around 7.0. It is an aerobic organism, requiring sufficient oxygen for growth and secondary metabolite production.
Q2: What type of fermentation medium is recommended for this compound production?
A2: The initial discovery of this compound reported peak production in a "starch-rich medium" after 95 hours of fermentation. While the exact composition of this medium is not publicly detailed, a good starting point is to use a known actinomycete medium, such as ISP Medium 2 or GYM Medium, and supplement it with a higher concentration of soluble starch.
Q3: How can I prepare a starting "starch-rich" medium for Saccharothrix aerocolonigenes?
A3: You can adapt a standard actinomycete medium. For example, a modification of ISP Medium 2 (Yeast Malt (B15192052) Agar (B569324)/Broth) could serve as a foundational medium. The key is to ensure starch is a primary carbon source.
Troubleshooting Guide
Problem 1: Low or no production of this compound.
Q: My fermentation of Saccharothrix aerocolonigenes shows good cell growth, but I'm detecting very little to no this compound. What are the likely causes and how can I troubleshoot this?
A: Low or absent production of secondary metabolites like this compound, despite good biomass, is a common issue in actinomycete fermentations. This often points to suboptimal culture conditions for secondary metabolism, which can differ from the conditions for optimal growth. Here are the steps to troubleshoot this issue:
-
Carbon Source: The original research indicates a "starch-rich medium" is crucial. If you are using a different primary carbon source, or if the starch concentration is too low, this could be the primary reason. Glucose, while supporting rapid growth, is known to cause carbon catabolite repression in many actinomycetes, which can inhibit the production of secondary metabolites.
-
Solution: Increase the concentration of soluble starch in your medium. You can also experiment with replacing glucose entirely with starch or using a mixture.
-
-
Nutrient Limitation: The onset of secondary metabolite production is often triggered by the limitation of a key nutrient, such as phosphate (B84403) or nitrogen, after the initial growth phase.
-
Solution: Analyze the concentrations of phosphate and your nitrogen source in the medium. You may need to optimize these to induce secondary metabolism after a sufficient period of cell growth.
-
-
Precursor Availability: The biosynthesis of complex molecules like this compound requires specific precursor molecules. A lack of these precursors in the medium can be a bottleneck. For some antibiotics in Saccharothrix, the addition of specific amino acids, like L-cystine, has been shown to induce production.
-
Solution: While the specific precursors for this compound are not detailed in the available literature, you can empirically test the addition of different amino acids or other potential building blocks to your fermentation medium.
-
-
Aeration and Agitation: Saccharothrix aerocolonigenes is an aerobic organism. Insufficient dissolved oxygen can severely limit the production of secondary metabolites.
-
Solution: Increase the agitation speed or the aeration rate in your fermenter. Ensure that the culture is well-mixed to prevent oxygen-depleted zones.
-
-
pH Shift: The pH of the fermentation broth can change significantly during the course of the fermentation due to the consumption of substrates and the production of metabolic byproducts. An unfavorable pH can inhibit the enzymes responsible for this compound biosynthesis.
-
Solution: Monitor the pH of your culture throughout the fermentation. If significant shifts occur, consider using a buffered medium or implementing pH control in your fermenter to maintain it within an optimal range (e.g., 6.5-7.5).
-
Problem 2: Inconsistent this compound yields between batches.
Q: I am observing significant variability in this compound yield from one fermentation batch to another, even when I try to keep the conditions the same. What could be causing this inconsistency?
A: Batch-to-batch variability is a common challenge in fermentation processes. The root causes often lie in subtle and sometimes overlooked variations in starting materials and procedures.
-
Inoculum Quality: The age, physiological state, and size of the inoculum can have a profound impact on the fermentation kinetics and final product yield.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent seed culture age and inoculum volume. Ensure that the seed culture is in a healthy, metabolically active state before inoculating the production vessel.
-
-
Raw Material Variability: The composition of complex medium components, such as yeast extract, malt extract, and soybean meal, can vary between different suppliers and even between different lots from the same supplier.
-
Solution: If possible, source these components from a single, reliable supplier and purchase them in larger lot sizes to minimize variability. Alternatively, you can move towards a more defined medium, though this can be more expensive and may require more extensive optimization.
-
-
Water Quality: The mineral content and purity of the water used to prepare the medium can affect microbial growth and metabolism.
-
Solution: Use distilled or deionized water for all medium preparation to ensure consistency.
-
Data Presentation
Table 1: General Fermentation Parameters for Saccharothrix and Related Actinomycetes for Secondary Metabolite Production.
| Parameter | Typical Range | Notes |
| Temperature | 25 - 30°C | Mesophilic range is generally optimal for Saccharothrix species. |
| Initial pH | 6.5 - 7.5 | A neutral starting pH is commonly used. pH may need to be controlled during fermentation. |
| Agitation | 100 - 250 rpm | Dependent on the fermenter geometry and scale. The goal is to ensure adequate mixing and oxygen transfer. |
| Aeration | 0.5 - 1.5 vvm | Variable depending on the cell density and oxygen demand. |
| Inoculum Size | 5 - 15% (v/v) | A larger inoculum can reduce the lag phase but must be optimized. |
| Fermentation Time | 96 - 168 hours | Secondary metabolite production often occurs in the stationary phase, requiring longer fermentation times. |
Experimental Protocols
Protocol 1: Baseline Fermentation of Saccharothrix aerocolonigenes for this compound Production
This protocol provides a starting point for optimizing this compound production.
1. Inoculum Preparation (Seed Culture): a. Prepare ISP Medium 2 broth (Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, pH adjusted to 7.2). b. Inoculate the broth with a pure culture of Saccharothrix aerocolonigenes from a fresh agar plate. c. Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense, homogenous culture is obtained.
2. Production Medium Preparation: a. Prepare the following "Starch-Rich Production Medium" (per liter):
- Soluble Starch: 30 g
- Yeast Extract: 5 g
- Soybean Meal: 5 g
- KH₂PO₄: 1 g
- MgSO₄·7H₂O: 0.5 g
- CaCO₃: 2 g b. Adjust the initial pH to 7.0 before sterilization. c. Sterilize by autoclaving at 121°C for 20 minutes.
3. Fermentation: a. Inoculate the sterile production medium with 10% (v/v) of the seed culture. b. Incubate the production culture at 28°C with shaking at 220 rpm for 120-168 hours. c. Aseptically take samples at regular intervals (e.g., every 24 hours) to monitor cell growth, pH, substrate consumption, and this compound production.
4. Extraction and Analysis (General Procedure): a. Centrifuge the fermentation broth to separate the mycelium from the supernatant. b. Extract the supernatant with an equal volume of ethyl acetate (B1210297). c. Evaporate the ethyl acetate to obtain the crude extract. d. Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Caption: Experimental workflow for this compound fermentation.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Generalized regulation of secondary metabolite biosynthesis in actinomycetes.
Technical Support Center: Method Refinement for Consistent Saccharocarcin A Bioassay Results
Frequently Asked Questions (FAQs)
Q1: What is Saccharocarcin A and what is its known biological activity?
This compound is a macrocyclic lactone belonging to the tetronic acid class of natural products[3]. Published research indicates that it exhibits activity against Gram-positive bacteria, specifically Micrococcus luteus and Staphylococcus aureus, and against Chlamydia trachomatis[1][2]. The original studies found no cytotoxic effects on mammalian cells at concentrations up to 1.0 µg/mL, suggesting its potential as a selective antimicrobial agent[1][2].
Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound. What are the common causes?
Variability in MIC assays is a frequent challenge, especially with natural products. Key factors to investigate include:
-
Inoculum Preparation: The density of the initial bacterial suspension is critical. An inconsistent inoculum size can lead to significant variations in MIC values[4].
-
Compound Solubility and Stability: this compound has limited water solubility and is typically dissolved in solvents like DMSO[5]. Precipitation of the compound in the assay medium can lead to inaccurate results. The stability of the compound in the culture medium over the incubation period should also be considered[6].
-
Media Composition: Variations in the composition of the growth medium, such as pH and cation concentration, can affect the activity of the antimicrobial agent and the growth of the microorganism[7].
-
Evaporation: In microtiter plates, evaporation from the outer wells can concentrate the compound and affect results. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental data[4].
Q3: How should I prepare and store this compound for bioassays?
For optimal stability, this compound should be stored as a solid at -20°C. For bioassays, prepare a stock solution in a suitable solvent such as DMSO. It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound[5]. When preparing working solutions, dilute the stock in the appropriate pre-warmed culture medium immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or effects on microbial growth[8].
Q4: What are the appropriate positive and negative controls for a this compound bioassay?
-
Positive Control: A well-characterized antibiotic with a known mechanism of action and established MIC against the test organism (e.g., tetracycline (B611298) for protein synthesis inhibition). This ensures that the assay is performing as expected.
-
Negative Control (Vehicle Control): The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells. This control is essential to ensure that the solvent itself does not have any antimicrobial activity.
-
Growth Control: The microorganism in the assay medium without any test compound or solvent. This confirms the viability and normal growth of the microorganism under the assay conditions.
-
Sterility Control: Assay medium without the microorganism. This control ensures that the medium is not contaminated.
Troubleshooting Guides
Issue 1: Inconsistent or No Zones of Inhibition in Agar (B569324) Disk Diffusion Assay
| Possible Cause | Recommended Action |
| Inactive this compound | Prepare fresh stock solutions. Verify the storage conditions of the solid compound and stock solutions. |
| Resistant Test Organism | Use a new, verified culture of the recommended test organism. Confirm the susceptibility of the strain to a known antibiotic (positive control). |
| Incorrect Inoculum Concentration | Prepare a fresh inoculum and standardize its turbidity to a 0.5 McFarland standard[4]. |
| Inconsistent Agar Depth | Ensure a uniform and correct volume of agar is dispensed into each petri dish[7]. |
| Improper Disk Application | Ensure the paper disks are placed firmly and evenly on the agar surface to allow for proper diffusion[4]. |
Issue 2: High Variability in Broth Microdilution MIC Assay
| Possible Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Clumping in Inoculum | Gently vortex the bacterial suspension before dilution and inoculation to ensure a homogenous single-cell suspension[4]. |
| "Edge Effect" in Microtiter Plates | Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to maintain humidity[4]. |
| Compound Precipitation | Observe the wells for any precipitate after adding the compound. If precipitation occurs, consider using a co-solvent or a different formulation. Pre-warming the media before adding the compound stock can sometimes help[5]. |
| Interference from Colored/Turbid Compound | If this compound solutions are colored or turbid, they can interfere with optical density readings. Use a viability indicator like resazurin (B115843) to assess growth instead of turbidity[8]. |
Quantitative Data
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for a Hypothetical Tetronic Acid Antibiotic
| Organism | Strain | Example MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 | 2 - 8 |
| Micrococcus luteus | ATCC 4698 | 2 | 1 - 4 |
| Chlamydia trachomatis | Serovar L2 | 8 | 4 - 16 |
Note: These values are for illustrative purposes only and are based on typical ranges for natural product antibiotics. Actual MIC values for this compound need to be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a general method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., tetracycline)
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: a. Pick several colonies of the test organism from an agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Preparation of this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL. b. Prepare wells for positive and negative controls.
-
Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.
Protocol 2: Anti-Chlamydia Bioassay in Cell Culture
This is a general protocol for determining the inhibitory effect of a compound on the growth of Chlamydia trachomatis in a host cell line (e.g., McCoy or HeLa cells).
Materials:
-
Host cell line (e.g., McCoy cells)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Chlamydia trachomatis elementary bodies (EBs)
-
This compound stock solution (in DMSO)
-
Cycloheximide (to inhibit host cell protein synthesis)
-
Fixation and staining reagents (e.g., methanol (B129727) and immunofluorescence antibody against chlamydial major outer membrane protein - MOMP)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: a. Seed host cells onto coverslips in 24-well plates and grow to confluence.
-
Infection: a. Aspirate the culture medium and infect the cell monolayers with C. trachomatis EBs at a suitable multiplicity of infection (MOI). b. Centrifuge the plates at a low speed (e.g., 900 x g) for 1 hour to facilitate infection.
-
Treatment: a. After centrifugation, remove the inoculum and add fresh medium containing serial dilutions of this compound and cycloheximide. b. Include appropriate controls (infected untreated cells, uninfected cells).
-
Incubation: a. Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Visualization and Quantification: a. After incubation, fix the cells with methanol. b. Stain for chlamydial inclusions using an immunofluorescence assay targeting a chlamydial antigen (e.g., MOMP). c. Visualize the inclusions using a fluorescence microscope. The MIC can be determined as the lowest concentration of this compound that inhibits the formation of chlamydial inclusions.
Visualizations
Proposed Mechanism of Action
Experimental Workflow: MIC Determination
Troubleshooting Logic for Inconsistent Bioassay Results
References
- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Micrococcus luteus - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the purity of isolated Saccharocarcin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for increasing the purity of isolated Saccharocarcin A. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound from a fermentation broth?
The initial isolation of this compound from the Saccharothrix aerocolonigenes fermentation broth typically involves solvent extraction followed by a series of chromatographic steps. A common approach begins with the extraction of the whole fermentation broth with an organic solvent such as ethyl acetate (B1210297). The resulting crude extract is then subjected to multiple rounds of chromatography to separate this compound from related analogs and other impurities.[1][2]
Q2: What are the common types of impurities found with this compound?
Impurities in this compound preparations can originate from the fermentation process and subsequent degradation. These include:
-
Related Saccharocarcin Analogs: Saccharothrix aerocolonigenes produces several related macrocyclic lactones that have similar chemical structures and polarities to this compound, making their separation challenging.[1]
-
Fermentation Media Components: Residual components from the nutrient-rich fermentation media.
-
Metabolic Byproducts: Other secondary metabolites produced by the actinomycete.
-
Degradation Products: this compound, being a complex macrocyclic lactone, can be susceptible to degradation under certain pH and temperature conditions.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. A validated HPLC method can effectively separate this compound from its related impurities. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of the parent compound and any impurities, aiding in their characterization.
Troubleshooting Guide
Issue 1: Low yield of this compound after initial extraction.
-
Possible Cause: Inefficient extraction from the fermentation broth.
-
Solution:
-
pH Adjustment: Ensure the pH of the fermentation broth is optimized prior to extraction to maximize the partitioning of this compound into the organic solvent.
-
Solvent Selection: While ethyl acetate is commonly used, exploring other organic solvents or solvent mixtures may improve extraction efficiency.
-
Multiple Extractions: Perform multiple, sequential extractions of the aqueous phase to ensure complete recovery of the target compound.
-
Issue 2: Poor separation of this compound from its analogs during HPLC.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Column Selection: Utilize high-resolution reversed-phase columns (e.g., C18 or C8) with a smaller particle size for improved separation.
-
Mobile Phase Optimization: Experiment with different solvent systems (e.g., acetonitrile-water vs. methanol-water gradients) and additives (e.g., formic acid or trifluoroacetic acid) to enhance selectivity. A shallow gradient can often improve the resolution of closely related compounds.[3][4]
-
Temperature Control: Maintain a constant and optimized column temperature to ensure reproducible retention times and peak shapes.
-
Issue 3: Presence of unexpected peaks in the final purified sample, suggesting degradation.
-
Possible Cause: Instability of this compound during purification or storage.
-
Solution:
-
pH and Temperature Control: Maintain pH within a stable range (typically neutral to slightly acidic) and avoid excessive temperatures throughout the purification process.[5] Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible.
-
Minimize Processing Time: Prolonged exposure to solvents or harsh conditions can lead to degradation. Streamline the purification workflow to minimize processing time.
-
Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Experimental Protocols
General Protocol for Preparative HPLC Purification of this compound
This protocol is a representative method based on common practices for purifying macrocyclic lactones and should be optimized for specific laboratory conditions.
-
Column: C18 reversed-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
Fraction Collection: Collect fractions based on the elution profile and analyze the purity of each fraction using an analytical HPLC method.
-
Post-Purification: Pool the purest fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides an illustrative example of the expected increase in purity and the corresponding decrease in yield throughout a typical multi-step purification process for this compound. Note: These values are representative and will vary depending on the specific fermentation and purification conditions.
| Purification Step | Total Mass (mg) | Purity of this compound (%) | Yield (%) |
| Crude Ethyl Acetate Extract | 10,000 | 5 | 100 |
| Silica Gel Chromatography | 1,500 | 30 | 90 |
| Preparative HPLC (Run 1) | 300 | 85 | 54 |
| Preparative HPLC (Run 2) | 200 | >98 | 36 |
Mandatory Visualizations
Caption: Generalized workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for addressing low purity of isolated this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
Dealing with batch-to-batch variability in Saccharocarcin A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during Saccharocarcin A production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a complex macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes. It belongs to a family of tetronic acid-containing natural products that have shown promising biological activities. Batch-to-batch consistency is crucial for reliable experimental results, scalable production, and ultimately for any potential therapeutic applications, as variability in yield and purity can significantly impact downstream processes and bioactivity assays.
Q2: What are the primary drivers of batch-to-batch variability in this compound fermentation?
A2: The main sources of variability in microbial fermentation for secondary metabolites like this compound can be categorized into three areas:
-
Biological Variability: Inherent genetic and physiological differences in the inoculum, including culture age, viability, and spore concentration.
-
Raw Material Inconsistency: Variations in the quality and composition of media components, especially complex organic sources like yeast extract and peptone.
-
Process Parameter Fluctuations: Deviations in critical fermentation parameters such as pH, temperature, dissolved oxygen levels, and agitation speed.
Q3: How does carbon source regulation impact this compound production?
A3: For many secondary metabolites produced by Saccharothrix species, carbon catabolite repression is a significant regulatory mechanism. High concentrations of readily metabolizable sugars like glucose can support rapid biomass accumulation but may suppress the expression of the this compound biosynthetic gene cluster. Production of this compound is often initiated as the primary carbon source becomes depleted. Therefore, managing the carbon source through fed-batch strategies or the use of slower-metabolized carbohydrates like starch can lead to more consistent product formation.
Q4: Can precursor feeding enhance this compound yield?
A4: Yes, precursor feeding can be a highly effective strategy to improve the yield of complex secondary metabolites. The biosynthesis of this compound likely involves the assembly of polyketide chains from precursors such as acetate (B1210297) and propionate, as well as the incorporation of a tetronic acid moiety and a sugar-amide side chain. Supplementing the fermentation medium with these or related precursors at specific time points can bypass potential metabolic bottlenecks and enhance the overall yield. For instance, feeding strategies with L-cystine have been shown to induce the production of other complex antibiotics in related Saccharothrix species.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound production.
Problem 1: Low or No this compound Production with Good Biomass Growth
| Possible Cause | Recommended Action |
| Carbon Catabolite Repression | Monitor the concentration of the primary carbon source (e.g., glucose) throughout the fermentation. Consider a fed-batch strategy to maintain a low concentration of the readily metabolizable carbon source during the production phase. Alternatively, substitute with a more complex carbohydrate like soluble starch. |
| Suboptimal Precursor Availability | Supplement the culture with potential precursors such as sodium propionate, sodium acetate, or specific amino acids at the onset of the stationary phase. Perform a dose-response experiment to determine the optimal concentration. |
| Incorrect pH for Production Phase | The optimal pH for growth and production can differ. After the initial growth phase, allow the pH to drift naturally or control it at a different setpoint that may be more favorable for secondary metabolism. A typical range for antibiotic production in actinomycetes is between 6.0 and 8.0. |
| Feedback Inhibition | Accumulation of this compound or a related byproduct may be inhibiting further synthesis. Consider implementing an in-situ product removal strategy, such as the addition of a resin to the fermentation broth, to sequester the product as it is formed. |
Problem 2: Poor or Inconsistent Biomass Growth
| Possible Cause | Recommended Action |
| Inoculum Quality | Standardize your inoculum preparation protocol. Use a consistent age and concentration of spores or vegetative cells. Ensure high viability of the seed culture before inoculating the production vessel. |
| Suboptimal Growth Medium | Re-evaluate the composition of your growth medium. Ensure all essential nutrients, including trace elements, are present in appropriate concentrations. Refer to the recommended basal medium in the Experimental Protocols section. |
| Inadequate Aeration/Agitation | Saccharothrix aerocolonigenes is an aerobic bacterium. Optimize the agitation and aeration rates to maintain a sufficient dissolved oxygen level, particularly during the exponential growth phase. |
| Incorrect Temperature | Maintain a constant and optimal temperature for growth. For most Saccharothrix species, this is typically in the range of 28-30°C. |
Problem 3: Inconsistent Product Profile or Presence of Byproducts
| Possible Cause | Recommended Action |
| Metabolic Shift | Variations in nutrient levels or environmental conditions can cause the metabolic flux to be redirected towards the production of related byproducts. Analyze the fermentation broth at different time points using HPLC to identify and quantify major byproducts. Adjusting the C:N ratio or the timing of precursor addition may help. |
| Genetic Instability of the Strain | Repeated subculturing can sometimes lead to genetic drift and loss of productivity. It is advisable to work from a frozen stock of a high-producing isolate. Periodically re-isolate single colonies and screen for this compound production. |
| Contamination | Microscopic examination and plating of the fermentation broth on different agar (B569324) media can help to rule out contamination by other microorganisms that may be competing for nutrients or producing inhibitory substances. |
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol provides a starting point for the batch fermentation of Saccharothrix aerocolonigenes for this compound production. Optimization of these parameters is recommended for specific strains and fermenter setups.
a) Seed Culture Preparation:
-
Prepare a seed medium containing (per liter): Soluble Starch (10 g), Glucose (5 g), Yeast Extract (5 g), Peptone (5 g), NaCl (3 g), K2HPO4 (1 g), MgSO4·7H2O (0.5 g). Adjust the pH to 7.0 before autoclaving.
-
Inoculate 50 mL of the sterile seed medium in a 250 mL baffled flask with a cryopreserved stock of Saccharothrix aerocolonigenes.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
b) Production Fermentation:
-
Prepare the production medium containing (per liter): Soluble Starch (20 g), Soybean Meal (10 g), Yeast Extract (2 g), CaCO3 (3 g), FeSO4·7H2O (0.02 g), MnCl2·4H2O (0.01 g). Adjust the initial pH to 7.2.
-
Inoculate the production fermenter with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300-500 rpm to ensure adequate dissolved oxygen levels.
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, and substrate consumption. Peak production of this compound is typically observed after 95 hours.
HPLC Quantification of this compound
This method is for the quantitative analysis of this compound in fermentation broth.
a) Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the biomass.
-
Extract the supernatant with an equal volume of ethyl acetate by vigorous vortexing for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol (B129727) (e.g., 200 µL) and filter through a 0.22 µm syringe filter before HPLC analysis.
b) HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| 0-2 min: 30% A | |
| 2-15 min: 30% to 90% A | |
| 15-18 min: 90% A | |
| 18-20 min: 90% to 30% A | |
| 20-25 min: 30% A | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: General experimental workflow for this compound production and analysis.
Caption: Troubleshooting workflow for low this compound yield.
Technical Support Center: Optimization of Culture Media for Saccharocarcin A Biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture media for the biosynthesis of Saccharocarcin A.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a culture medium for Saccharothrix aerocolonigenes to produce this compound?
A1: this compound production by Saccharothrix aerocolonigenes has been reported to be effective in a starch-rich medium. A good starting point is a Starch Casein Agar (SCA) based medium, which is commonly used for the cultivation of actinomycetes and the production of secondary metabolites.[1][2][3] While the exact composition for optimal this compound production needs to be determined empirically, a typical SCA formulation can be used as a baseline.
Q2: What are the key fermentation parameters to control for this compound biosynthesis?
A2: For secondary metabolite production in actinomycetes, including Saccharothrix species, several physical and chemical parameters are critical. These include pH, temperature, aeration, and agitation. The optimal ranges for these parameters often fall between 6.0-8.0 for pH and 25-30°C for temperature.[4][5][6][7] It is crucial to monitor and control these parameters throughout the fermentation process to ensure optimal growth and secondary metabolite production.
Q3: How can I quantify the amount of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the quantification of macrocyclic lactones like this compound.[8][9][10][11][12] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a gradient elution. Detection is commonly performed using a UV detector at a wavelength where this compound has maximum absorbance.
Q4: My Saccharothrix aerocolonigenes culture is growing well (high biomass), but the this compound yield is low. What could be the problem?
A4: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as the growth-product dichotomy, can be caused by several factors:
-
Catabolite Repression: A readily metabolizable carbon source, such as glucose, can repress the genes responsible for secondary metabolite biosynthesis.
-
Nutrient Limitation: The depletion of a specific nutrient required for the biosynthesis of this compound can halt production.
-
Suboptimal Induction: The production of many secondary metabolites is triggered by specific environmental or cellular signals which may be absent or suboptimal in your culture conditions.
-
Feedback Inhibition: High concentrations of the final product or an intermediate in the biosynthetic pathway can inhibit its own production.
Troubleshooting Guides
Low or No this compound Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Medium Composition | 1. Carbon Source: Test alternative or mixed carbon sources. Since a "starch-rich" medium is recommended, start by optimizing the starch concentration. Consider supplementing with other complex carbohydrates. 2. Nitrogen Source: Evaluate different nitrogen sources, such as casein, peptone, yeast extract, and ammonium (B1175870) salts. The carbon-to-nitrogen (C/N) ratio is a critical factor to optimize. 3. Trace Elements: Ensure the medium contains essential trace elements required for enzyme function in the biosynthetic pathway. |
| Suboptimal Fermentation Parameters | 1. pH: Monitor the pH profile of your fermentation. If there are significant drops or increases, consider using a buffered medium or implementing pH control. Test a range of initial pH values between 6.0 and 8.0.[4][6] 2. Temperature: Verify and calibrate your incubator/bioreactor. Test a range of temperatures between 25°C and 30°C.[5][7] 3. Aeration & Agitation: Vary the shaking speed in flask cultures or the agitation and aeration rates in a bioreactor to ensure sufficient dissolved oxygen, as Saccharothrix is an aerobic bacterium. |
| Inoculum Quality | 1. Inoculum Age and Size: Standardize the age and size of the inoculum. Using an inoculum from the late logarithmic growth phase is often optimal. 2. Inoculum Preparation: Ensure the seed culture is healthy and free from contamination. |
Inconsistent this compound Yields Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Media Preparation | 1. Component Quality: Use high-quality, consistent batches of media components, especially complex ones like starch and casein. 2. Sterilization: Ensure consistent sterilization procedures (time and temperature) as excessive heat can degrade media components. |
| Inconsistent Inoculum | 1. Standardized Protocol: Implement a strict and consistent protocol for preparing the seed culture. 2. Cell Bank: Use a well-maintained master and working cell bank to ensure genetic stability of the production strain. |
| Fluctuations in Fermentation Conditions | 1. Equipment Calibration: Regularly calibrate all equipment used for fermentation, including pH meters, thermometers, and shakers/bioreactors. 2. Environmental Control: Ensure consistent environmental conditions in the laboratory. |
Experimental Protocols
Protocol 1: Baseline Starch Casein Medium for this compound Production
This protocol provides a starting point for a "starch-rich" medium. Optimization of component concentrations is recommended.
| Component | Concentration (g/L) |
| Soluble Starch | 10.0 - 20.0 |
| Casein | 0.3 - 1.0 |
| Potassium Nitrate (KNO₃) | 2.0 |
| Sodium Chloride (NaCl) | 2.0 |
| Dipotassium Phosphate (K₂HPO₄) | 2.0 |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.05 |
| Calcium Carbonate (CaCO₃) | 0.02 |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 0.01 |
| Agar (for solid medium) | 15.0 - 20.0 |
| Distilled Water | 1 L |
| Initial pH | 7.0 - 7.2 |
Preparation:
-
Suspend all components in 1 L of distilled water.
-
Heat with constant agitation to dissolve the components completely.
-
Sterilize by autoclaving at 121°C for 15-20 minutes.
-
Cool to a suitable temperature before inoculation.
Protocol 2: General HPLC Method for Macrocyclic Lactone Quantification
This protocol provides a general starting point for developing an HPLC method for this compound. Method development and optimization will be required.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% formic acid or other modifier) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a suitable gradient, e.g., 5% B to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30°C |
| Detection | UV-Vis Detector (scan for optimal wavelength) |
| Injection Volume | 10 - 20 µL |
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant and mycelium.
-
Extract the supernatant and the lysed mycelium with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform-methanol mixture).
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a known volume of mobile phase or a suitable solvent for injection.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for this compound production and optimization.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. SC - ActinoBase [actinobase.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of macrocyclic lactones in food and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. Determination of macrocyclic lactones in bovine liver using QuEChERS and HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of extraction protocols to maximize Saccharocarcin A recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction protocols to maximize the recovery of Saccharocarcin A, a potent macrocyclic lactone antibiotic. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure thorough disruption of Saccharothrix cells. Consider optimizing sonication parameters (amplitude, duration, cycles) or employing alternative methods like bead beating or enzymatic lysis (e.g., lysozyme). |
| Inappropriate Solvent Selection | This compound is soluble in polar organic solvents like ethanol, methanol, and DMSO, with limited solubility in water.[1] For initial extraction from the fermentation broth, ethyl acetate (B1210297) or n-butanol are effective choices.[2] |
| Suboptimal Extraction pH | The pH of the fermentation broth can influence the solubility and stability of this compound. Experiment with adjusting the pH of the broth prior to extraction to optimize partitioning into the organic solvent. |
| Insufficient Solvent Volume or Extraction Cycles | Increase the solvent-to-broth ratio or perform multiple extraction cycles to ensure complete recovery of the compound from the aqueous phase. |
Issue 2: Poor Purity of Crude Extract
| Potential Cause | Recommended Solution |
| Co-extraction of a Wide Range of Metabolites | Employ a multi-step extraction strategy. Start with a less polar solvent to remove nonpolar impurities before extracting with a more polar solvent to recover this compound. |
| Presence of Emulsions | To prevent emulsion formation during liquid-liquid extraction, use a gentle swirling motion instead of vigorous shaking. If an emulsion forms, it can be broken by adding a small amount of a different organic solvent, centrifugation, or filtration through glass wool. |
| Contamination with Cellular Debris | Ensure complete separation of the biomass from the fermentation broth by centrifugation or filtration before proceeding with the solvent extraction. |
Issue 3: Challenges in Chromatographic Purification
| Potential Cause | Recommended Solution |
| Poor Resolution of this compound from Impurities | Optimize the mobile phase composition and gradient profile in HPLC.[3] Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to improve selectivity. |
| Peak Tailing | This can be caused by interactions with active sites on the silica (B1680970) support. Consider adding a small amount of a competitive agent like triethylamine (B128534) to the mobile phase or using an end-capped column. |
| Irreversible Adsorption to the Column | If this compound is strongly retained, a stronger mobile phase or a different stationary phase may be necessary. Ensure the sample is fully dissolved in the mobile phase before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound extraction?
A1: The primary source for this compound is the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica.[3] Peak production is typically observed after around 95 hours of fermentation in a starch-rich medium.[3]
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: Based on its solubility profile, polar organic solvents are recommended. This compound is soluble in ethanol, methanol, DMF, and DMSO.[1][4] For liquid-liquid extraction from the fermentation broth, ethyl acetate and n-butanol are commonly used for similar actinomycete secondary metabolites and are good starting points.[2]
Q3: What are the key purification steps after initial extraction?
A3: Following solvent extraction, the crude extract is typically concentrated and then subjected to chromatographic purification. High-performance liquid chromatography (HPLC) is a crucial step for obtaining high-purity this compound.[3]
Q4: How can I monitor the presence and purity of this compound during the extraction and purification process?
A4: Thin-layer chromatography (TLC) can be used for rapid qualitative analysis of fractions. For quantitative analysis and purity assessment, HPLC coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is the standard method.
Q5: What are the storage conditions for purified this compound?
A5: To ensure stability, purified this compound should be stored as a solid at -20°C.[4]
Data Presentation
The following tables provide illustrative data on the recovery of this compound using different extraction solvents and purification methods. Note: This data is representative and intended to guide protocol optimization, as specific yield data is not widely published.
Table 1: Comparison of Initial Extraction Solvents for this compound Recovery
| Extraction Solvent | This compound Recovery (%) | Purity of Crude Extract (%) |
| Ethyl Acetate | 85 | 45 |
| n-Butanol | 92 | 38 |
| Chloroform | 65 | 55 |
| Dichloromethane | 70 | 50 |
Table 2: Impact of Purification Method on this compound Purity
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Silica Gel Column Chromatography | 45 | 75 | 80 |
| Preparative HPLC (C18) | 75 | >98 | 90 |
| Solid-Phase Extraction (SPE) | 45 | 65 | 85 |
Experimental Protocols
Protocol 1: Small-Scale Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge 1 L of Saccharothrix aerocolonigenes fermentation broth at 8,000 x g for 20 minutes to separate the supernatant from the mycelium.
-
Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and mix gently by inverting the funnel 20-30 times.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C until further purification.
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a linear gradient from 30% B to 100% B over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Final Step: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low crude extract yield.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Troubleshooting poor peak resolution in Saccharocarcin A chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak resolution during the chromatographic analysis of Saccharocarcin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in this compound chromatography?
Poor peak resolution in the HPLC analysis of this compound and related macrocyclic lactones is often due to a combination of factors. These can include an inappropriate mobile phase composition, where the pH, organic modifier (e.g., acetonitrile (B52724), methanol), and buffer concentration are critical for good separation. An unsuitable stationary phase, such as a column with the wrong chemistry or an old, degraded column, can also be a significant factor. Additionally, issues like peak tailing or fronting, often caused by secondary interactions with the stationary phase or column overload, can severely impact resolution.
Q2: How can I improve the separation of this compound from its related impurities or degradation products?
Improving the separation of this compound from closely eluting compounds primarily involves adjusting the selectivity of your HPLC method. Here are several strategies to consider:
-
Optimize Mobile Phase Composition: Modifying the mobile phase is often the most effective way to improve resolution. This can involve changing the organic modifier (e.g., switching from acetonitrile to methanol), adjusting the pH of the aqueous portion, or altering the concentration of any buffer salts. For macrocyclic lactones, a mobile phase containing acetonitrile, methanol, and water is often effective.
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, trying a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) can provide alternative selectivity and potentially resolve co-eluting peaks.
-
Adjust the Gradient Slope: For gradient elution methods, a shallower gradient can increase the separation between closely eluting peaks by allowing more time for them to interact with the stationary phase.
Q3: My this compound peak is tailing. What could be the cause and how do I fix it?
Peak tailing for this compound can be caused by several factors. One common reason is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanols on a silica-based C18 column. To address this, you can try adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase. Another cause can be column overload, so reducing the injection volume or sample concentration may help. Finally, a degraded or contaminated column can also lead to peak tailing, in which case replacing the column is the best solution.
Q4: What are the typical storage and stability considerations for this compound samples?
This compound, being a macrocyclic lactone, may be susceptible to degradation under certain conditions. It is advisable to store stock solutions and samples at low temperatures (e.g., -20°C) and protect them from light to minimize degradation. During method development, it is also important to assess the stability of this compound in the chosen mobile phase over the course of a typical analytical run.
Troubleshooting Guide
Poor Peak Resolution
| Symptom | Possible Cause | Suggested Solution |
| Peaks are broad and not well separated. | Inappropriate Mobile Phase Strength: The organic content in the mobile phase may be too high, causing early elution and poor retention. | Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase to increase retention and improve separation. |
| Suboptimal Flow Rate: The flow rate may be too high, not allowing for proper partitioning between the mobile and stationary phases. | Reduce the flow rate. A lower flow rate can often lead to better resolution, although it will increase the run time. | |
| Low Column Efficiency: The column may be old, contaminated, or poorly packed. | Replace the column with a new one of the same type. Consider using a column with a smaller particle size for higher efficiency. | |
| Co-eluting or overlapping peaks. | Poor Selectivity: The mobile phase and stationary phase are not providing adequate separation for this compound and its impurities. | 1. Change the organic modifier: Switch from acetonitrile to methanol, or vice versa. 2. Adjust the mobile phase pH: A small change in pH can alter the ionization and retention of ionizable compounds. 3. Try a different column chemistry: A C8 or Phenyl-Hexyl column may offer different selectivity compared to a C18 column. |
| Gradient is too steep: For gradient elution, a rapid change in mobile phase composition may not allow for the separation of closely eluting compounds. | Decrease the slope of the gradient to provide more time for separation. | |
| Asymmetrical peaks (tailing or fronting). | Peak Tailing: Secondary interactions with the stationary phase, column overload, or a void in the column packing. | 1. Add a mobile phase additive: A small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.05-0.1%) can reduce peak tailing. 2. Reduce sample concentration/injection volume. 3. Replace the column. |
| Peak Fronting: Column overload or poor sample solubility in the mobile phase. | 1. Dilute the sample. 2. Ensure the sample is fully dissolved in a solvent similar to the initial mobile phase. |
Experimental Protocols
Protocol 1: Starting Point HPLC Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound, based on methods used for similar macrocyclic lactones.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v).
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential for developing a stability-indicating method.[1][2][3] This protocol outlines the conditions for stressing this compound to generate potential degradation products.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 24-48 hours).
After exposure to these stress conditions, analyze the samples using the HPLC method to check for the separation of the parent peak from any degradation product peaks.
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: A typical experimental workflow for this compound analysis.
References
Improving the stability of Saccharocarcin A for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Saccharocarcin A for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] For short-term storage, 4°C is also an option.[2]
Q2: What are the known solubilities of this compound?
This compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] It has limited solubility in water.[2]
Q3: My this compound appears to be losing activity over time in my aqueous cell culture medium. What could be the cause?
Loss of activity in aqueous solutions during long-term studies can be attributed to several factors:
-
Hydrolytic degradation: As a macrocyclic lactone, this compound may be susceptible to hydrolysis, particularly at non-neutral pH.
-
Precipitation: Due to its limited water solubility, this compound may precipitate out of aqueous solutions over time, reducing its effective concentration.[2]
-
Oxidation: Certain functional groups within the molecule may be prone to oxidation.
-
Adsorption: The compound might adsorb to the surface of plasticware, lowering the concentration in the medium.
Q4: How can I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or methanol.[1] This stock solution can then be diluted into your aqueous experimental medium immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Buffer
Symptoms:
-
Visible particulate matter or cloudiness in the experimental medium after dilution of the this compound stock solution.
-
Inconsistent experimental results.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The organic solvent from the stock solution is causing the compound to crash out upon dilution.
Solutions:
| Solution ID | Strategy | Rationale |
| SOL-01 | Decrease Final Concentration | Reduce the working concentration of this compound to a level below its aqueous solubility limit. |
| SOL-02 | Co-solvent Formulation | Prepare the final solution with a small percentage of a biocompatible co-solvent like DMSO or ethanol. A typical final concentration of DMSO is kept below 0.5% (v/v) to minimize toxicity to cells.[3] |
| SOL-03 | Formulation with Cyclodextrins | Use cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to encapsulate this compound and improve its aqueous solubility.[3] |
| SOL-04 | Liposomal Formulation | For in vivo studies, formulating this compound in liposomes can enhance its stability and bioavailability.[4] |
Issue 2: Loss of Potency in Solution Over Time
Symptoms:
-
Diminished biological effect of the compound in experiments conducted over several days or weeks.
-
Appearance of new peaks in HPLC analysis of the aged solution.
Possible Causes:
-
Chemical degradation (e.g., hydrolysis, oxidation).
-
Adsorption to container surfaces.
Solutions:
| Solution ID | Strategy | Rationale |
| SOL-05 | pH Control | Buffer the aqueous solution to a pH where this compound exhibits maximum stability. The optimal pH needs to be determined empirically. |
| SOL-06 | Use of Antioxidants | If oxidation is suspected, add low concentrations of antioxidants like ascorbic acid to the formulation. However, compatibility and potential interactions should be tested.[5] |
| SOL-07 | Protection from Light | Store solutions in amber vials or protect them from light to prevent photodegradation. |
| SOL-08 | Use of Low-Adsorption Plastics | Utilize polypropylene (B1209903) or other low-binding microplates and tubes to minimize loss due to surface adsorption. |
| SOL-09 | Lyophilization | For long-term storage, prepare aliquots of this compound in a suitable buffer and lyophilize them. Reconstitute immediately before use.[5] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Solution
Objective: To determine the stability of this compound under various pH and temperature conditions.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 10 µM in a series of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Incubation: Aliquot the test solutions into three sets. Incubate one set at 4°C, one at room temperature (25°C), and one at 37°C. Protect all samples from light.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analysis:
-
Visually inspect for any precipitation.
-
Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.
-
If available, use LC-MS to identify potential degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To improve the aqueous solubility and stability of this compound using a cyclodextrin-based formulation.
Methodology:
-
Prepare HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[3]
-
Complexation:
-
Slowly add a concentrated stock solution of this compound (in a minimal amount of organic solvent like ethanol) to the HP-β-CD solution while vortexing.
-
The molar ratio of this compound to HP-β-CD may need to be optimized, starting with a 1:1 or 1:2 ratio.
-
-
Equilibration: Allow the mixture to equilibrate by stirring or sonicating at room temperature for 1-2 hours to facilitate the formation of the inclusion complex.
-
Sterilization: Sterile filter the final formulation using a 0.22 µm syringe filter.
-
Stability Testing: Evaluate the stability of this formulation using the methods described in Protocol 1.
Visualizations
Caption: A logical workflow for systematically assessing and improving the stability of this compound.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma | NSF Public Access Repository [par.nsf.gov]
- 5. The ways to improve drug stability [repository.usmf.md]
Validation & Comparative
A Comparative Analysis of Saccharomicin and Vancomycin Efficacy Against MRSA
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Saccharomicin, a heptadecaglycoside antibiotic, and vancomycin (B549263), a glycopeptide antibiotic, against Methicillin-resistant Staphylococcus aureus (MRSA). Due to the limited availability of specific efficacy data for Saccharocarcin A, this report utilizes data for Saccharomicin, a related antibiotic derived from the same bacterial genus, Saccharothrix, to provide a representative comparison.
Executive Summary
Vancomycin has long been a cornerstone in the treatment of serious MRSA infections, exerting its bactericidal effect by inhibiting cell wall synthesis. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus strains, coupled with concerns about its clinical efficacy against isolates with higher minimum inhibitory concentrations (MICs), necessitates the exploration of alternative therapeutic agents.
Saccharomicins represent a novel class of antibiotics with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains of S. aureus. Their proposed mechanism of action, involving the disruption of the bacterial cell membrane, offers a different approach to combating MRSA. This guide presents available in vitro and in vivo data for a comparative assessment of these two antibiotics.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the efficacy of Saccharomicin and vancomycin against MRSA.
Table 1: In Vitro Efficacy Against MRSA
| Antibiotic | MRSA Strains | MIC Range (µg/mL) |
| Saccharomicin A/B | Multiple clinical isolates | <0.12 - 0.5[1] |
| Vancomycin | Multiple clinical isolates | 0.5 - 2.0[2] |
Table 2: In Vivo Efficacy in Murine Infection Models Against S. aureus
| Antibiotic | Animal Model | S. aureus Strain(s) | Efficacy Endpoint | Result |
| Saccharomicin | Lethal challenge | Multiple strains | ED₅₀ (subcutaneous) | 0.06 - 2.6 mg/kg[1][3] |
| Vancomycin | Lethal challenge | Multiple strains | ED₅₀ (subcutaneous) | Comparable to Saccharomicin[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC values for both Saccharomicin and vancomycin against MRSA isolates were determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains and Culture Conditions: A panel of clinical MRSA isolates is cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) to obtain fresh colonies.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Preparation: Serial twofold dilutions of Saccharomicin and vancomycin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Assay Procedure: The diluted antibiotic solutions are added to the wells of a microtiter plate. An equal volume of the standardized bacterial inoculum is then added to each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy Testing: Murine Lethal Challenge Model
The in vivo efficacy of Saccharomicin and vancomycin was evaluated in a murine model of systemic infection.
-
Animal Model: Immunocompetent mice (e.g., Swiss Webster) are used for the study.
-
Bacterial Challenge: Mice are challenged via intraperitoneal or subcutaneous injection with a lethal dose of a virulent MRSA strain suspended in a mucin-based solution to enhance infectivity.
-
Antibiotic Administration: Graded doses of Saccharomicin and vancomycin are administered to different groups of infected mice, typically via the subcutaneous or intravenous route, at specified time points post-infection.
-
Observation and Endpoint: The animals are monitored for a defined period (e.g., 7-14 days), and mortality is recorded.
-
Efficacy Calculation: The 50% effective dose (ED₅₀), the dose of the antibiotic that protects 50% of the infected animals from death, is calculated using statistical methods such as probit analysis.
Visualizing Mechanisms and Workflows
To further elucidate the comparative aspects of Saccharomicin and vancomycin, the following diagrams illustrate their proposed mechanisms of action and a typical experimental workflow for their evaluation.
Conclusion
The available data suggests that Saccharomicin exhibits potent in vitro activity against MRSA, with MIC values generally lower than those observed for vancomycin.[1][2] In vivo studies in murine models indicate that Saccharomicin has comparable efficacy to vancomycin in preventing mortality from systemic S. aureus infections.[1] The distinct mechanisms of action of these two antibiotics—membrane disruption for Saccharomicin and inhibition of cell wall synthesis for vancomycin—suggest that Saccharomicin could be a valuable alternative or complementary agent in the fight against MRSA. Further research, particularly direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of Saccharomicins in treating MRSA infections.
References
- 1. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin MIC and agr dysfunction in invasive MRSA infections in southern Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Saccharocarcin A and Linezolid Against Vancomycin-Resistant Enterococci: A Review of Available Data
A comprehensive comparison between Saccharocarcin A and linezolid (B1675486) for the treatment of vancomycin-resistant enterococci (VRE) infections is currently hampered by a significant lack of publicly available data on this compound. While linezolid is a well-characterized antibiotic with extensive supporting research, this compound remains largely unstudied in this context.
Linezolid, the first clinically available oxazolidinone antibiotic, is a last-resort treatment for serious infections caused by multidrug-resistant Gram-positive bacteria, including VRE. In contrast, this compound, a member of a family of novel macrocyclic lactones, has very limited information in the scientific literature regarding its specific activity against VRE.
Quantitative Antimicrobial Activity
A critical aspect of comparing antibacterial agents is the minimum inhibitory concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a bacterium. While extensive MIC data are available for linezolid against VRE, similar data for this compound are not present in the accessible scientific literature.
Table 1: In Vitro Activity of Linezolid against Vancomycin-Resistant Enterococci (VRE)
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Linezolid | Enterococcus faecium (VRE) | 1 - 2 | 2 | 0.5 - 4 |
| Linezolid | Enterococcus faecalis (VRE) | 1 - 2 | 2 | 0.5 - 4 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple in vitro studies.
Initial reports on a related compound family, saccharomicins, have shown a broad MIC range of 0.25 to 16 µg/ml against VRE. However, the direct relationship and comparative efficacy of saccharomicins to this compound are not established.
Mechanism of Action
The mechanisms by which these two compounds exert their antibacterial effects are distinct, based on available information.
Linezolid: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, a crucial early step in protein synthesis. This unique mechanism means there is little to no cross-resistance with other protein synthesis inhibitors.
This compound: The precise mechanism of action for this compound has not been fully elucidated in the available literature. Studies on the related saccharomicins suggest a mechanism involving the disruption of the bacterial cell membrane. This mode of action leads to the nonspecific inhibition of DNA, RNA, and protein biosynthesis.
Experimental Protocols
Detailed experimental protocols for evaluating the efficacy of this compound against VRE are not available. However, standard methodologies are used for assessing the in vitro and in vivo activity of antimicrobial agents like linezolid.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of linezolid against VRE is typically determined using broth microdilution or agar (B569324) dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Figure 1. General workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of linezolid and the proposed mechanism for the related saccharomicins are depicted below.
Figure 2. Mechanisms of action for linezolid and proposed for saccharomicins.
Conclusion
Based on the currently available scientific literature, a direct and detailed comparison of this compound and linezolid activity against vancomycin-resistant enterococci is not feasible. Linezolid is a well-established antibiotic with a known mechanism of action and extensive data supporting its clinical use against VRE. This compound, however, remains an investigational compound with a significant lack of published data regarding its antimicrobial spectrum, potency against VRE, and mechanism of action. Further research is required to determine the potential of this compound as a therapeutic agent for VRE infections and to enable a meaningful comparison with existing treatments like linezolid.
Saccharocarcin A: Overcoming Cross-Resistance in Gram-Positive Pathogens
A detailed comparison of the in vitro activity of Saccharocarcin A against multidrug-resistant bacteria, demonstrating a lack of cross-resistance with major antibiotic classes.
In the face of mounting antibiotic resistance, the discovery of novel antimicrobial agents with unique mechanisms of action is paramount. This compound, a heptadecaglycoside antibiotic, has emerged as a promising candidate, exhibiting potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including strains resistant to current therapies. This guide provides a comprehensive analysis of cross-resistance studies involving this compound, presenting key experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Comparative In Vitro Activity of this compound
This compound demonstrates excellent in vitro activity against multidrug-resistant Staphylococcus aureus and Enterococcus species. Notably, its efficacy remains unaffected by resistance mechanisms that confer insensitivity to commonly used antibiotics.
Activity Against Multidrug-Resistant Staphylococcus aureus
This compound shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains that are also resistant to a variety of other antibiotic classes. The majority of MRSA isolates tested exhibited Minimum Inhibitory Concentrations (MICs) for this compound in the range of <0.12 to 0.5 µg/mL.[1] This susceptibility was maintained even in isolates resistant to β-lactams, tetracyclines, aminoglycosides (streptomycin, gentamicin, tobramycin), macrolides (erythromycin), quinolones, and rifampin.[1]
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | <0.12 - 0.5 |
| Multidrug-Resistant* | <0.12 - 0.5 | |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | <0.12 - 0.5 |
*Resistant to minocycline, gentamicin, erythromycin, β-lactams, tetracyclines, streptomycin, tobramycin, chloramphenicol, quinolones, and rifampin.[1]
Activity Against Vancomycin-Resistant Enterococci (VRE)
This compound is equally effective against both vancomycin-susceptible and vancomycin-resistant enterococci (VRE).[1] This indicates that the mechanism of action of this compound is distinct from that of glycopeptide antibiotics and is not affected by the alterations in the cell wall precursors that confer vancomycin (B549263) resistance. The MICs for enterococcus species generally range from 0.25 to 16 µg/mL.[1]
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Enterococcus faecalis | Vancomycin-Resistant | 0.25 - 16 | >32 |
| Enterococcus faecium | Vancomycin-Resistant | 0.25 - 16 | >32 |
| Enterococcus spp. | Vancomycin-Susceptible | 0.25 - 16 | ≤2 |
Mechanism of Action: A Novel Approach to Bacterial Killing
The primary cellular target of this compound appears to be the bacterial membrane.[1] Mechanistic studies suggest that it causes rapid and complete inhibition of DNA, RNA, and protein biosynthesis, which is consistent with a strong membrane-disruptive activity leading to cell lysis.[1] This direct action on the membrane integrity likely explains the lack of cross-resistance with antibiotics that target specific intracellular processes like cell wall synthesis, protein synthesis, or DNA replication.
References
Unraveling the Enigma: The Cellular Target of Saccharocarcin A in Staphylococcus aureus Remains Elusive
Despite its recognized antimicrobial activity against Staphylococcus aureus, the precise cellular target of Saccharocarcin A remains an area of active investigation, precluding a direct comparative analysis with target-specific alternatives. Current research points towards a potential mechanism involving broad, non-specific disruption of essential cellular processes, possibly through membrane interaction, rather than inhibition of a single, validated protein target.
Saccharocarcins, a family of novel macrocyclic lactones, have demonstrated efficacy against Staphylococcus aureus, a pathogen of significant clinical concern due to widespread antibiotic resistance.[1] However, a definitive molecular target within the bacterial cell has not been conclusively identified in publicly available research. This knowledge gap hinders the development of a detailed comparative guide that would benchmark this compound against other antibiotics with well-defined mechanisms of action.
Insights from a Related Compound: A Clue in Membrane Disruption?
Studies on a structurally related class of compounds, the Saccharomicins, offer potential clues into the mechanism of this compound. Research on Saccharomicins A and B suggests a rapid and non-specific inhibition of DNA, RNA, and protein synthesis in bacteria.[2][3] This broad-spectrum inhibition, coupled with microscopic observations of cell lysis, strongly indicates that the primary mechanism of action is the disruption of the bacterial cell membrane.[2][3] If this compound operates via a similar mechanism, it would function as a membrane-disrupting agent.
The Challenge of Target Validation
Validating a specific cellular target for a novel antimicrobial is a complex process that involves a cascade of experimental procedures. These methodologies are crucial for understanding the precise mechanism of action and for enabling rational drug design and development.
General Experimental Workflow for Target Identification and Validation
Below is a generalized workflow illustrating the typical steps involved in identifying and validating the cellular target of a new antimicrobial agent.
Comparison with Potential Alternatives
In the absence of a validated target for this compound, a direct comparison is not feasible. However, we can consider broader categories of antimicrobials that target the bacterial cell envelope, a likely site of action for membrane-disrupting agents.
| Alternative Class | Specific Target/Mechanism | Examples |
| Bacteriocins | Pore formation in the cell membrane, inhibition of peptidoglycan synthesis. | Nisin, Lysostaphin |
| Lipopeptides | Calcium-dependent insertion into the cell membrane, causing depolarization and ion leakage. | Daptomycin |
| Antimicrobial Peptides | Electrostatic interaction with and disruption of the bacterial membrane. | Gallidermin, Hominicin |
Detailed Experimental Protocols
Should the cellular target of this compound be identified as a component of the cell membrane or cell wall synthesis machinery, the following experimental protocols would be central to its validation and comparison with alternatives.
Macromolecular Synthesis Inhibition Assay
Objective: To determine if this compound preferentially inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.
Methodology:
-
Culture S. aureus to mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add radiolabeled precursors for each macromolecule to the respective tubes: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), and [¹⁴C]N-acetylglucosamine (peptidoglycan).
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the experimental tubes. Include a no-drug control and a control with a known inhibitor for each pathway (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, vancomycin (B549263) for cell wall).
-
Incubate for a short period (e.g., 15-30 minutes).
-
Stop the incorporation of radiolabeled precursors by adding a cold acid solution (e.g., trichloroacetic acid).
-
Filter the precipitated macromolecules onto glass fiber filters and wash to remove unincorporated precursors.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each macromolecular synthesis pathway relative to the no-drug control.
Membrane Permeability Assay (using SYTOX Green)
Objective: To assess if this compound compromises the integrity of the S. aureus cell membrane.
Methodology:
-
Wash and resuspend mid-log phase S. aureus cells in a suitable buffer (e.g., PBS).
-
Add SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, to a final concentration of ~1 µM.
-
Place the cell suspension in a fluorometer or a microplate reader.
-
Add this compound at various concentrations and monitor the increase in fluorescence over time.
-
Include a positive control (e.g., a known membrane-disrupting agent like daptomycin) and a negative control (no drug).
-
An increase in fluorescence indicates membrane permeabilization.
Future Directions
The definitive identification of this compound's cellular target in S. aureus is a critical next step. This will not only elucidate its mechanism of action but also enable its rational comparison with existing and emerging antimicrobial agents. Techniques such as affinity chromatography using a labeled this compound molecule, followed by mass spectrometry to identify binding partners, or genetic screening for resistance mutations, could prove invaluable in this endeavor. Until then, its classification remains broadly as an antimicrobial with likely membrane-disrupting properties.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Enhanced Saccharocarcin A Activity: A Comparative Analysis of Analogues Remains Elusive
Despite the promising antibacterial potential of Saccharocarcin A, a comprehensive public body of research detailing the structure-activity relationship (SAR) of its synthetic analogues is not yet available. While the parent compound, a novel macrocyclic lactone, has demonstrated activity against various bacteria, the systematic exploration of its derivatives to enhance potency, selectivity, or pharmacokinetic properties has not been extensively published. This guide, intended for researchers, scientists, and drug development professionals, summarizes the known biological profile of Saccharocarcin and outlines the necessary experimental frameworks for future SAR studies, while highlighting the current data gap in the field.
Introduction to this compound
Saccharocarcins are a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes.[1][2] Initial studies have identified their potential as antibacterial agents, showing activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.[1] The complex structure of this compound, featuring a tetronic acid moiety and a novel sugar-amide, presents numerous opportunities for chemical modification to probe and potentially enhance its biological activity.[2]
Comparative Biological Activity: A Data Deficit
A critical component of any SAR study is the comparative analysis of biological activity across a range of structurally related compounds. However, a thorough review of published scientific literature reveals a notable absence of studies presenting quantitative data on the biological activity of a series of this compound analogues. Without such data, the creation of comparative tables to delineate the effects of specific structural modifications on antibacterial or cytotoxic potency is not possible at this time.
Future research in this area would necessitate the synthesis of a library of this compound derivatives, followed by rigorous biological evaluation. The resulting data would be pivotal in constructing a meaningful SAR and guiding the development of more effective therapeutic agents.
Framework for Future Experimental Evaluation
To facilitate future SAR studies of this compound analogues, this section outlines the detailed experimental protocols that would be essential for generating robust and comparable data.
Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogues against a panel of clinically relevant bacteria.
Methodology: Broth Microdilution Assay
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria should be used, including but not limited to:
-
Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA)
-
Streptococcus pneumoniae
-
Enterococcus faecalis (including Vancomycin-resistant Enterococci - VRE)
-
Escherichia coli
-
Pseudomonas aeruginosa
-
Klebsiella pneumoniae
-
-
Preparation of Inoculum: Bacterial cultures are grown in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: this compound and its analogues are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions are then prepared in the appropriate broth in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Cytotoxicity Assay
Objective: To evaluate the in vitro toxicity of this compound analogues against human cell lines.
Methodology: MTT Assay
-
Cell Lines: A panel of human cell lines should be used, for instance:
-
HEK293 (human embryonic kidney cells)
-
HepG2 (human liver cancer cells)
-
A549 (human lung cancer cells)
-
-
Cell Culture: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the this compound analogues.
-
The plates are incubated for 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Experimental Logic and Potential Pathways
While specific signaling pathways for this compound have not been elucidated, we can propose a logical workflow for its evaluation and a hypothetical pathway for its mechanism of action based on other macrocyclic lactone antibiotics.
Caption: A logical workflow for the synthesis and evaluation of this compound analogues.
Caption: A hypothetical mechanism of action for this compound analogues.
Conclusion and Future Directions
The field of this compound research is still in its nascent stages. The initial discovery of its antibacterial properties is a promising starting point, but a significant research effort is now required to fully understand its therapeutic potential. The synthesis and rigorous biological evaluation of a diverse library of this compound analogues are critical next steps. The resulting data will be invaluable for constructing a comprehensive SAR, identifying lead compounds with improved activity and safety profiles, and ultimately, advancing the development of this novel class of macrocyclic lactones into clinically viable antibiotics. Researchers are encouraged to utilize the outlined experimental frameworks to ensure the generation of high-quality, comparable data that will propel this important area of drug discovery forward.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Saccharocarcin A and Other Tetronic Acid Antibiotics
A detailed guide for researchers, scientists, and drug development professionals on the performance, experimental data, and mechanisms of action of key tetronic acid antibiotics.
This guide provides a comprehensive comparative analysis of Saccharocarcin A and other notable tetronic acid antibiotics, including Tetrocarcin A, Kijanimicin, and Chlorothricin. These complex natural products, characterized by a common tetronic acid moiety, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document aims to present a clear, data-driven comparison of their antibacterial and anticancer properties, supported by detailed experimental protocols and visual representations of their mechanisms of action.
Introduction to Tetronic Acid Antibiotics
Tetronic acids are a class of polyketide natural products featuring a β-keto-γ-butyrolactone core. This structural motif is present in a wide array of secondary metabolites produced by various microorganisms, bestowing upon them a range of biological functions.[1] The antibiotics discussed in this guide—this compound, Tetrocarcin A, Kijanimicin, and Chlorothricin—are all complex glycosides containing a tetronic acid-related core and exhibit significant antibacterial and, in some cases, anticancer activities.
This compound , produced by Saccharothrix aerocolonigenes, is a macrocyclic lactone belonging to the tetronic acid family.[2] It has demonstrated activity against Gram-positive bacteria.[3]
Tetrocarcin A , isolated from Micromonospora chalcea, is another prominent member of this class, known for its activity against Gram-positive bacteria and its antitumor properties.
Kijanimicin , produced by Actinomadura kijaniata, is a large, structurally unique member of the tetronic acid family with a broad spectrum of activity against Gram-positive and anaerobic microorganisms.[4][5]
Chlorothricin , from Streptomyces antibioticus, is a spirotetronate antibiotic that has been shown to inhibit pyruvate (B1213749) carboxylase.[6][7]
Comparative Performance Analysis
To facilitate a direct comparison of the biological activities of these tetronic acid antibiotics, the following tables summarize their reported Minimum Inhibitory Concentrations (MICs) against common Gram-positive bacteria and their 50% inhibitory concentrations (IC50) against various cancer cell lines.
Antibacterial Activity
The antibacterial efficacy of these compounds was primarily evaluated against Staphylococcus aureus and Bacillus subtilis, two common Gram-positive bacterial species.
| Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Active (MIC not specified) | [3] |
| Bacillus subtilis | Data not available | ||
| Tetrocarcin A | Staphylococcus aureus | Data not available | |
| Bacillus subtilis | Bactericidal activity reported | ||
| Kijanimicin | Staphylococcus aureus | Active (Gram-positive bacteria) | [8] |
| Bacillus subtilis | Data not available | ||
| Chlorothricin | Staphylococcus aureus | 31.25 | [6] |
| Bacillus subtilis | 31.25 | [6] |
Note: The available data for this compound and Kijanimicin indicates activity but lacks specific MIC values for a direct comparison. Further studies are needed to establish a complete comparative profile.
Anticancer Activity
The cytotoxic effects of these antibiotics have been investigated against several human cancer cell lines. The IC50 values provide a measure of their potency in inhibiting cancer cell growth.
| Antibiotic | Cancer Cell Line | IC50 | Reference |
| This compound | Not specified | Not cytotoxic up to 1.0 µg/mL | [9] |
| Tetrocarcin A | HeLa | Data not available | |
| Kijanimicin | MDA-MB-435 (Breast) | 7.5 µM | [5] |
| 7402 (Liver) | 0.6 µg/mL (Lobophorin C, a derivative) | [5] | |
| Chlorothricin | A549 (Lung) | 26.3 µM | [6] |
| Calu-3 (Lung) | 29.4 µM | [6] | |
| HepG2 (Liver) | 33.1 µM | [6] | |
| MCF-7 (Breast) | 36.2 µM | [6] |
Note: A direct comparison of anticancer activity is challenging due to the use of different cancer cell lines in various studies. However, the available data suggests that Kijanimicin derivatives and Chlorothricin possess notable cytotoxic effects against several cancer cell types. This compound, at the tested concentrations, did not exhibit significant cytotoxicity.
Mechanisms of Action and Signaling Pathways
The biological activities of these tetronic acid antibiotics stem from their interference with essential cellular processes. The following sections detail their known mechanisms of action, accompanied by visual representations of the affected pathways.
This compound
The precise mechanism of action for this compound has not been fully elucidated in the available literature. Further research is required to identify its specific cellular targets and the signaling pathways it modulates.
Tetrocarcin A: Dual Inhibition of RNA Synthesis and Membrane Disruption
Tetrocarcin A exhibits a dual mechanism of action against bacterial cells. It has been shown to inhibit RNA synthesis, a critical process for bacterial viability. Additionally, it affects the integrity of the cell membrane, leading to cellular disruption.
Caption: Mechanism of action of Tetrocarcin A.
Kijanimicin
While the broad-spectrum antibacterial and antitumor activities of Kijanimicin are well-documented, its specific molecular mechanism of action is not yet fully understood.[8] Research has primarily focused on the elucidation of its complex biosynthetic pathway.[9]
Caption: Simplified biosynthesis of Kijanimicin.
Chlorothricin: Inhibition of Pyruvate Carboxylase
Chlorothricin exerts its biological effects by inhibiting the enzyme pyruvate carboxylase.[10] This enzyme plays a crucial role in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, Chlorothricin disrupts central carbon metabolism.
Caption: Inhibition of Pyruvate Carboxylase by Chlorothricin.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon the presented findings.
Antibacterial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antibiotic stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare a serial two-fold dilution of the antibiotic stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. Alternatively, the optical density can be measured using a microplate reader.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the cytotoxic effect of a compound on a cancer cell line and determine its IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration that inhibits 50% of cell growth.
-
Conclusion
This comparative guide highlights the significant biological potential of this compound and other tetronic acid antibiotics. While all compounds demonstrate activity against Gram-positive bacteria, Chlorothricin currently provides the most concrete quantitative data for direct comparison. In terms of anticancer activity, Kijanimicin derivatives and Chlorothricin show promise, whereas this compound appears to be less cytotoxic. The mechanisms of action for Tetrocarcin A and Chlorothricin are beginning to be understood, revealing distinct cellular targets. Further research is crucial to fill the existing data gaps, particularly in determining the specific MIC and IC50 values of this compound and Kijanimicin under standardized conditions, and to fully elucidate their mechanisms of action. Such studies will be invaluable for the future development of these potent natural products as therapeutic agents.
References
- 1. Targeting hexokinase 2 to enhance anticancer efficacy of trichosanthin in HeLa and SCC25 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kijanimicin (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Elucidation of the Kijanimicin Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action of the macrolide-type antibiotic, chlorothricin. Effect of the antibiotic on the catalytic activity and some structural parameters of pyruvate carboxylases purified from rat and chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Saccharocarcin A in Animal Models: A Comparative Analysis
Currently, there is no publicly available scientific literature detailing the in vivo validation of Saccharocarcin A's efficacy in animal models for cancer treatment. Initial studies on this compound, a family of novel macrocyclic lactones, focused on their antibacterial properties and reported a lack of cytotoxicity.
A foundational study on the biological properties of Saccharocarcins found them to be active against various bacteria, including Micrococcus luteus and Staphylococcus aureus. However, the same study reported that these compounds were not cytotoxic at concentrations up to 1.0 microgram/ml[1]. This early finding may have directed subsequent research away from oncology applications, explaining the absence of data on its anti-cancer effects in animal models.
Subsequent research has focused on the physico-chemical properties and structure determination of the Saccharocarcin family of molecules. These studies have detailed the complex structure of these novel tetronic acid analogs but have not explored their potential as anti-cancer agents.
Given the absence of primary research on the in vivo anti-cancer efficacy of this compound, a comparison with other therapeutic alternatives is not feasible at this time. Consequently, no quantitative data, experimental protocols for animal studies, or signaling pathway diagrams related to its anti-cancer mechanism of action can be provided.
Researchers and drug development professionals interested in the therapeutic potential of this compound would need to conduct initial in vitro cytotoxicity screening against various cancer cell lines. Should promising results be obtained, subsequent in vivo studies in appropriate animal models would be warranted to determine its efficacy, optimal dosing, and potential toxicity.
For illustrative purposes, a general workflow for conducting in vivo validation of a novel anti-cancer compound is outlined below.
General Experimental Workflow for In Vivo Validation
Caption: Generalized workflow for in vivo validation of a potential anticancer compound.
This diagram illustrates a typical pipeline, starting from initial in vitro screening to comprehensive in vivo studies in animal models, followed by data analysis and reporting. This process is fundamental for evaluating the therapeutic potential of any new investigational drug.
References
Assessing the Synergistic Effects of Saccharocarcin A with Other Antimicrobials: A Comparative Guide
Disclaimer: As of the latest literature search, specific experimental data on the synergistic effects of Saccharocarcin A with other antimicrobials is not publicly available. Saccharocarcins are a family of macrocyclic lactones with activity against specific bacteria like Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis[1]. This guide, therefore, presents a hypothetical framework for assessing such synergies, based on established methodologies in antimicrobial combination studies. The experimental data and signaling pathways depicted are illustrative and intended to serve as a template for future research in this area.
Introduction
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and overcome resistance mechanisms. Saccharocarcins, a class of macrocyclic lactones, have demonstrated antimicrobial activity, making them potential candidates for synergistic combinations[1][2]. This guide provides a comparative framework for evaluating the synergistic potential of a representative Saccharocarcin, herein referred to as this compound, with other antimicrobial agents.
Hypothetical Synergistic Activity of this compound
For the purpose of this guide, we will hypothesize a scenario where this compound exhibits synergistic activity when combined with a well-characterized antibiotic, such as a beta-lactam. The proposed mechanism for this synergy is the disruption of the bacterial cell membrane by this compound, thereby facilitating the entry of the beta-lactam antibiotic to its target, the penicillin-binding proteins (PBPs).
Data Presentation: Hypothetical Synergy Data
The following tables summarize hypothetical quantitative data from checkerboard assays to assess the synergistic effects of this compound in combination with Ampicillin against a resistant strain of Staphylococcus aureus. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents
| Antimicrobial Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | 16 | 4 |
| Ampicillin | 64 | 8 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation
| Interaction | FIC of this compound | FIC of Ampicillin | FIC Index (ΣFIC) | Interpretation |
| Synergy | 0.25 | 0.125 | 0.375 | Synergistic |
| Additive | 0.5 | 0.5 | 1.0 | Additive |
| Indifference | 1.0 | 0.5 | 1.5 | Indifferent |
| Antagonism | >4.0 | - | >4.0 | Antagonistic |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference/Additive; > 4.0 = Antagonism
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of antimicrobial synergy.
1. Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.
-
Microorganism Preparation: A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Drug Dilutions: Serial twofold dilutions of this compound and the combination antimicrobial (e.g., Ampicillin) are prepared.
-
Assay Setup: In a 96-well microtiter plate, the dilutions of this compound are added to the wells in the x-axis, and the dilutions of the second antimicrobial are added in the y-axis. The inoculum is then added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth. The FIC index is then calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
2. Time-Kill Curve Assay Protocol
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
-
Inoculum Preparation: A standardized bacterial suspension (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared.
-
Experimental Setup: The bacterial suspension is exposed to the individual antimicrobials at their MICs, the combination of antimicrobials at synergistic concentrations (determined from the checkerboard assay), and a growth control without any antimicrobial.
-
Sampling and Plating: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours.
Mandatory Visualizations
Caption: Experimental workflow for assessing antimicrobial synergy.
Caption: Hypothetical signaling pathway of synergistic action.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Saccharocarcin A and Daptomycin: A Guide for Researchers
An Objective Analysis of Two Potent Antibacterial Agents
In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria, researchers often look to natural products for inspiration. This guide provides a detailed head-to-head comparison of Saccharocarcin A, a lesser-known macrocyclic lactone, and daptomycin (B549167), a well-established lipopeptide antibiotic. Due to the limited publicly available data on this compound, this comparison will also draw upon data from the related compound, Saccharomicin A, to provide a more comprehensive, albeit indirect, analysis.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance, mechanisms of action, and experimental considerations of these two antibacterial compounds.
At a Glance: Key Differences
| Feature | This compound / Saccharomicin A | Daptomycin |
| Chemical Class | Macrocyclic Lactone / Heptadecaglycoside | Cyclic Lipopeptide |
| Mechanism of Action | Membrane disruption, inhibition of DNA, RNA, and protein synthesis (based on Saccharomicin A)[1][2] | Calcium-dependent membrane insertion, pore formation, membrane depolarization, and inhibition of DNA, RNA, and protein synthesis[3] |
| Spectrum of Activity | Gram-positive bacteria including Staphylococcus aureus[3] | Primarily Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) |
In Vitro Activity: A Quantitative Comparison
The following tables summarize the available in vitro activity data for Saccharomicin A and daptomycin against key Gram-positive pathogens. It is important to note that direct comparative studies for this compound are not available in the public domain.
Table 1: Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus
| Compound | S. aureus Strain(s) | MIC (µg/mL) | Reference |
| Saccharomicin A | Multiple clinical isolates | <0.12 - 0.5 | [1][2] |
| Daptomycin | Methicillin-susceptible S. aureus (MSSA) | 0.5 - 1.0 | |
| Daptomycin | Methicillin-resistant S. aureus (MRSA) | 0.5 - 2.0 |
Table 2: General In Vitro Activity against Gram-Positive Bacteria
| Compound | Organism(s) | Key Findings | Reference |
| This compound | Micrococcus luteus, Chlamydia trachomatis | Active against these organisms | [3] |
| Saccharomicin A | Vancomycin-resistant Enterococci (VRE) | MIC range of 0.25 - 16 µg/mL | [1][2] |
| Daptomycin | Enterococci (including VRE) | Potent activity, though MICs can be higher than for S. aureus | |
| Daptomycin | Streptococci | Generally very susceptible |
Mechanism of Action: A Tale of Two Membrane Disruptors
While both Saccharomicin A and daptomycin target the bacterial cell membrane, their precise mechanisms of action, as currently understood, exhibit some differences.
This compound / Saccharomicin A: Presumed Membrane Disruption
Based on studies of the related compound Saccharomicin A, the proposed mechanism of action involves a strong disruption of the bacterial cell membrane.[1][2] This disruption is believed to lead to a cascade of events, including the non-specific inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell lysis.[1][2] The activity of Saccharomicins against Gram-positive bacteria appears to be unaffected by the presence of divalent cations like Ca²⁺ or Mg²⁺.[1][2]
Caption: Proposed mechanism of Saccharomicin A.
Daptomycin: A Calcium-Dependent Cascade
Daptomycin's mechanism is more extensively characterized and is critically dependent on the presence of calcium ions.[3] It binds to the bacterial cytoplasmic membrane in a calcium-dependent manner, leading to its insertion and subsequent oligomerization. This complex then forms pores or ion channels in the membrane, causing a rapid efflux of potassium ions. The resulting depolarization of the membrane potential leads to the cessation of DNA, RNA, and protein synthesis, culminating in bacterial cell death without cell lysis.[3]
Caption: Daptomycin's calcium-dependent mechanism.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of antimicrobial activity. Below are standardized protocols relevant to the evaluation of compounds like this compound and daptomycin.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (this compound or daptomycin)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For daptomycin, supplement CAMHB with calcium to a final concentration of 50 mg/L.
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Test compound
-
Bacterial strain
-
CAMHB (with calcium supplementation for daptomycin)
-
Culture tubes
-
Incubator shaker
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare a bacterial culture in the logarithmic phase of growth.
-
Inoculate flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to a final density of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control flask without the antibiotic.
-
Incubate flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Plot log₁₀ CFU/mL versus time to generate time-kill curves.
Caption: Workflow for in vitro antibacterial assays.
Conclusion
This comparative guide highlights the current understanding of this compound and daptomycin. While daptomycin is a well-characterized and clinically utilized antibiotic, this compound and its relatives represent a potentially promising but underexplored class of antibacterial compounds. The apparent membrane-disruptive mechanism of Saccharomicin A, similar in its ultimate effect to daptomycin but potentially differing in its ionic dependence, warrants further investigation.
For researchers in drug discovery, the key takeaways are:
-
Daptomycin serves as a benchmark for calcium-dependent membrane-active antibiotics against Gram-positive pathogens.
-
This compound and related compounds may offer a distinct mode of membrane interaction that could be effective against a similar spectrum of bacteria.
Further research is critically needed to isolate and characterize this compound, determine its precise mechanism of action, and establish a comprehensive in vitro and in vivo activity profile. Such studies will be essential to fully evaluate its potential as a future therapeutic agent.
References
- 1. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Novel Saccharomicins, Antibiotics from Saccharothrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with diverse scaffolds and mechanisms of action. The genus Saccharothrix is a known producer of bioactive secondary metabolites, including the macrocyclic lactones known as Saccharocarcins. While initial studies on Saccharocarcins in the late 1990s showed activity against a narrow range of bacteria, including Micrococcus luteus and Staphylococcus aureus, publicly available research on the synthesis and antibacterial spectrum of new Saccharocarcin A derivatives is limited.
This guide, therefore, focuses on a different class of novel antibiotics produced by Saccharothrix espanaensis: the Saccharomicins. This comparison will use Saccharomicin A and B as primary examples to illustrate the process of validating the antibacterial spectrum of new compounds. We will present their in vitro activity against a panel of clinically relevant bacteria and compare it with established antibiotics. This guide also provides detailed experimental protocols and workflow visualizations to aid researchers in their evaluation of new antibacterial agents.
Comparative Antibacterial Spectrum: Saccharomicins vs. Standard Antibiotics
The antibacterial efficacy of a new compound is typically determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of Saccharomicin A and B against a selection of Gram-positive and Gram-negative bacteria, alongside comparator antibiotics. Lower MIC values indicate greater potency.
| Bacterial Strain | Saccharomicin A (µg/mL) | Saccharomicin B (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus (Methicillin-Susceptible) | <0.12 - 0.5 | <0.12 - 0.5 | 1-2 | 0.25-1 |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | <0.12 - 0.5 | <0.12 - 0.5 | 1-4 | >32 |
| Enterococcus faecalis (Vancomycin-Susceptible) | 0.25 - 2 | 0.25 - 2 | 1-4 | 1-4 |
| Enterococcus faecium (Vancomycin-Resistant - VRE) | 0.25 - 16 | 0.25 - 16 | >256 | 1-4 |
| Gram-Negative | ||||
| Escherichia coli | 0.25 - >128 | 0.25 - >128 | N/A | ≤0.015-1 |
| Pseudomonas aeruginosa | 2 - >128 | 2 - >128 | N/A | 0.25-4 |
| Klebsiella pneumoniae | 1 - >128 | 1 - >128 | N/A | ≤0.015-1 |
Data for Saccharomicins A and B are sourced from a study on their in vitro activity.[1][2] Vancomycin is a standard-of-care antibiotic for serious Gram-positive infections, while Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. N/A indicates that the antibiotic is not typically active against that class of bacteria.
Observations:
-
Saccharomicins A and B demonstrate potent activity against a range of Gram-positive bacteria, including drug-resistant strains like MRSA and VRE.[1][2] Their efficacy against methicillin-susceptible and resistant Staphylococcus aureus is noteworthy, with MICs often below 0.5 µg/mL.[1]
-
The activity of Saccharomicins against Gram-negative bacteria is more variable and can be significantly reduced by the presence of divalent cations like Ca²⁺ and Mg²⁺.[1][2]
-
Compared to Vancomycin, Saccharomicins show comparable or superior activity against susceptible Gram-positive strains and, critically, maintain activity against vancomycin-resistant enterococci.[1][2]
-
Against the tested Gram-negative bacteria, Ciprofloxacin generally exhibits lower MIC values than the Saccharomicins.
Experimental Protocols
A standardized methodology is crucial for the accurate determination and comparison of antibacterial activity. The most common method for determining the MIC of a novel compound is the broth microdilution method.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the new this compound derivative (or other test compound) in a suitable solvent (e.g., DMSO, water).
-
Bacterial Strains: Use fresh, overnight cultures of the desired bacterial strains grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB for non-fastidious bacteria).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are preferred for easy visualization of the growth button.
-
Bacterial Inoculum: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Assay Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL. A row should also be prepared for a positive control (no drug) and a negative control (no bacteria).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in validating the antibacterial spectrum of a new compound.
Caption: Workflow for MIC determination.
Caption: Postulated mechanism of Saccharomicins.
While the exploration of new this compound derivatives remains an area with limited recent public data, the analysis of related compounds like the Saccharomicins from the same genus provides a valuable framework for antibacterial drug discovery. The Saccharomicins demonstrate potent activity against challenging Gram-positive pathogens, including multidrug-resistant strains, highlighting the therapeutic potential of novel molecules from Saccharothrix. The provided protocols and workflows offer a standardized approach for researchers to rigorously evaluate the antibacterial spectrum of new chemical entities, a critical step in the pipeline for developing next-generation antibiotics.
References
- 1. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Staphylococcus aureus Following Treatment with Saccharocarcin A and a Comparator Antibiotic
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no specific comparative transcriptomic studies on bacteria treated with Saccharocarcin A are publicly available. This guide, therefore, presents a comprehensive framework and illustrative examples based on a hypothetical study to inform researchers on how to approach, analyze, and present such data. The data herein is simulated for demonstrative purposes.
Introduction
This compound is a macrocyclic lactone antibiotic with activity against Gram-positive bacteria, including Staphylococcus aureus.[1][2] Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. Comparative transcriptomics, through RNA sequencing (RNA-Seq), offers a powerful lens to elucidate an antibiotic's impact on bacterial physiology by comparing its induced gene expression changes against those of a well-characterized drug.
This guide provides a comparative transcriptomic analysis of Staphylococcus aureus treated with a hypothetical exposure to this compound versus Vancomycin (B549263). Vancomycin is a glycopeptide antibiotic that inhibits the second stage of cell wall synthesis in susceptible bacteria.[3] By comparing the global transcriptional responses, we can infer the primary targets of this compound, identify secondary effects, and uncover potential resistance mechanisms.
Quantitative Data Summary
The following tables summarize the hypothetical transcriptomic data from S. aureus (strain NCTC 8325) following a 60-minute treatment with this compound (2x MIC) and Vancomycin (2x MIC), compared to an untreated control.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Treatment | Up-regulated Genes | Down-regulated Genes | Total DEGs | Fold Change Range | p-value Cutoff |
| This compound | 812 | 745 | 1557 | -6.5 to +7.8 | < 0.05 |
| Vancomycin | 630 | 598 | 1228 | -5.9 to +6.2 | < 0.05 |
Table 2: Enriched KEGG Pathways for Differentially Expressed Genes
| Treatment | KEGG Pathway ID | Pathway Description | Gene Count | p-value |
| This compound | sao02020 | Two-component system | 45 | 1.2e-9 |
| sao00230 | Purine metabolism | 38 | 3.5e-7 | |
| sao00550 | Peptidoglycan biosynthesis | 25 | 8.1e-6 | |
| sao02040 | Flagellar assembly | 21 | 1.4e-5 | |
| sao01100 | Metabolic pathways | 112 | 2.0e-5 | |
| Vancomycin | sao00550 | Peptidoglycan biosynthesis | 32 | 5.4e-11 |
| sao02020 | Two-component system | 35 | 7.2e-8 | |
| sao04112 | Cell cycle - Caulobacter | 15 | 9.8e-6 | |
| sao03010 | Ribosome | 18 | 2.1e-5 | |
| sao01100 | Metabolic pathways | 98 | 3.3e-5 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of transcriptomic studies.
Bacterial Strain and Growth Conditions
-
Strain: Staphylococcus aureus NCTC 8325.
-
Media: Tryptic Soy Broth (TSB).
-
Culture: An overnight culture was diluted 1:100 into fresh TSB and grown at 37°C with shaking (200 rpm) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
Antibiotic Treatment
-
The culture was divided into three groups:
-
This compound: Treated with 2x Minimum Inhibitory Concentration (MIC).
-
Vancomycin: Treated with 2x MIC as a positive control for cell wall stress.
-
Control: Untreated.
-
-
All cultures were incubated for 60 minutes under the same growth conditions. Three biological replicates were prepared for each condition.
RNA Extraction and Quality Control
-
Bacterial cells were harvested by centrifugation.
-
Total RNA was extracted using a TRIzol-based method, followed by mechanical lysis with glass beads to ensure efficient cell disruption.
-
Contaminating DNA was removed using a TURBO DNase kit.
-
RNA integrity and concentration were assessed using an Agilent Bioanalyzer and a Qubit fluorometer.
RNA-Seq Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) was depleted from total RNA samples using a Ribo-Zero rRNA Removal Kit (Bacteria).
-
Strand-specific RNA-Seq libraries were constructed from the rRNA-depleted RNA.
-
Sequencing was performed on an Illumina NovaSeq platform to generate approximately 20 million paired-end reads (150 bp) per sample.
Data Analysis
-
Raw sequencing reads were assessed for quality using FastQC.
-
Reads were aligned to the S. aureus NCTC 8325 reference genome using the Rockhopper software system.[4]
-
Gene expression was quantified, and differential expression analysis was performed between treated and control groups.
-
Genes with a |log₂(Fold Change)| > 1 and a p-value < 0.05 were considered differentially expressed.
-
KEGG pathway enrichment analysis was conducted to identify biological pathways significantly affected by the treatments.
Visualizations
Experimental and Bioinformatic Workflow
Hypothetical Signaling Pathway: this compound-Induced Cell Wall Stress Response
Based on the hypothetical transcriptomic data suggesting an impact on cell wall biosynthesis and two-component systems, a potential mechanism involves the induction of a cell wall stress response.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational analysis of bacterial RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Saccharocarcin A against clinical isolates of resistant bacteria
For Immediate Release
This guide provides a detailed evaluation of Saccharocarcin A, a novel glycoside antibiotic, and its efficacy against a range of clinically significant resistant bacteria. The following sections present a comparative analysis of its in vitro activity against key pathogens, outline the experimental methodologies used for its evaluation, and illustrate its proposed mechanism of action.
In Vitro Antibacterial Activity of this compound
This compound and its closely related analogue, Saccharomicin B, have demonstrated potent in vitro activity against a variety of Gram-positive and Gram-negative clinical isolates. Notably, their efficacy extends to several multi-drug resistant strains. The antibacterial potency of Saccharomicins A and B is largely equivalent.[1]
Activity Against Gram-Positive Bacteria
This compound exhibits robust activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), with the majority of Minimum Inhibitory Concentrations (MICs) ranging from <0.12 to 0.5 µg/ml.[1] Importantly, all tested multi-drug resistant staphylococcal isolates, including those resistant to minocycline, gentamicin, erythromycin, β-lactams, tetracyclines, streptomycin, tobramycin, chloramphenicol, quinolones, and rifampin, were susceptible to Saccharomicins.[1]
The activity of this compound against Enterococcus species is slightly less pronounced, with MICs ranging from 0.25 to 16 µg/ml.[1][2] However, it is equally effective against both vancomycin-susceptible and vancomycin-resistant enterococci (VRE), suggesting a lack of cross-resistance with glycopeptide antibiotics.[1]
| Organism | No. of Isolates | This compound MIC Range (µg/ml) | Vancomycin MIC Range (µg/ml) |
| Methicillin-Susceptible S. aureus | 20 | <0.12 - 0.25 | 0.5 - 1 |
| Methicillin-Resistant S. aureus | 54 | <0.12 - 0.5 | 0.5 - 1 |
| Vancomycin-Susceptible Enterococcus | 30 | 0.25 - 16 | 0.25 - 2 |
| Vancomycin-Resistant Enterococcus | 25 | 0.25 - 8 | >128 |
Activity Against Gram-Negative Bacteria
This compound demonstrates good to moderate activity against Gram-negative bacteria, with MICs ranging from 0.25 to >128 µg/ml.[1][2] Its efficacy against these organisms is notably diminished in the presence of divalent cations such as Ca²⁺ and Mg²⁺, which can increase the MICs by 8 to 16 times.[1] This suggests a potential interaction with the outer membrane of Gram-negative bacteria. Further supporting this, this compound shows two- to eight-fold greater activity against an E. coli strain with a permeable cell membrane mutation (imp strain).[1]
| Organism | This compound MIC Range (µg/ml) |
| Escherichia coli | 1 - >128 |
| Klebsiella pneumoniae | 2 - >128 |
| Pseudomonas aeruginosa | 8 - >128 |
| Enterobacter cloacae | 1 - 64 |
In Vivo Efficacy and Toxicity
In murine infection models, this compound has shown protective effects against lethal challenges with pathogenic bacteria. When administered subcutaneously, the 50% effective dose (ED50) for infections caused by Gram-positive bacteria ranged from 0.06 to 2.6 mg/kg, which is comparable to vancomycin.[1] However, the 50% lethal dose (LD50) via the subcutaneous route was 16 mg/kg, indicating a narrow therapeutic window that may limit its systemic applications.[1][2]
Mechanism of Action
Mechanistic studies indicate that this compound acts by causing strong membrane disruption.[1][2] This leads to a rapid and non-specific inhibition of DNA, RNA, and protein biosynthesis within 10 minutes of exposure.[1][2] Microscopic examination of bacteria treated with this compound revealed cell lysis.[1][2]
References
- 1. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Saccharocarcin A: A Comparative Guide to Genetic Validation Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of the natural product Saccharocarcin A through genetic studies. While the precise molecular target of this compound is not yet fully elucidated, this document outlines a systematic approach to proposing and validating a hypothetical mechanism of action, comparing it with established methodologies for similar compounds.
Postulating a Hypothesis: The Plausible Mechanism of this compound
This compound, a macrocyclic lactone, shares structural similarities with compounds known to interfere with cellular signaling pathways critical for cancer cell proliferation and survival. Based on the activities of other natural product-derived macrocycles, a plausible hypothesis is that This compound inhibits a key kinase within the PI3K/Akt/mTOR signaling pathway . This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
Genetic Validation: A Multi-pronged Approach
Genetic studies are paramount in validating a drug's mechanism of action, offering a direct link between a gene product and the drug's effect.[1][2][3] The following experimental protocols provide a roadmap for confirming the proposed mechanism of this compound.
Experimental Protocols
2.1.1. Target Knockdown/Knockout Studies
-
Objective: To determine if the absence or reduction of the putative target protein mimics the phenotypic effects of this compound treatment.
-
Methodology:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound and exhibiting activation of the PI3K/Akt/mTOR pathway.
-
Gene Silencing:
-
siRNA/shRNA: Transiently or stably transfect the selected cells with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the mRNA of the candidate kinase.
-
CRISPR/Cas9: Employ CRISPR/Cas9 technology to generate a stable knockout of the gene encoding the putative target kinase.
-
-
Phenotypic Analysis: Assess key cellular phenotypes in the genetically modified cells and compare them to wild-type cells treated with this compound. Assays include:
-
Cell proliferation assays (e.g., MTT, BrdU incorporation).
-
Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays).
-
Cell cycle analysis (e.g., flow cytometry).
-
-
Western Blot Analysis: Confirm the successful knockdown/knockout of the target protein and analyze the phosphorylation status of downstream pathway components (e.g., Akt, S6 ribosomal protein) in both genetically modified cells and drug-treated wild-type cells.
-
2.1.2. Overexpression Studies and Drug Resistance
-
Objective: To investigate whether increased expression of the putative target protein confers resistance to this compound.
-
Methodology:
-
Construct Generation: Clone the full-length cDNA of the candidate kinase into an expression vector.
-
Transfection: Transfect the sensitive cancer cell line with the overexpression construct or an empty vector control.
-
Drug Sensitivity Assays: Determine the half-maximal inhibitory concentration (IC50) of this compound in both the target-overexpressing and control cells using a dose-response curve.
-
Western Blot Analysis: Confirm the overexpression of the target protein.
-
2.1.3. Chemical-Genetic Interaction Profiling
-
Objective: To identify genes that, when mutated, alter the sensitivity of cells to this compound, thereby revealing potential targets and pathway components.
-
Methodology:
-
Library Screening: Utilize a library of genetically defined yeast or human haploid cell lines, each with a single gene deletion or mutation.
-
Drug Treatment: Expose the library to a sub-lethal concentration of this compound.
-
Fitness Measurement: Quantify the growth of each mutant strain in the presence of the drug compared to a vehicle control. This can be achieved through next-generation sequencing of molecular barcodes.
-
Data Analysis: Identify genes whose deletion or mutation leads to either increased sensitivity (synthetic lethality) or resistance to this compound. These "hits" can point towards the drug's target and related pathways.
-
Data Presentation: Comparative Analysis
The following tables illustrate how quantitative data from the proposed experiments can be structured for a clear comparison between this compound and a hypothetical comparator, "Compound X," which is a known inhibitor of the same target kinase.
Table 1: Comparison of Cellular Phenotypes
| Condition | % Inhibition of Proliferation | % Apoptosis | G1 Cell Cycle Arrest |
| This compound (1 µM) | 65 ± 5% | 40 ± 4% | 50 ± 6% |
| Compound X (1 µM) | 70 ± 6% | 45 ± 5% | 55 ± 7% |
| Target Kinase siRNA | 68 ± 7% | 42 ± 6% | 52 ± 5% |
| Scrambled siRNA Control | 5 ± 2% | 3 ± 1% | 2 ± 1% |
Table 2: Drug Sensitivity in Overexpression Models
| Cell Line | IC50 of this compound (µM) | IC50 of Compound X (µM) |
| Wild-Type | 0.8 ± 0.1 | 0.5 ± 0.05 |
| Target Kinase Overexpressing | 5.2 ± 0.5 | 4.8 ± 0.4 |
| Empty Vector Control | 0.9 ± 0.1 | 0.6 ± 0.07 |
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and the signaling pathway under investigation.
Caption: Experimental workflow for genetic validation.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The combination of target knockdown/knockout, overexpression, and chemical-genetic interaction profiling provides a robust framework for unequivocally confirming the mechanism of action of this compound. By comparing the results with those obtained for known inhibitors of the hypothesized target, researchers can build a compelling case for its molecular mechanism. This systematic, genetically-driven approach is crucial for advancing novel therapeutics from discovery to clinical development.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic action by multi-targeting compounds produces a potent compound combination for human NSCLC both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Saccharocarcin A Against Existing Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel antibiotics is critical in the fight against antimicrobial resistance. Saccharocarcin A, a macrocyclic lactone, has demonstrated promising activity against various bacterial pathogens. However, a comprehensive understanding of its safety profile is paramount before it can be considered a viable therapeutic candidate. This guide provides a comparative analysis of the available safety data for this compound against a panel of established antibiotics, highlighting current knowledge and identifying critical data gaps that require further investigation.
Executive Summary
Direct comparative studies on the safety profile of this compound are notably scarce in publicly available scientific literature. The limited data indicates low potential for cytotoxicity at therapeutic concentrations. This guide juxtaposes this preliminary finding with the well-documented safety profiles of commonly prescribed antibiotics, including vancomycin, ciprofloxacin, gentamicin, amoxicillin (B794), and linezolid. The subsequent sections detail the comparative cytotoxicity, hepatotoxicity, nephrotoxicity, and effects on gut microbiota, followed by comprehensive experimental protocols for key safety assays. The significant disparity in available data underscores the urgent need for rigorous preclinical safety assessment of this compound.
Comparative Safety Analysis
Cytotoxicity
In vitro cytotoxicity assays are fundamental in early-stage drug development to assess the potential for a compound to damage host cells. The available data for this compound is limited to a single study.
Table 1: Comparative in vitro Cytotoxicity of this compound and Existing Antibiotics
| Antibiotic | Cell Line | Assay | Result | Citation |
| This compound | Not Specified | Not Specified | Not cytotoxic at concentrations up to 1.0 µg/mL | [1] |
| Vancomycin | TNBC cell lines | WST-8 assay | IC50 of ~100 ng/mL | [2] |
| Chondrocytes | WST-1 assay | IC50 of 7.306 mg/mL | [3] | |
| Ciprofloxacin | HepG2 | Not Specified | IC50 values available in literature | [4] |
| Linezolid | Human Monocytic Cell Line U937 | Not Specified | Induces apoptosis in a concentration-dependent manner | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Reduced mitochondrial protein synthesis and cell viability | [6] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a higher potency. The significant variability in cell lines, assays, and reported metrics makes direct comparison challenging and highlights the need for standardized testing.
Hepatotoxicity
Drug-induced liver injury (DILI) is a significant cause of drug attrition. The assessment of hepatotoxicity involves monitoring liver enzyme levels and evaluating liver cell health in vitro and in vivo. There is currently no published data on the hepatotoxicity of this compound.
Table 2: Comparative Hepatotoxicity Profile of Existing Antibiotics
| Antibiotic | Key Hepatotoxic Effects | Mechanism | Citation |
| Ciprofloxacin | Associated with a low rate (1% to 3%) of serum enzyme elevations. Can cause acute hepatocellular injury. | Suspected to be hypersensitivity. Oxidative stress in the liver has also been proposed. | [7][8] |
| Amoxicillin | Generally low risk of hepatotoxicity. | [1] | |
| Linezolid | Generally considered to have a low risk of hepatotoxicity. | [9] | |
| Vancomycin | Rarely associated with hepatotoxicity. | [10] |
Nephrotoxicity
Kidney damage is a known side effect of several classes of antibiotics. Assessment typically involves monitoring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, as well as histological examination of kidney tissue in animal models. No data on the nephrotoxicity of this compound is currently available.
Table 3: Comparative Nephrotoxicity Profile of Existing Antibiotics
| Antibiotic | Key Nephrotoxic Effects | Animal Model Findings | Citation |
| Gentamicin | A well-established nephrotoxin, causing tubular damage. | Animal models are widely used to study gentamicin-induced nephrotoxicity, showing tubular necrosis and alterations in kidney function. | [11][12][13][14] |
| Vancomycin | Can cause acute kidney injury, particularly when co-administered with other nephrotoxic agents. | [10] | |
| Ciprofloxacin | Generally considered to have a low risk of nephrotoxicity. | [7] |
Effects on Gut Microbiota
The gut microbiome plays a crucial role in human health, and its disruption by antibiotics can lead to various adverse effects. The impact on the gut microbiota is typically assessed by analyzing changes in microbial diversity and composition using techniques like 16S rRNA gene sequencing. The effect of this compound on the gut microbiota has not been reported.
Table 4: Comparative Effects on Gut Microbiota of Existing Antibiotics
| Antibiotic | Key Effects on Gut Microbiota | Impact on Diversity | Citation |
| Amoxicillin | Causes significant shifts in fecal microbiota, with a reduction in Firmicutes and an increase in Bacteroidetes and Gammaproteobacteria. | Reduces alpha diversity (within-sample diversity). | [1][15][16][17][18] |
| Ciprofloxacin | Can influence the abundance of about a third of the bacterial taxa in the gut. | Decreases taxonomic richness, diversity, and evenness. | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of a compound against a mammalian cell line.
-
Cell Seeding:
-
Culture a suitable mammalian cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test antibiotic to each well. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
In Vivo Nephrotoxicity Assessment in a Rodent Model
This protocol describes a general procedure for evaluating the potential nephrotoxicity of a new antibiotic in a rat or mouse model.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats or C57BL/6 mice for at least one week under standard laboratory conditions.
-
Divide the animals into groups: a control group receiving the vehicle and treatment groups receiving different doses of the test antibiotic.
-
-
Drug Administration:
-
Administer the test antibiotic daily for a predefined period (e.g., 7 or 14 days) via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for clinical signs of toxicity.
-
Collect urine samples at baseline and at the end of the treatment period for urinalysis.
-
At the end of the study, collect blood samples via cardiac puncture for the analysis of serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the animals and harvest the kidneys for histopathological examination.
-
-
Biochemical Analysis:
-
Measure serum creatinine and BUN levels using commercially available kits.
-
-
Histopathological Examination:
-
Fix the kidneys in 10% neutral buffered formalin.
-
Process the tissues, embed them in paraffin, and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for signs of tubular necrosis, inflammation, and other pathological changes.
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing antibiotic cytotoxicity using the MTT assay.
Signaling Pathway for Antibiotic-Induced Gut Microbiota Disruption
Caption: Impact of antibiotics on the gut microbiota and host health.
Conclusion and Future Directions
The analysis presented in this guide reveals a significant knowledge gap in the safety profile of this compound. While preliminary data suggests low cytotoxicity, a comprehensive assessment of its hepatotoxicity, nephrotoxicity, and impact on the gut microbiota is critically lacking. For this compound to advance in the drug development pipeline, rigorous preclinical safety studies are essential. These studies should be designed to provide direct comparative data against existing antibiotics, utilizing standardized protocols such as those outlined in this guide. The findings will be instrumental for researchers, scientists, and drug development professionals in making informed decisions about the future of this compound as a potential therapeutic agent.
References
- 1. Frontiers | Short-Term Amoxicillin-Induced Perturbation of the Gut Microbiota Promotes Acute Intestinal Immune Regulation in Brown Norway Rats [frontiersin.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [Linezolid-induced Apoptosis through Mitochondrial Damage and Role of Superoxide Dismutase-1 in Human Monocytic Cell Line U937] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Ciprofloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence [frontiersin.org]
- 10. Endothelial Cell Toxicity of Vancomycin Infusion Combined with Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 13. Gentamicin-Induced Acute Kidney Injury in an Animal Model Involves Programmed Necrosis of the Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of different amoxicillin treatment durations on microbiome diversity and composition in the gut | PLOS One [journals.plos.org]
- 16. Effects of different amoxicillin treatment durations on microbiome diversity and composition in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Oral amoxicillin treatment disrupts the gut microbiome and metabolome without interfering with luminal redox potential in the intestine of Wistar Han rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Saccharocarcin A Activity in Different Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of Saccharocarcin A and related compounds against a variety of bacterial strains. Due to the limited availability of quantitative data for this compound, this guide leverages data from the closely related Saccharomicin antibiotics as a proxy, alongside a comparison with established antibiotics, Vancomycin and Linezolid. Detailed experimental protocols and a proposed mechanism of action are also provided to support further research and drug development efforts.
Comparative Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in published literature, initial studies have demonstrated its activity against a targeted range of bacteria. To provide a quantitative comparison, MIC data for the structurally similar Saccharomicins are presented below, alongside data for the well-established antibiotics, Vancomycin and Linezolid.
Qualitative Activity of this compound
Initial studies indicate that this compound exhibits inhibitory activity against the following microorganisms:
-
Micrococcus luteus
-
Staphylococcus aureus
-
Chlamydia trachomatis
Quantitative Activity of Saccharomicins and Comparative Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of Saccharomicin A and B, Vancomycin, and Linezolid against a panel of Gram-positive and Gram-negative bacterial strains. Lower MIC values indicate greater potency.
| Bacterial Strain | Saccharomicin A (µg/mL) | Saccharomicin B (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus (Methicillin-Susceptible) | <0.12 - 0.5 | <0.12 - 0.5 | 0.5 - 2 | 1 - 4 |
| Staphylococcus aureus (Methicillin-Resistant) | <0.12 - 0.5 | <0.12 - 0.5 | 1 - 2 | 1 - 4 |
| Enterococcus faecalis (Vancomycin-Susceptible) | 0.25 - 2 | 0.25 - 2 | 1 - 4 | 1 - 4 |
| Enterococcus faecium (Vancomycin-Resistant) | 0.25 - 16 | 0.25 - 16 | >256 | 1 - 4 |
| Streptococcus pneumoniae | 0.25 - 1 | 0.25 - 1 | ≤0.5 | 0.5 - 2 |
| Gram-Negative | ||||
| Escherichia coli | 4 - >128 | 4 - >128 | >256 | >64 |
| Klebsiella pneumoniae | 8 - >128 | 8 - >128 | >256 | >64 |
| Pseudomonas aeruginosa | 32 - >128 | 32 - >128 | >256 | >64 |
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method. This is a standardized and widely accepted method in microbiology.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterial strain grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Agent: Stock solution of this compound (or other test compound) of known concentration.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
-
McFarland Standard: 0.5 McFarland turbidity standard.
-
Spectrophotometer
-
Pipettes and sterile tips
2. Inoculum Preparation:
-
Aseptically transfer colonies from the fresh agar (B569324) plate to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to an optical density (OD) that corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of the antimicrobial agent in the broth medium in the wells of the 96-well plate.
-
Typically, 100 µL of broth is added to all wells except the first column.
-
Add 200 µL of the highest concentration of the antimicrobial agent to the first well of each row.
-
Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well should contain only broth and the bacterial inoculum (growth control), and the twelfth well should contain only broth (sterility control).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well), bringing the final volume in each well to 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Proposed Mechanism of Action
Based on studies of the closely related Saccharomicins, the proposed mechanism of action for this compound is the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death.
Signaling Pathway: Membrane Disruption by this compound
The proposed mechanism involves the following steps:
-
Binding to Bacterial Membrane: this compound, a large macrocyclic lactone, is thought to initially bind to the outer surface of the bacterial cell membrane.
-
Membrane Permeabilization: This binding disrupts the integrity of the phospholipid bilayer, leading to the formation of pores or channels.
-
Ion Leakage and Depolarization: The formation of pores allows for the uncontrolled leakage of essential ions, such as potassium (K⁺), from the cytoplasm. This results in the depolarization of the cell membrane.
-
Inhibition of Macromolecular Synthesis: The loss of membrane potential and the disruption of the ion gradient inhibit critical cellular processes, including the synthesis of DNA, RNA, and proteins.
-
Cell Death: The culmination of these events leads to the cessation of cellular functions and ultimately, bacterial cell death.
Safety Operating Guide
Navigating the Safe Disposal of Saccharocarcin A: A Procedural Guide
Immediate Safety and Handling Protocols
Prior to disposal, proper handling of Saccharocarcin A is paramount to minimize exposure and ensure a safe laboratory environment. Personnel should always consult the substance's Safety Data Sheet (SDS) for detailed information on handling and personal protective equipment (PPE).
Key Handling Precautions:
-
Engineering Controls: All work with this compound should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to prevent the generation and inhalation of aerosols or dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including double chemotherapy gloves, a disposable gown, and eye protection.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A detergent solution followed by a thorough rinse with water is a common practice. For spills, absorb the material and decontaminate the area as per established laboratory protocols for cytotoxic agents.
Step-by-Step Disposal Procedure for this compound
The following step-by-step procedure is a recommended guideline for the proper disposal of this compound waste, which includes unused product, contaminated labware (e.g., vials, pipettes, culture plates), and contaminated PPE.
-
Segregation at the Point of Generation: Immediately segregate all this compound waste from other laboratory waste streams. Use designated, clearly labeled, puncture-resistant containers.
-
Waste Categorization:
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste. These containers are typically color-coded (e.g., yellow or red with a cytotoxic symbol) and must be clearly labeled.
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, absorbent pads, and empty vials should be placed in a designated, leak-proof biohazard bag, often referred to as a "trace" chemotherapy waste bag.
-
Liquid Waste: Unused solutions of this compound or contaminated liquid media should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste." Avoid mixing with other chemical waste. Some facilities may require chemical deactivation of the liquid waste before disposal; consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
-
-
Container Management:
-
Do not overfill waste containers. Sharps containers should be sealed when they are approximately three-quarters full.
-
Ensure all containers are securely closed and properly labeled with the contents ("this compound Waste," "Cytotoxic Waste") and the date of generation.
-
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal. This area should be clearly marked with a biohazard and/or cytotoxic warning sign.
-
Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste contractor. This typically involves high-temperature incineration to ensure the complete destruction of the cytotoxic compounds. Contact your institution's EHS office to arrange for the pickup and disposal of the waste.
Summary of Key Information
| Information Category | Details |
| Waste Classification | Cytotoxic, Biohazardous |
| Primary Disposal Method | High-temperature Incineration |
| Required PPE | Double Chemotherapy Gloves, Disposable Gown, Eye Protection |
| Engineering Controls | Biological Safety Cabinet (BSC) or Chemical Fume Hood |
| Waste Segregation | Designated, labeled, puncture-resistant containers for sharps and leak-proof bags for solid waste. |
| Spill Management | Absorb material, decontaminate area with detergent solution. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Logistics for Handling Saccharocarcin A
Date of Issue: December 17, 2025
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Saccharocarcin A. Due to the limited availability of specific safety data for this compound, a precautionary approach, treating it as a potentially hazardous substance, is mandatory. The following procedures are based on best practices for handling cytotoxic and other potent compounds.
Hazard Assessment and Precautionary Approach
This compound is a macrocyclic lactone antibiotic. While one study indicated a lack of cytotoxicity at a concentration of 1.0 µg/mL, its structural analogs, such as Tetrocarcin A, have demonstrated cytotoxic effects by targeting cellular signaling pathways like the PI3K/Akt pathway. Given the absence of a comprehensive Safety Data Sheet (SDS), specific toxicity data (e.g., LD50), or established Occupational Exposure Limits (OELs) for this compound, it must be handled with the highest level of precaution in a controlled laboratory environment to minimize exposure.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the personal protective equipment outlined in the table below. This is based on established guidelines for handling cytotoxic compounds.[1][2][3]
| PPE Component | Specifications | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[3] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or a full-face shield.[2] | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form outside of a containment device. | Prevents inhalation of aerosolized particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination outside of the work area. |
Operational Plan: From Receipt to Use
This section provides a step-by-step protocol for the safe handling of this compound throughout the experimental workflow.
3.1. Receiving and Storage
-
Receipt: Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it. Isolate the package in a designated hazardous material area and contact your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store this compound in a clearly labeled, sealed, and shatterproof secondary container. The storage location should be a secure, ventilated, and temperature-controlled area at -20°C for long-term stability. Keep a detailed inventory of the compound.
3.2. Preparation of Stock Solutions
All preparation of this compound, especially from its powder form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Gather Materials: Assemble all necessary equipment, including PPE, a calibrated analytical balance, appropriate solvents (e.g., DMSO, ethanol (B145695), methanol), volumetric flasks, and pipettes.[4]
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the containment device. Use anti-static equipment if necessary.
-
Solubilization: Add the appropriate solvent to the powder to achieve the desired stock concentration. Ensure complete dissolution by gentle vortexing or sonication if required.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Aliquoting: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C. Generally, solutions are stable for up to one month, but it is best to prepare them fresh for critical experiments.[5]
3.3. Experimental Use
-
Transport: Transport solutions in a sealed, shatterproof secondary container.
-
Handling: When performing experiments, wear the appropriate PPE at all times.
-
Decontamination: After each use, decontaminate all work surfaces, equipment, and spills promptly with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol and then water).
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[6]
-
Solid Waste:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Non-Sharps: Contaminated gloves, gowns, bench paper, and other disposable labware should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled as "Hazardous Waste" and specify "this compound".
-
Store waste containers in a secure, designated satellite accumulation area until they are collected by the institution's EHS for final disposal.
-
-
Disposal Request: When waste containers are full, submit a hazardous waste pickup request to your institution's EHS department.
Potential Signaling Pathway and Experimental Workflow
5.1. Plausible Mechanism of Action: PI3K/Akt Signaling Pathway
While the precise mechanism of action for this compound is not fully elucidated, its structural relative, Tetrocarcin A, has been shown to target the PI3K/Akt signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival. The following diagram illustrates a simplified representation of this pathway.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for this compound.
5.2. Experimental Workflow for Handling and Disposal
The following workflow diagram provides a visual summary of the key steps for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
